GSK837149A
Descripción
Propiedades
IUPAC Name |
1,3-bis[4-[(4-methylpyrimidin-2-yl)sulfamoyl]phenyl]urea | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H22N8O5S2/c1-15-11-13-24-21(26-15)30-37(33,34)19-7-3-17(4-8-19)28-23(32)29-18-5-9-20(10-6-18)38(35,36)31-22-25-14-12-16(2)27-22/h3-14H,1-2H3,(H,24,26,30)(H,25,27,31)(H2,28,29,32) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RSINKZJTTORDAJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=NC=C1)NS(=O)(=O)C2=CC=C(C=C2)NC(=O)NC3=CC=C(C=C3)S(=O)(=O)NC4=NC=CC(=N4)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H22N8O5S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
554.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
13616-29-0 | |
| Record name | GSK837149A | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
In-Depth Technical Guide: The Mechanism of Action of GSK837149A
For Researchers, Scientists, and Drug Development Professionals
Abstract
GSK837149A is a potent and selective inhibitor of human fatty acid synthase (FAS), a key enzyme in de novo lipogenesis. This technical guide provides a comprehensive overview of the mechanism of action of this compound, detailing its inhibitory kinetics, binding site, and effects on cellular fatty acid synthesis. The information presented is collated from pivotal preclinical studies to support further research and development of FAS inhibitors.
Core Mechanism of Action: Targeting the β-Ketoacyl Reductase Domain
This compound exerts its inhibitory effect by specifically targeting the β-ketoacyl reductase (KR) domain of the multifunctional human fatty acid synthase enzyme.[1][2] FAS catalyzes the synthesis of long-chain fatty acids from acetyl-CoA and malonyl-CoA, a process crucial for various cellular functions, including membrane biosynthesis and energy storage. The KR domain is responsible for the NADPH-dependent reduction of the β-ketoacyl group attached to the acyl carrier protein (ACP) during the fatty acid elongation cycle. By inhibiting this critical reductive step, this compound effectively halts the entire fatty acid synthesis pathway.
The inhibition by this compound is reversible, meaning it does not form a permanent covalent bond with the enzyme.[1][2] This characteristic is important for its potential as a therapeutic agent.
Quantitative Inhibitory Profile
The potency and specificity of this compound have been quantified through rigorous enzymatic assays. A summary of its key inhibitory parameters is presented below.
| Parameter | Value | Substrate Conditions | Enzyme Source | Reference |
| Ki | ~30 nM | Varied NADPH and acetoacetyl-CoA | Human FAS | [1][2] |
| Inhibition Type vs. NADPH | Competitive | Fixed acetoacetyl-CoA | Human FAS | [3] |
| Inhibition Type vs. Acetoacetyl-CoA | Non-competitive | Fixed NADPH | Human FAS | [3] |
Detailed Experimental Protocols
The following sections outline the methodologies employed in the key experiments to elucidate the mechanism of action of this compound.
Fatty Acid Synthase (FAS) Inhibition Assay
This assay measures the overall inhibitory activity of this compound on human FAS.
-
Principle: The activity of FAS is monitored by measuring the rate of NADPH oxidation at 340 nm, which is a direct measure of the fatty acid synthesis process.
-
Reagents:
-
Purified human fatty acid synthase
-
NADPH
-
Acetyl-CoA
-
Malonyl-CoA
-
This compound (or other test compounds)
-
Assay Buffer (e.g., potassium phosphate buffer, pH 7.0, containing EDTA and dithiothreitol)
-
-
Procedure:
-
A reaction mixture containing all components except malonyl-CoA is prepared in a UV-transparent microplate.
-
The mixture is pre-incubated to allow the inhibitor to bind to the enzyme.
-
The reaction is initiated by the addition of malonyl-CoA.
-
The decrease in absorbance at 340 nm is monitored spectrophotometrically over time.
-
The rate of NADPH oxidation is calculated from the linear portion of the reaction curve.
-
The percentage of inhibition is determined by comparing the rates in the presence and absence of the inhibitor.
-
Determination of Inhibition Constant (Ki)
The Ki value, which represents the dissociation constant of the enzyme-inhibitor complex, is a measure of the inhibitor's potency.
-
Principle: The Ki is determined by measuring the initial reaction rates at various concentrations of both the substrate (NADPH or acetoacetyl-CoA) and the inhibitor (this compound). The data is then fitted to the appropriate enzyme kinetic models (e.g., Michaelis-Menten) to determine the Ki.
-
Procedure:
-
A series of FAS inhibition assays are performed as described in section 3.1.
-
For determining the inhibition mechanism with respect to NADPH, the concentration of NADPH is varied while the concentration of acetoacetyl-CoA is kept constant at a saturating level. This is repeated for several fixed concentrations of this compound.
-
For determining the inhibition mechanism with respect to acetoacetyl-CoA, the concentration of acetoacetyl-CoA is varied while the concentration of NADPH is kept constant. This is also repeated for several fixed concentrations of this compound.
-
The initial reaction velocities are plotted against the substrate concentrations (e.g., in a Lineweaver-Burk or Dixon plot) to determine the type of inhibition and to calculate the Ki value.
-
Cellular Fatty Acid Synthesis Assay
This assay assesses the ability of this compound to inhibit de novo fatty acid synthesis in a cellular context.
-
Principle: The rate of fatty acid synthesis in cultured cells is measured by the incorporation of a radiolabeled precursor, such as [¹⁴C]-acetate, into the cellular lipid fraction.
-
Reagents:
-
Cultured cells (e.g., cancer cell lines known to have high rates of lipogenesis)
-
Cell culture medium
-
[¹⁴C]-acetate
-
This compound
-
Scintillation cocktail
-
-
Procedure:
-
Cells are seeded in culture plates and allowed to adhere.
-
The cells are then treated with various concentrations of this compound for a specified period.
-
[¹⁴C]-acetate is added to the culture medium, and the cells are incubated to allow for its incorporation into newly synthesized fatty acids.
-
The cells are washed to remove unincorporated [¹⁴C]-acetate.
-
The cells are lysed, and the total lipids are extracted.
-
The radioactivity in the lipid extract is measured using a scintillation counter.
-
The inhibition of fatty acid synthesis is calculated by comparing the radioactivity in treated versus untreated cells.
-
Visualizing the Mechanism of Action
The following diagrams illustrate the key aspects of this compound's mechanism of action.
References
An In-depth Technical Guide to GSK837149A: A Potent Inhibitor of Fatty Acid Synthase
For Researchers, Scientists, and Drug Development Professionals
Abstract
GSK837149A is a potent and selective inhibitor of human fatty acid synthase (FASN), a key enzyme in the de novo lipogenesis pathway that is frequently overexpressed in various cancers and metabolic diseases. This technical guide provides a comprehensive overview of this compound, including its mechanism of action, quantitative data on its inhibitory activity, detailed experimental protocols for its evaluation, and its effects on key cellular signaling pathways. This document is intended to serve as a valuable resource for researchers and drug development professionals working on FASN-targeted therapies.
Introduction to Fatty Acid Synthase (FASN) and its Role in Disease
Fatty acid synthase is a multifunctional enzyme responsible for the synthesis of long-chain fatty acids, primarily palmitate, from acetyl-CoA and malonyl-CoA. In normal tissues, FASN expression is generally low, as dietary fats are the primary source of fatty acids. However, in many pathological conditions, including numerous cancers and metabolic disorders, FASN is significantly upregulated. This increased FASN activity provides cancer cells with the necessary building blocks for membrane synthesis, energy storage, and the generation of signaling molecules, thereby supporting rapid proliferation and survival. The dependence of cancer cells on de novo lipogenesis makes FASN an attractive target for therapeutic intervention.
This compound: A Selective FASN Inhibitor
This compound is a synthetic, reversible inhibitor of human FASN. It belongs to a class of symmetrical structures containing a bisulfonamide urea moiety.[1]
Mechanism of Action
This compound specifically targets the β-ketoacyl reductase (KR) domain of the FASN enzyme.[1][2] The KR domain is responsible for the reduction of the β-ketoacyl group to a β-hydroxyacyl group during the fatty acid elongation cycle. By inhibiting this critical step, this compound effectively blocks the entire fatty acid synthesis pathway.
Kinetic studies have revealed that this compound acts as a competitive inhibitor with respect to the cofactor NADPH and a non-competitive inhibitor with respect to the substrate acetoacetyl-CoA.[1]
Quantitative Data for this compound
The following table summarizes the key quantitative parameters defining the inhibitory activity of this compound against human FASN.
| Parameter | Value | Reference |
| Ki | ~30 nM | [1][2] |
| pIC50 | 7.8 | [3] |
Experimental Protocols
This section provides detailed methodologies for key experiments relevant to the study of this compound and other FASN inhibitors.
FASN Inhibition Assay: NADPH Depletion Method
This spectrophotometric assay measures the decrease in absorbance at 340 nm, which corresponds to the oxidation of NADPH during the FASN-catalyzed reaction.
Materials:
-
Purified human FASN enzyme
-
This compound or other FASN inhibitors
-
Assay buffer: 100 mM potassium phosphate buffer (pH 7.0), 1 mM EDTA, 1 mM dithiothreitol (DTT)
-
Acetyl-CoA
-
Malonyl-CoA
-
NADPH
-
96-well UV-transparent microplate
-
Spectrophotometer capable of reading absorbance at 340 nm
Procedure:
-
Prepare a reaction mixture containing assay buffer, acetyl-CoA, and malonyl-CoA.
-
Add the FASN inhibitor (e.g., this compound) at various concentrations to the wells of the microplate.
-
Add the purified FASN enzyme to the wells and pre-incubate for a defined period (e.g., 15 minutes) at 37°C.
-
Initiate the reaction by adding NADPH to all wells.
-
Immediately begin monitoring the decrease in absorbance at 340 nm at regular intervals for a specified duration (e.g., 10-20 minutes).
-
Calculate the rate of NADPH consumption for each inhibitor concentration.
-
Determine the IC50 value by plotting the percentage of inhibition against the inhibitor concentration and fitting the data to a suitable dose-response curve.
Cell Viability Assay: MTT Method
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is often used as a proxy for cell viability.
Materials:
-
Cancer cell line of interest (e.g., MCF-7, PC-3)
-
Complete cell culture medium
-
This compound or other FASN inhibitors
-
MTT solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., DMSO or a solution of 20% SDS in 50% DMF)
-
96-well cell culture plate
-
Microplate reader capable of reading absorbance at 570 nm
Procedure:
-
Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Treat the cells with various concentrations of the FASN inhibitor for a specified duration (e.g., 24, 48, or 72 hours).
-
After the incubation period, add MTT solution to each well and incubate for 3-4 hours at 37°C, allowing the formation of formazan crystals.
-
Remove the medium and add the solubilization buffer to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to untreated control cells.
-
Determine the IC50 value by plotting the percentage of viability against the inhibitor concentration.
Signaling Pathways and Experimental Workflows
Fatty Acid Synthase (FASN) Signaling Pathway
The inhibition of FASN by this compound has significant downstream effects on cellular signaling pathways that are critical for cancer cell growth and survival.
Caption: FASN Signaling and Inhibition by this compound.
Experimental Workflow for Evaluating FASN Inhibitors
The following diagram illustrates a typical workflow for the preclinical evaluation of a FASN inhibitor like this compound.
Caption: Preclinical Evaluation Workflow for FASN Inhibitors.
Downstream Signaling Effects of FASN Inhibition
Inhibition of FASN by this compound leads to a cascade of downstream effects on critical cellular signaling pathways:
-
PI3K/Akt/mTOR Pathway: FASN-produced lipids are implicated in the activation of the PI3K/Akt/mTOR pathway, a central regulator of cell growth, proliferation, and survival. By depleting the pool of these lipids, FASN inhibition can lead to the downregulation of this pro-survival pathway.
-
AMP-activated Protein Kinase (AMPK) Pathway: FASN inhibition can lead to an increase in the cellular AMP/ATP ratio, which in turn activates AMPK. Activated AMPK is a key energy sensor that promotes catabolic pathways to generate ATP and inhibits anabolic processes, including cell growth and proliferation, often by inhibiting the mTOR pathway.
Conclusion
This compound is a valuable research tool and a promising lead compound for the development of novel therapeutics targeting FASN. Its well-defined mechanism of action and potent inhibitory activity make it an ideal candidate for further investigation in preclinical models of cancer and metabolic diseases. This technical guide provides a solid foundation of data and protocols to aid researchers in their efforts to explore the full therapeutic potential of FASN inhibition. Further studies are warranted to determine the in vivo efficacy and safety profile of this compound and its analogs.
References
GSK837149A: A Technical Guide to a Potent β-Ketoacyl Reductase Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Introduction
GSK837149A is a potent and selective inhibitor of the β-ketoacyl reductase (KR) domain of human fatty acid synthase (FASN).[1][2] As a key enzyme in the de novo biosynthesis of fatty acids, FASN is a critical component of cellular metabolism and has emerged as a significant target in various therapeutic areas, including oncology and metabolic diseases. This compound serves as a valuable chemical probe for studying the intricate mechanisms of fatty acid synthesis and for the development of novel FASN-targeted therapeutics. This technical guide provides a comprehensive overview of this compound, including its mechanism of action, physicochemical properties, and detailed experimental protocols for its characterization.
Physicochemical Properties and Structure
This compound is a symmetrical molecule featuring a bisulfonamide urea core structure.[1] Its structure was elucidated and confirmed through Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) studies.[1]
| Property | Value | Reference |
| Chemical Formula | C₂₃H₂₂N₈O₅S₂ | [2] |
| Molecular Weight | 554.6 g/mol | [2] |
| CAS Number | 13616-29-0 | [2] |
| Appearance | White to off-white solid | |
| Solubility | Soluble in DMSO and DMF | [2] |
| SMILES | CC1=CC=NC(NS(C2=CC=C(NC(NC3=CC=C(S(NC4=NC=CC(C)=N4)(=O)=O)C=C3)=O)C=C2)(=O)=O)=N1 | [2] |
| InChI Key | RSINKZJTTORDAJ-UHFFFAOYSA-N | [2] |
Mechanism of Action and Biological Activity
This compound exerts its inhibitory effect by specifically targeting the β-ketoacyl reductase (KR) catalytic domain of the multifunctional human FASN enzyme.[3] The KR domain is responsible for the NADPH-dependent reduction of the β-ketoacyl-ACP intermediate to a β-hydroxyacyl-ACP, a crucial step in the fatty acid elongation cycle.
The inhibition by this compound is reversible and exhibits competitive kinetics with respect to the cofactor NADPH, and non-competitive kinetics with respect to the substrate acetoacetyl-CoA.[3] This suggests that this compound binds to the NADPH binding site or a closely related site on the KR domain, thereby preventing the binding of NADPH and halting the reduction reaction. Initial studies have indicated that this compound has limited cell permeability, positioning it primarily as a tool compound for in vitro investigations.[1]
Signaling Pathway
Caption: Mechanism of this compound inhibition of the FASN pathway.
Quantitative Data
The following table summarizes the key quantitative data for this compound's inhibitory activity against human FASN.
| Parameter | Value | Description | Reference |
| Kᵢ | ~30 nM | Inhibitor constant, indicating the binding affinity of this compound to human FASN. | [1][3] |
| pIC₅₀ | 7.8 | The negative logarithm of the half-maximal inhibitory concentration. | |
| Inhibition Type | Reversible | The inhibitor can dissociate from the enzyme. | [1][3] |
| Kinetics vs. NADPH | Competitive | Inhibitor competes with NADPH for binding to the enzyme. | [3] |
| Kinetics vs. Acetoacetyl-CoA | Non-competitive | Inhibitor does not compete with acetoacetyl-CoA for binding. | [3] |
Experimental Protocols
The following are detailed methodologies for the characterization of this compound. While the precise, proprietary protocols from the initial discovery may not be publicly available, these represent standard and robust methods for such investigations.
Human Fatty Acid Synthase (FASN) Inhibition Assay (Spectrophotometric)
This assay measures the activity of FASN by monitoring the decrease in absorbance at 340 nm due to the oxidation of NADPH.
Materials:
-
Purified human FASN enzyme
-
This compound
-
Acetyl-CoA
-
Malonyl-CoA
-
NADPH
-
Assay Buffer: 100 mM potassium phosphate buffer (pH 7.0), 1 mM EDTA, 1 mM dithiothreitol (DTT)
-
96-well UV-transparent microplate
-
Spectrophotometer capable of reading absorbance at 340 nm
Procedure:
-
Prepare a stock solution of this compound in DMSO.
-
In a 96-well plate, add 2 µL of varying concentrations of this compound (or DMSO for control) to each well.
-
Add 178 µL of Assay Buffer containing acetyl-CoA (final concentration: 50 µM) and NADPH (final concentration: 100 µM) to each well.
-
Initiate the reaction by adding 20 µL of a solution containing human FASN (final concentration: 5-10 µg/mL) and malonyl-CoA (final concentration: 50 µM).
-
Immediately start monitoring the decrease in absorbance at 340 nm at 37°C for 10-15 minutes, taking readings every 30 seconds.
-
Calculate the initial reaction rates (V₀) from the linear portion of the absorbance vs. time curve.
-
Plot the percentage of inhibition against the logarithm of the this compound concentration to determine the IC₅₀ value.
-
To determine the mechanism of inhibition, perform the assay with varying concentrations of NADPH and a fixed concentration of this compound, and vice versa with acetoacetyl-CoA. Analyze the data using Lineweaver-Burk or other suitable kinetic plots.
Structural Confirmation by NMR and Mass Spectrometry
A. Nuclear Magnetic Resonance (NMR) Spectroscopy
Materials:
-
This compound
-
Deuterated solvent (e.g., DMSO-d₆)
-
NMR tubes
-
NMR spectrometer (e.g., 400 MHz or higher)
Procedure:
-
Dissolve a small amount of this compound in the deuterated solvent.
-
Transfer the solution to an NMR tube.
-
Acquire ¹H and ¹³C NMR spectra.
-
If necessary, perform 2D NMR experiments such as COSY and HSQC to aid in the complete assignment of proton and carbon signals.
-
Process and analyze the spectra to confirm the chemical structure of this compound.
B. Mass Spectrometry (MS)
Materials:
-
This compound
-
Suitable solvent (e.g., methanol or acetonitrile)
-
Mass spectrometer (e.g., ESI-TOF or Orbitrap)
Procedure:
-
Prepare a dilute solution of this compound in the chosen solvent.
-
Infuse the sample directly into the mass spectrometer or inject it via an HPLC system.
-
Acquire the mass spectrum in positive or negative ion mode.
-
Determine the accurate mass of the molecular ion ([M+H]⁺ or [M-H]⁻) and compare it to the calculated theoretical mass of this compound.
-
Perform fragmentation analysis (MS/MS) to further confirm the structure by comparing the observed fragment ions with the expected fragmentation pattern.
Visualizations
Experimental Workflow: FASN Inhibition Assay
Caption: Workflow for determining FASN inhibition by this compound.
Logical Relationship: Inhibition Kinetics
Caption: Kinetic relationship of this compound with FASN substrates.
Conclusion
This compound is a well-characterized, potent, and selective inhibitor of the β-ketoacyl reductase domain of human fatty acid synthase. Its reversible and competitive mode of action with respect to NADPH makes it an invaluable tool for dissecting the molecular mechanisms of fatty acid biosynthesis. While its utility for in vivo applications may be limited by cell permeability, its significance in in vitro studies for academic research and as a lead compound for the development of novel therapeutics remains substantial. The experimental protocols and data presented in this guide provide a solid foundation for researchers and drug development professionals working in the field of metabolic diseases and oncology.
References
In-Depth Technical Guide to GSK837149A: A Selective Inhibitor of Human Fatty Acid Synthase
For Researchers, Scientists, and Drug Development Professionals
Abstract
GSK837149A is a potent and selective small molecule inhibitor of human fatty acid synthase (FASN), a key enzyme in the de novo biosynthesis of fatty acids. This document provides a comprehensive overview of the chemical structure, physicochemical properties, and mechanism of action of this compound. Detailed experimental protocols for the characterization of this inhibitor are provided, along with a summary of its known biological activities. The information presented herein is intended to serve as a valuable resource for researchers in the fields of oncology, metabolic diseases, and drug discovery.
Chemical Structure and Physicochemical Properties
This compound is a symmetrical molecule featuring a central urea linkage flanked by two sulfonamide-substituted phenyl rings.[1]
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| IUPAC Name | 1,3-bis[4-[(4-methylpyrimidin-2-yl)sulfamoyl]phenyl]urea | [1] |
| CAS Number | 13616-29-0 | [1] |
| Molecular Formula | C₂₃H₂₂N₈O₅S₂ | [1] |
| Molecular Weight | 554.6 g/mol | [1] |
| Canonical SMILES | CC1=CC=NC(=N1)NS(=O)(=O)C2=CC=C(C=C2)NC(=O)NC3=CC=C(C=C3)S(=O)(=O)NC4=CC=C(C=N4)C | [1] |
| Solubility | Soluble in DMSO and 0.1N NaOH (aq) | [2] |
Mechanism of Action
This compound is a selective and reversible inhibitor of human Fatty Acid Synthase (FASN).[3][4] FASN is a large multifunctional enzyme that catalyzes the synthesis of long-chain fatty acids from acetyl-CoA and malonyl-CoA. This compound specifically targets the β-ketoacyl reductase (KR) domain of FASN.[3] The inhibition is reversible and potent, with a reported inhibition constant (Ki) of approximately 30 nM.[3][5]
Mechanistic studies have revealed that this compound acts as a competitive inhibitor with respect to the cofactor NADPH and a non-competitive inhibitor with respect to the substrate acetoacetyl-CoA.[2] This dual inhibitory mechanism underscores its specificity for the KR domain's active site.
Signaling Pathway
The primary signaling pathway affected by this compound is the de novo fatty acid synthesis pathway. By inhibiting the KR domain of FASN, this compound blocks a critical reduction step in the fatty acid elongation cycle.
References
- 1. Deciphering Fatty Acid Synthase Inhibition-Triggered Metabolic Flexibility in Prostate Cancer Cells through Untargeted Metabolomics - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Discovery of this compound, an inhibitor of human fatty acid synthase targeting the beta-ketoacyl reductase reaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
An In-depth Technical Guide to the Discovery and Synthesis of GSK837149A
This technical guide provides a comprehensive overview of the discovery, synthesis, and biological evaluation of GSK837149A, a selective inhibitor of human fatty acid synthase (FASN). This document is intended for researchers, scientists, and professionals in the field of drug development.
Introduction and Discovery
This compound has been identified as a selective and reversible inhibitor of human fatty acid synthase (FASN), a key enzyme in the de novo biosynthesis of fatty acids.[1][2] The discovery of this compound was serendipitous, as it was initially isolated as a minor impurity from a sample that showed activity against FASN in a high-throughput screening campaign.[1][2] Subsequent structural elucidation by NMR and mass spectrometry confirmed its identity as 4,4'-(carbonyldiimino)bis(N-(4-methyl-2-pyrimidinyl)benzenesulfonamide), a symmetrical molecule featuring a bisulfonamide urea core.[1][2]
FASN is a large, multifunctional enzyme responsible for the synthesis of palmitate from acetyl-CoA and malonyl-CoA. In many human cancers, the expression and activity of FASN are significantly upregulated to meet the high lipid demand of rapidly proliferating cells, making it an attractive target for anticancer drug development. This compound specifically targets the β-ketoacyl reductase (KR) domain of FASN.[1][2]
Mechanism of Action
This compound exerts its inhibitory effect by targeting the β-ketoacyl reductase (KR) activity of the fatty acid synthase complex.[1][2] The KR domain is responsible for the NADPH-dependent reduction of a β-ketoacyl-acyl carrier protein (ACP) intermediate to a β-hydroxyacyl-ACP, a critical step in the fatty acid elongation cycle.
Kinetic studies have revealed that this compound is a reversible inhibitor of FASN.[1][2] It acts as a competitive inhibitor with respect to the cofactor NADPH and a non-competitive inhibitor with respect to the substrate acetoacetyl-CoA. The inhibition constant (Ki) for this compound has been determined to be approximately 30 nM.[1][2]
Signaling Pathway
The following diagram illustrates the mammalian fatty acid synthesis pathway and the point of inhibition by this compound.
Quantitative Data
The following table summarizes the key quantitative data for this compound.
| Parameter | Value | Reference |
| Target | Human Fatty Acid Synthase (FASN), β-Ketoacyl Reductase (KR) domain | [1][2] |
| Inhibition Constant (Ki) | ~30 nM | [1][2] |
| IC50 | 15.8 nM | |
| Mode of Inhibition | Reversible | [1][2] |
| Mechanism vs. NADPH | Competitive | |
| Mechanism vs. Acetoacetyl-CoA | Non-competitive | |
| Chemical Formula | C23H22N8O5S2 | |
| Molecular Weight | 554.6 g/mol | |
| CAS Number | 13616-29-0 |
Experimental Protocols
Synthesis of this compound
While the primary publication by Vázquez et al. does not provide a detailed step-by-step synthesis, a plausible synthetic route for 4,4'-(carbonyldiimino)bis(N-(4-methyl-2-pyrimidinyl)benzenesulfonamide) (this compound) can be proposed based on established methods for the synthesis of sulfonylureas. The key step involves the reaction of a sulfonamide with an isocyanate or a carbamate equivalent.
Representative Synthesis Protocol:
Step 1: Synthesis of 4-amino-N-(4-methyl-2-pyrimidinyl)benzenesulfonamide
This starting material can be synthesized by the reaction of 4-acetamidobenzenesulfonyl chloride with 2-amino-4-methylpyrimidine, followed by hydrolysis of the acetamido group.
Step 2: Formation of the Urea Linkage
The urea linkage can be formed by reacting two equivalents of the sulfonamide with a carbonylating agent such as phosgene, triphosgene, or a carbamate. A representative procedure using triphosgene is described below.
Materials:
-
4-amino-N-(4-methyl-2-pyrimidinyl)benzenesulfonamide
-
Triphosgene (bis(trichloromethyl) carbonate)
-
Anhydrous dichloromethane (DCM)
-
Triethylamine (TEA) or another suitable base
-
Argon or Nitrogen atmosphere
Procedure:
-
To a solution of 4-amino-N-(4-methyl-2-pyrimidinyl)benzenesulfonamide (2.0 equivalents) in anhydrous DCM under an inert atmosphere, add triethylamine (2.2 equivalents).
-
Cool the mixture to 0 °C in an ice bath.
-
Slowly add a solution of triphosgene (1.0 equivalent) in anhydrous DCM to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by the slow addition of water.
-
Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel or by recrystallization to afford this compound.
-
Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity.
In Vitro Inhibition Assay for FASN β-Ketoacyl Reductase Activity
The inhibitory activity of this compound on the β-ketoacyl reductase (KR) domain of human FASN can be determined using a spectrophotometric assay that monitors the consumption of NADPH.
Materials:
-
Purified human fatty acid synthase (FASN)
-
This compound dissolved in DMSO
-
Acetoacetyl-CoA (substrate)
-
NADPH (cofactor)
-
Assay Buffer: 100 mM potassium phosphate buffer, pH 7.0, containing 1 mM EDTA and 1 mM dithiothreitol (DTT)
-
96-well UV-transparent microplates
-
Spectrophotometer capable of reading absorbance at 340 nm
Procedure:
-
Prepare a stock solution of this compound in DMSO and create a dilution series to test a range of inhibitor concentrations.
-
In a 96-well microplate, add the following to each well:
-
Assay Buffer
-
A solution of this compound at the desired final concentration (or DMSO for the control).
-
A solution of human FASN to a final concentration of 10-20 nM.
-
-
Incubate the plate at 37 °C for 15 minutes to allow the inhibitor to bind to the enzyme.
-
Initiate the enzymatic reaction by adding a solution of acetoacetyl-CoA (final concentration 50 µM) and NADPH (final concentration 100 µM).
-
Immediately begin monitoring the decrease in absorbance at 340 nm every 30 seconds for 10-15 minutes using a spectrophotometer. The decrease in absorbance corresponds to the oxidation of NADPH to NADP+.
-
Calculate the initial reaction rates (V₀) from the linear portion of the absorbance vs. time curve for each inhibitor concentration.
-
Plot the percentage of inhibition versus the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.
-
To determine the Ki and the mechanism of inhibition, the assay should be repeated with varying concentrations of both the inhibitor and one of the substrates (NADPH or acetoacetyl-CoA) while keeping the other substrate at a fixed, saturating concentration. The data can then be analyzed using Lineweaver-Burk or Dixon plots.
Experimental Workflow Visualization
The following diagram outlines the general workflow for the synthesis and evaluation of this compound.
References
GSK837149A: A Technical Guide to its Selectivity for Human Fatty Acid Synthase (FASN)
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the selectivity of GSK837149A for human Fatty Acid Synthase (FASN). It is designed to furnish researchers, scientists, and drug development professionals with the critical data and methodologies necessary to evaluate and utilize this potent inhibitor. This document consolidates quantitative data, detailed experimental protocols, and visual representations of relevant biological pathways and workflows.
Introduction to this compound and Human FASN
Human Fatty Acid Synthase (FASN) is a large multifunctional enzyme that plays a central role in the de novo synthesis of fatty acids. In normal adult tissues, FASN expression is generally low, as dietary fats are the primary source of lipids. However, FASN is significantly upregulated in many human cancers to meet the high metabolic demands of rapidly proliferating tumor cells. This differential expression makes FASN an attractive therapeutic target in oncology.
This compound has been identified as a selective and reversible inhibitor of human FASN.[1][2] It specifically targets the β-ketoacyl reductase (KR) domain of the FASN enzyme.[1] this compound acts as a competitive inhibitor with respect to NADPH and a non-competitive inhibitor with respect to acetoacetyl-CoA. Its reversible nature and specificity make it a valuable tool for studying the biological roles of FASN and for the development of novel anti-cancer therapies.
Quantitative Data on this compound Activity
The inhibitory potency of this compound against human FASN has been characterized through various biochemical assays. The following tables summarize the key quantitative data available for this compound.
| Parameter | Value | Reference |
| Ki | ~30 nM | [1][3][4][][6] |
| pIC50 | 7.8 | [1] |
| Approximate IC50 | 15.8 nM | Calculated from pIC50 |
| Mechanism of Inhibition | Reversible | [1][2] |
| Target Domain | β-ketoacyl reductase (KR) | [1] |
| Competitive with | NADPH | |
| Non-competitive with | Acetoacetyl-CoA |
Table 1: Inhibitory Activity of this compound against Human FASN
Note: The IC50 value was calculated from the pIC50 value (pIC50 = -log(IC50 in M)).
Selectivity Profile:
Detailed quantitative data on the selectivity of this compound against a broad panel of other enzymes, including other lipogenic enzymes or enzymes with homologous KR domains, is not extensively available in the public domain. However, it is characterized as a "selective" inhibitor of human FASN.[1] Further studies would be required to fully elucidate its selectivity profile.
Experimental Protocols
This section provides detailed methodologies for key experiments used to characterize the inhibitory activity and selectivity of this compound.
In Vitro FASN Enzymatic Assay
This assay measures the ability of this compound to inhibit the enzymatic activity of purified human FASN by monitoring the oxidation of NADPH.
Materials:
-
Purified human FASN enzyme
-
This compound
-
Potassium phosphate buffer (1 M, pH 7.0)
-
EDTA (0.5 M)
-
Dithiothreitol (DTT, 1 M)
-
Acetyl-CoA
-
Malonyl-CoA
-
NADPH
-
96-well UV-transparent microplates
-
Spectrophotometer capable of reading absorbance at 340 nm
Procedure:
-
Prepare Assay Buffer: Prepare a fresh assay buffer containing 100 mM potassium phosphate (pH 7.0), 1 mM EDTA, and 1 mM DTT.
-
Prepare Reagent Mix: Prepare a reagent mix in the assay buffer containing acetyl-CoA (final concentration 30 µM) and NADPH (final concentration 240 µM).
-
Prepare Inhibitor Dilutions: Prepare a serial dilution of this compound in DMSO. Further dilute in assay buffer to the desired final concentrations. Include a DMSO-only control.
-
Assay Setup: To each well of a 96-well plate, add:
-
x µL of assay buffer
-
y µL of reagent mix
-
z µL of this compound dilution or DMSO control
-
w µL of purified FASN enzyme (to a final concentration of ~5-10 µg/mL) The final volume in each well should be 200 µL.
-
-
Initiate Reaction: Initiate the enzymatic reaction by adding malonyl-CoA to a final concentration of 50 µM.
-
Measure NADPH Oxidation: Immediately begin monitoring the decrease in absorbance at 340 nm every 30 seconds for 15-20 minutes at 37°C. The rate of NADPH oxidation is proportional to FASN activity.
-
Data Analysis: Calculate the initial rate of reaction (V₀) for each concentration of the inhibitor. Plot the percentage of inhibition against the logarithm of the inhibitor concentration to determine the IC50 value.
Cellular De Novo Lipogenesis Assay
This assay measures the effect of this compound on fatty acid synthesis in whole cells by quantifying the incorporation of a radiolabeled precursor, such as [¹⁴C]-acetate, into cellular lipids.
Materials:
-
Cancer cell line with high FASN expression (e.g., MCF-7, PC-3)
-
Cell culture medium and supplements
-
This compound
-
[¹⁴C]-acetate
-
Phosphate-buffered saline (PBS)
-
Lipid extraction solvent (e.g., Hexane:Isopropanol, 3:2 v/v)
-
Scintillation cocktail
-
Scintillation counter
Procedure:
-
Cell Seeding: Seed cells in a 24-well plate at a density that allows for logarithmic growth during the experiment and allow them to adhere overnight.
-
Inhibitor Treatment: Treat the cells with various concentrations of this compound (or DMSO control) for a predetermined period (e.g., 24 hours).
-
Radiolabeling: Add [¹⁴C]-acetate to each well (final concentration ~1 µCi/mL) and incubate for 2-4 hours at 37°C.
-
Cell Lysis and Lipid Extraction:
-
Wash the cells twice with ice-cold PBS.
-
Lyse the cells by adding the lipid extraction solvent to each well.
-
Incubate for 30 minutes at room temperature with gentle shaking.
-
Collect the solvent containing the extracted lipids.
-
-
Quantification:
-
Transfer an aliquot of the lipid extract to a scintillation vial.
-
Allow the solvent to evaporate.
-
Add scintillation cocktail to each vial.
-
Measure the radioactivity using a scintillation counter.
-
-
Data Analysis: Normalize the counts per minute (CPM) to the protein concentration of a parallel set of wells. Calculate the percentage of inhibition of de novo lipogenesis for each inhibitor concentration and determine the IC50 value.
Visualizations: Signaling Pathways and Workflows
The following diagrams, generated using the DOT language for Graphviz, illustrate the FASN signaling pathway and a typical experimental workflow for characterizing a FASN inhibitor.
FASN Signaling Pathway
References
- 1. apexbt.com [apexbt.com]
- 2. onesearch.nihlibrary.ors.nih.gov [onesearch.nihlibrary.ors.nih.gov]
- 3. axonmedchem.com [axonmedchem.com]
- 4. Chemical inhibition of fatty acid synthase: molecular docking analysis and biochemical validation in ocular cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Discovery of this compound, an inhibitor of human fatty acid synthase targeting the beta-ketoacyl reductase reaction - PubMed [pubmed.ncbi.nlm.nih.gov]
GSK837149A: An In-Depth Technical Guide to its Reversible Inhibition Kinetics of Human Fatty Acid Synthase
For Researchers, Scientists, and Drug Development Professionals
Introduction
GSK837149A is a potent and selective inhibitor of human fatty acid synthase (FASN), a key enzyme in the de novo biosynthesis of fatty acids. FASN is a complex, multifunctional enzyme that catalyzes the synthesis of palmitate from acetyl-CoA and malonyl-CoA, utilizing NADPH as a reducing agent. Elevated FASN activity is a hallmark of many cancers, making it an attractive target for therapeutic intervention. This compound has been identified as a reversible inhibitor that specifically targets the β-ketoacyl reductase (KR) domain of FASN. This guide provides a comprehensive overview of the reversible inhibition kinetics of this compound, including detailed experimental protocols and data analysis.
Core Concepts: Reversible Inhibition Kinetics
Reversible inhibitors bind to enzymes through non-covalent interactions, and their effects can be reversed, often by dilution or by increasing the substrate concentration. The potency of a reversible inhibitor is typically quantified by its inhibition constant (Kᵢ), which represents the concentration of inhibitor required to reduce the enzyme's activity by half. The mechanism of reversible inhibition can be further classified as competitive, non-competitive, or uncompetitive, based on how the inhibitor interacts with the enzyme and the enzyme-substrate complex.
Quantitative Inhibition Data
The inhibitory activity of this compound against human FASN has been characterized by determining its inhibition constant (Kᵢ).
| Parameter | Value | Enzyme | Substrate Conditions | Reference |
| Kᵢ | ~30 nM | Human Fatty Acid Synthase (FASN) | Varied NADPH and acetoacetyl-CoA | [1][2] |
| pIC₅₀ | 7.8 | Human Fatty Acid Synthase (FASN) | Not specified | [3] |
Mechanism of Reversible Inhibition
This compound exhibits a mixed-type reversible inhibition with respect to the substrates of the β-ketoacyl reductase (KR) domain of FASN.
-
Competitive Inhibition with respect to NADPH: this compound competes with the binding of the cofactor NADPH to the KR active site. This means that increasing the concentration of NADPH can overcome the inhibitory effect of this compound.
-
Non-competitive Inhibition with respect to Acetoacetyl-CoA: this compound binds to a site on the enzyme that is distinct from the binding site of the ketoacyl substrate (e.g., acetoacetyl-CoA). Therefore, increasing the concentration of the ketoacyl substrate does not overcome the inhibition.[3]
This dual mechanism suggests that this compound likely binds to the NADPH binding site or a closely associated allosteric site on the KR domain, thereby preventing the productive binding of NADPH and subsequent reduction of the ketoacyl substrate.
Experimental Protocols
The following sections detail the methodologies for characterizing the reversible inhibition kinetics of this compound.
Human Fatty Acid Synthase (FASN) Activity Assay
The activity of FASN is typically monitored by measuring the rate of NADPH oxidation, which can be followed spectrophotometrically as a decrease in absorbance at 340 nm.
Materials:
-
Purified human FASN
-
Potassium phosphate buffer (e.g., 100 mM, pH 7.0)
-
Dithiothreitol (DTT)
-
EDTA
-
Bovine Serum Albumin (BSA)
-
NADPH
-
Acetyl-CoA
-
Malonyl-CoA
-
This compound (dissolved in a suitable solvent like DMSO)
-
96-well microplate
-
Spectrophotometer capable of reading absorbance at 340 nm
Protocol:
-
Prepare a reaction mixture containing potassium phosphate buffer, DTT, EDTA, and BSA.
-
Add a solution of human FASN to the reaction mixture.
-
Add varying concentrations of this compound to the wells of the microplate. A vehicle control (e.g., DMSO) should be included.
-
Initiate the reaction by adding a mixture of the substrates: acetyl-CoA, malonyl-CoA, and NADPH.
-
Immediately begin monitoring the decrease in absorbance at 340 nm at regular time intervals (e.g., every 30 seconds) for a set period (e.g., 10-15 minutes).
-
The initial rate of the reaction is determined from the linear portion of the absorbance versus time plot.
Determination of Inhibition Constant (Kᵢ)
To determine the Kᵢ value and the mode of inhibition, a matrix of experiments is performed with varying concentrations of both the inhibitor (this compound) and one of the substrates (either NADPH or the ketoacyl substrate), while keeping the other substrate at a fixed, typically saturating, concentration.
Protocol for NADPH Competition:
-
Set up the FASN activity assay as described above.
-
Use a range of fixed concentrations of this compound.
-
For each inhibitor concentration, vary the concentration of NADPH while keeping the concentration of acetoacetyl-CoA constant (at or near its Kₘ value).
-
Measure the initial reaction rates for each condition.
-
Analyze the data using non-linear regression to fit to the appropriate enzyme inhibition model (e.g., competitive, non-competitive, mixed-type) to determine the Kᵢ value. Alternatively, data can be visualized using a Lineweaver-Burk plot (1/velocity vs. 1/[NADPH]). In the case of competitive inhibition, the lines will intersect on the y-axis.
Protocol for Acetoacetyl-CoA Competition:
-
Set up the FASN activity assay as described above.
-
Use a range of fixed concentrations of this compound.
-
For each inhibitor concentration, vary the concentration of acetoacetyl-CoA while keeping the concentration of NADPH constant (at or near its Kₘ value).
-
Measure the initial reaction rates for each condition.
-
Analyze the data using non-linear regression or a Lineweaver-Burk plot (1/velocity vs. 1/[acetoacetyl-CoA]). For non-competitive inhibition, the lines will intersect on the x-axis.
Mandatory Visualizations
Signaling Pathway of Fatty Acid Synthesis and Inhibition
Caption: Inhibition of the β-ketoacyl reductase domain of FASN by this compound.
Experimental Workflow for Determining Inhibition Kinetics
Caption: Workflow for determining the inhibition kinetics of this compound.
Logical Relationship of Reversible Inhibition Types
References
The Binding Site of GSK837149A on Fatty Acid Synthase: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the binding interaction between the selective inhibitor GSK837149A and human Fatty Acid Synthase (FASN). FASN is a critical enzyme in de novo lipogenesis, a pathway frequently upregulated in various cancers, making it a compelling target for therapeutic intervention. Understanding the precise binding site and mechanism of action of inhibitors like this compound is paramount for the rational design of next-generation anticancer agents.
Executive Summary
This compound is a potent and selective inhibitor of the β-ketoacyl reductase (KR) domain of human FASN.[1][2][3][4] It exhibits reversible inhibition with a high binding affinity. Mechanistic studies have revealed that this compound acts as a competitive inhibitor with respect to NADPH and a non-competitive inhibitor concerning acetoacetyl-CoA, suggesting a complex interplay at the active site.[2] While its utility in cell-based assays is limited by poor cell permeability, this compound remains an invaluable tool for probing the structure and function of the FASN KR domain.[1][4][5]
Quantitative Data Summary
The following table summarizes the key quantitative parameters defining the interaction of this compound with FASN.
| Parameter | Value | Enzyme | Substrates | Inhibition Type | Reference |
| Ki | ~30 nM | Human FASN | Acetyl-CoA, Malonyl-CoA, NADPH | Reversible | [1][2][3] |
| Inhibition vs. NADPH | Competitive | Human FASN | Acetoacetyl-CoA | - | [2] |
| Inhibition vs. Acetoacetyl-CoA | Non-competitive | Human FASN | NADPH | - | [2] |
The FASN Catalytic Cycle and this compound's Point of Intervention
Fatty Acid Synthase is a large, homodimeric multi-enzyme complex that catalyzes the synthesis of palmitate from acetyl-CoA and malonyl-CoA, utilizing NADPH as a reducing agent. The process involves a series of reactions carried out by seven distinct catalytic domains.
Caption: The FASN catalytic cycle and the inhibitory action of this compound on the KR domain.
This compound specifically targets the β-ketoacyl reductase (KR) domain, which is responsible for the first reductive step in the fatty acid elongation cycle. This step involves the NADPH-dependent reduction of a β-ketoacyl-ACP intermediate to a β-hydroxyacyl-ACP. By inhibiting this crucial step, this compound effectively halts the entire fatty acid synthesis process.
Mechanism of Inhibition
Kinetic analyses have elucidated a specific mode of inhibition for this compound. The competitive inhibition with respect to NADPH suggests that this compound and NADPH likely compete for binding to the same or overlapping sites on the KR domain. Conversely, the non-competitive inhibition with respect to acetoacetyl-CoA indicates that the inhibitor does not directly compete with the ketoacyl substrate for its binding site. It is proposed that this compound may bind to the enzyme-ketoacyl-ACP complex.[1] Dead-end inhibition studies with this compound have suggested an ordered binding mechanism where NADPH binds to the enzyme first, followed by the inhibitor.[6]
Caption: Proposed ordered binding and inhibitory mechanism of this compound on the FASN KR domain.
Experimental Protocols
Detailed experimental protocols for the characterization of this compound are not exhaustively publicly available. However, based on the literature, the following methodologies are central to its discovery and characterization.
High-Throughput Screening (HTS) for FASN Inhibitors
The initial identification of the chemical scaffold of this compound was achieved through a high-throughput screening campaign designed to identify inhibitors of human FASN.
General Workflow:
Caption: A generalized workflow for high-throughput screening to identify FASN inhibitors.
-
Principle: A common method to monitor FASN activity is a spectrophotometric assay that measures the decrease in absorbance at 340 nm due to the oxidation of NADPH.
-
Reagents:
-
Purified human FASN
-
Acetyl-CoA
-
Malonyl-CoA
-
NADPH
-
Assay buffer (e.g., potassium phosphate buffer, pH 7.0, containing EDTA and DTT)
-
Compound library
-
-
Procedure:
-
Dispense FASN, acetyl-CoA, and malonyl-CoA into microplate wells.
-
Add compounds from the library to the wells.
-
Initiate the reaction by adding NADPH.
-
Monitor the change in absorbance at 340 nm over time using a microplate reader.
-
Compounds that inhibit the decrease in absorbance are identified as potential hits.
-
-
Hit Confirmation: The structure of active compounds, such as the impurity that led to this compound, is confirmed using Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).[1]
Enzyme Inhibition Assays (Ki Determination)
To determine the inhibition constant (Ki) and the mechanism of inhibition, steady-state kinetic experiments are performed.
-
Principle: The initial reaction velocity is measured at various concentrations of the substrate and inhibitor. The data are then fitted to different models of enzyme inhibition (e.g., competitive, non-competitive, uncompetitive) to determine the Ki and the mode of inhibition.
-
Procedure (vs. NADPH):
-
A matrix of reactions is set up with varying concentrations of NADPH and a fixed, non-saturating concentration of the other substrates (acetoacetyl-CoA or malonyl-CoA and acetyl-CoA).
-
For each NADPH concentration, a range of this compound concentrations is tested.
-
The reaction is initiated, and the initial velocity is measured.
-
The data are plotted using a double-reciprocal plot (Lineweaver-Burk) or fitted directly to the Michaelis-Menten equation for different inhibition models. For competitive inhibition, the lines will intersect on the y-axis.
-
-
Procedure (vs. Acetoacetyl-CoA):
-
A similar matrix is set up with varying concentrations of acetoacetyl-CoA and a fixed, saturating concentration of NADPH.
-
A range of this compound concentrations is tested for each substrate concentration.
-
Data analysis is performed as described above. For non-competitive inhibition, the lines on a Lineweaver-Burk plot will intersect on the x-axis.
-
X-ray Crystallography
While a co-crystal structure of this compound with the FASN KR domain is not explicitly reported in the reviewed literature, this technique is the gold standard for elucidating binding sites at atomic resolution. A study on a similar inhibitor, GSK2194069, successfully yielded a co-crystal structure with the human KR domain.[6]
General Protocol for Co-crystallization:
-
Protein Expression and Purification: The human FASN KR domain is expressed in a suitable system (e.g., E. coli) and purified to homogeneity using chromatographic techniques.
-
Complex Formation: The purified KR domain is incubated with a molar excess of this compound and NADPH to form the ternary complex.
-
Crystallization: The complex is subjected to a wide range of crystallization screening conditions (e.g., varying pH, precipitants, temperature) using techniques like sitting-drop or hanging-drop vapor diffusion.
-
Data Collection and Structure Determination: Crystals are cryo-cooled and exposed to an X-ray beam. The resulting diffraction pattern is used to calculate an electron density map, into which the atomic model of the protein-inhibitor complex is built and refined.
Conclusion
This compound is a well-characterized, potent, and selective inhibitor of the β-ketoacyl reductase domain of human FASN. Its specific binding to the KR domain, competitive inhibition with NADPH, and reversible nature make it an important chemical probe for studying the mechanism of FASN. While its development as a therapeutic agent may be hampered by poor cell permeability, the insights gained from this compound are invaluable for the structure-based design of novel FASN inhibitors with improved pharmacological properties for the treatment of cancer and other metabolic diseases.
References
- 1. Discovery of this compound, an inhibitor of human fatty acid synthase targeting the beta-ketoacyl reductase reaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. axonmedchem.com [axonmedchem.com]
- 4. Fatty acid synthase as a potential therapeutic target in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Identification of Fasnall as a therapeutically effective Complex I inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
The Role of GSK837149A in Lipid Metabolism: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
GSK837149A is a potent and selective small molecule inhibitor of human fatty acid synthase (FAS), a key enzyme in the de novo biosynthesis of fatty acids. This technical guide provides an in-depth overview of this compound, its mechanism of action, and its application in the study of lipid metabolism. The information presented herein is intended to equip researchers, scientists, and drug development professionals with the necessary knowledge to effectively utilize this compound as a tool in their investigations. While initial studies have highlighted its utility in probing the enzymatic function of FAS, it is important to note that early findings suggest the compound may have limited cell permeability, a factor to consider in the design of cell-based and in vivo experiments.[1][2]
Core Mechanism of Action
This compound functions as a selective and reversible inhibitor of the β-ketoacyl reductase (KR) domain of human fatty acid synthase (FAS).[1][2][3] Its inhibitory activity is characterized by a competitive mechanism with respect to the cofactor NADPH and a non-competitive mechanism with respect to the substrate acetoacetyl-CoA.[3] This dualistic inhibition pattern provides specific insights into its interaction with the KR active site.
Signaling Pathway of Fatty Acid Synthesis Inhibition by this compound
Caption: Inhibition of the β-ketoacyl reductase domain of FAS by this compound.
Quantitative Data
The primary quantitative data available for this compound pertains to its enzymatic inhibition of human fatty acid synthase.
| Parameter | Value | Enzyme Source | Comments | Reference |
| Ki | ~30 nM | Human Fatty Acid Synthase | Reversible inhibition. | [1][2] |
| Inhibition Mechanism vs. NADPH | Competitive | Human Fatty Acid Synthase | [3] | |
| Inhibition Mechanism vs. Acetoacetyl-CoA | Non-competitive | Human Fatty Acid Synthase | [3] |
No extensive quantitative data on the effects of this compound on cellular lipid accumulation, fatty acid profiles, or in vivo lipid metabolism are currently available in the public domain, likely due to its reported impaired cell penetration.[1][2]
Experimental Protocols
Detailed experimental protocols for the direct use of this compound are not extensively published. However, based on its known mechanism of action, the following are detailed methodologies for key experiments in which this compound could be utilized.
Fatty Acid Synthase (FAS) Activity Assay (Spectrophotometric)
This protocol is a standard method for measuring FAS activity by monitoring the oxidation of NADPH, which can be adapted for determining the inhibitory kinetics of this compound.
Objective: To measure the enzymatic activity of FAS and determine the inhibitory constants (Ki) of this compound.
Materials:
-
Purified human fatty acid synthase (FAS)
-
This compound
-
Acetyl-CoA
-
Malonyl-CoA
-
NADPH
-
Potassium phosphate buffer (pH 7.0)
-
Bovine Serum Albumin (BSA)
-
Spectrophotometer capable of reading absorbance at 340 nm
Procedure:
-
Prepare a reaction mixture containing potassium phosphate buffer, BSA, acetyl-CoA, and NADPH in a quartz cuvette.
-
Add the purified FAS enzyme to the reaction mixture and incubate for a specified period to establish a baseline rate of NADPH oxidation.
-
To determine the inhibitory effect of this compound, pre-incubate the enzyme with varying concentrations of the inhibitor before adding the substrates.
-
Initiate the FAS reaction by adding malonyl-CoA.
-
Monitor the decrease in absorbance at 340 nm over time, which corresponds to the oxidation of NADPH.
-
Calculate the rate of NADPH consumption from the linear portion of the absorbance curve.
-
To determine the mode of inhibition, perform kinetic studies by varying the concentrations of NADPH and acetoacetyl-CoA in the presence and absence of this compound.
-
Plot the data using Lineweaver-Burk or Michaelis-Menten plots to determine Vmax, Km, and the inhibition constants (Ki).
Experimental Workflow for FAS Inhibition Assay
Caption: Workflow for determining FAS inhibition kinetics of this compound.
Cell-Based de novo Lipogenesis Assay
This protocol describes a general method to assess the impact of a FAS inhibitor on fatty acid synthesis in a cellular context, which would be applicable for this compound, provided its cell permeability limitations are addressed (e.g., by using cell lines with enhanced permeability or by synthesizing more permeable analogs).
Objective: To quantify the rate of de novo fatty acid synthesis in cultured cells and evaluate the inhibitory effect of this compound.
Materials:
-
Cultured cells (e.g., HepG2, 3T3-L1 preadipocytes)
-
Cell culture medium
-
This compound
-
[1,2-¹⁴C]-Acetic acid (radiolabeled precursor)
-
Scintillation cocktail
-
Scintillation counter
-
Lipid extraction solvents (e.g., hexane/isopropanol)
Procedure:
-
Plate cells in appropriate culture vessels and allow them to adhere and grow to the desired confluency.
-
Treat the cells with varying concentrations of this compound for a predetermined period.
-
Introduce the radiolabeled precursor, [1,2-¹⁴C]-acetic acid, to the culture medium and incubate for a defined time to allow for its incorporation into newly synthesized lipids.
-
Terminate the incubation and wash the cells to remove any unincorporated radiolabel.
-
Lyse the cells and extract the total lipids using an appropriate solvent system (e.g., hexane/isopropanol).
-
Quantify the amount of radioactivity incorporated into the lipid fraction using a scintillation counter.
-
Normalize the radioactivity counts to the total protein content of the cell lysate to determine the rate of de novo lipogenesis.
-
Compare the rates of lipogenesis in this compound-treated cells to untreated controls to determine the compound's inhibitory potency in a cellular environment.
Logical Relationship of this compound's Action and Effects
Caption: Logical flow from this compound's mechanism to its potential effects.
Conclusion
This compound is a valuable research tool for the specific inhibition of the β-ketoacyl reductase domain of human fatty acid synthase. Its well-defined mechanism of action and high potency make it an excellent probe for dissecting the role of FAS in various biochemical pathways. While its utility in cellular and in vivo models may be constrained by its reported low cell permeability, it remains a critical compound for in vitro studies of FAS enzymology and for the structural and functional characterization of the KR domain. Future research may focus on the development of this compound analogs with improved pharmacokinetic properties to expand its applicability in broader lipid metabolism studies.
References
GSK837149A: A Technical Guide for its Application as a Chemical Probe for Fatty Acid Synthase (FASN)
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of GSK837149A, a selective and reversible inhibitor of human Fatty Acid Synthase (FASN). FASN is a critical enzyme in the de novo synthesis of fatty acids, a pathway frequently dysregulated in cancer and metabolic diseases. This document details the biochemical and cellular characteristics of this compound, offering in-depth experimental protocols for its use and evaluation. While this compound serves as a valuable tool for interrogating the β-ketoacyl reductase (KR) domain of FASN, this guide also highlights its limitations, including impaired cell permeability and the current lack of publicly available, comprehensive off-target selectivity data, which are crucial considerations for its application as a chemical probe.
Introduction to this compound
This compound is a potent small molecule inhibitor of human FASN, identified as a selective agent that targets the enzyme's β-ketoacyl reductase (KR) activity.[1][2] Its discovery provided a valuable tool for studying the specific role of this enzymatic domain within the multifunctional FASN complex.[1][2] As a chemical probe, this compound can be utilized to investigate the biological consequences of FASN inhibition in various cellular contexts. However, a thorough understanding of its properties, including its precise mechanism of action, potency, and selectivity, is paramount for the accurate interpretation of experimental results.
Biochemical and Cellular Properties
This compound exhibits potent and reversible inhibition of FASN.[1][2] Its mechanism of action has been characterized as competitive with respect to the cofactor NADPH and non-competitive with the substrate acetoacetyl-CoA.[3] A significant consideration for its use in cellular studies is the initial finding of impaired cell penetration, which may necessitate the use of higher concentrations or specialized delivery methods to achieve effective intracellular concentrations.[1][2]
Quantitative Data Summary
| Parameter | Value | Species | Assay Type | Reference |
| Ki | ~30 nM | Human | Biochemical | [1][2][3] |
| IC50 | 15.8 nM | Human | Biochemical | [3] |
Experimental Protocols
Biochemical FASN Inhibition Assay (NADPH Depletion)
This protocol describes a common method to assess FASN activity by monitoring the consumption of its cofactor, NADPH, which absorbs light at 340 nm.
Materials:
-
Purified human FASN enzyme
-
This compound
-
Acetyl-CoA
-
Malonyl-CoA
-
NADPH
-
Assay Buffer: 100 mM potassium phosphate (pH 7.0), 1 mM EDTA, 1 mM dithiothreitol (DTT)
-
96-well UV-transparent microplate
-
Spectrophotometer capable of reading absorbance at 340 nm
Procedure:
-
Prepare a stock solution of this compound in DMSO.
-
In a 96-well plate, add assay buffer and varying concentrations of this compound (and a DMSO vehicle control).
-
Add purified FASN enzyme to each well and incubate for 15 minutes at 37°C to allow for inhibitor binding.
-
Initiate the reaction by adding a substrate mix containing acetyl-CoA, malonyl-CoA, and NADPH.
-
Immediately begin monitoring the decrease in absorbance at 340 nm every minute for 15-30 minutes at 37°C.
-
Calculate the rate of NADPH consumption (the slope of the linear portion of the absorbance vs. time curve).
-
Determine the IC50 value of this compound by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.[4]
Cellular De Novo Lipogenesis Assay (Radiolabeled Acetate Incorporation)
This protocol measures the rate of new fatty acid synthesis in cultured cells by tracking the incorporation of radiolabeled acetate.[5][6][7][8][9]
Materials:
-
Cultured cells of interest
-
This compound
-
[¹⁴C]-Acetic Acid, Sodium Salt
-
Complete cell culture medium
-
Phosphate-buffered saline (PBS)
-
Lipid extraction solvent (e.g., Hexane:Isopropanol, 3:2 v/v)
-
Scintillation cocktail
-
Scintillation counter
Procedure:
-
Plate cells in a multi-well plate and allow them to adhere and grow to the desired confluency.
-
Treat the cells with varying concentrations of this compound (and a DMSO vehicle control) in a complete culture medium for the desired pre-incubation time.
-
Add [¹⁴C]-acetate to each well and incubate for a defined period (e.g., 2-4 hours) to allow for its incorporation into newly synthesized lipids.
-
Aspirate the medium and wash the cells twice with ice-cold PBS to stop the reaction and remove unincorporated [¹⁴C]-acetate.
-
Lyse the cells and extract the total lipids using a suitable organic solvent.
-
Transfer the lipid-containing organic phase to a scintillation vial and allow the solvent to evaporate.
-
Add scintillation cocktail to each vial and measure the radioactivity using a scintillation counter.
-
Normalize the counts per minute (CPM) to the protein content of a parallel set of wells to account for differences in cell number.
-
Calculate the percentage of inhibition of de novo lipogenesis for each concentration of this compound.
Visualizing Pathways and Workflows
De Novo Fatty Acid Synthesis Pathway
Caption: De Novo Fatty Acid Synthesis Pathway and the inhibitory action of this compound on the FASN KR domain.
Experimental Workflow for Evaluating GSK837149Adot
References
- 1. onesearch.nihlibrary.ors.nih.gov [onesearch.nihlibrary.ors.nih.gov]
- 2. Discovery of this compound, an inhibitor of human fatty acid synthase targeting the beta-ketoacyl reductase reaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Identification of Acetylation Sites of Fatty Acid Synthase (FASN) by Mass Spectrometry and FASN Activity Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Determination of Fatty Acid Oxidation and Lipogenesis in Mouse Primary Hepatocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Using 14C-acetate Pulse-chase Labeling to Study Fatty Acid and Glycerolipid Metabolism in Plant Leaves - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. tno-pharma.com [tno-pharma.com]
- 8. Lipogenesis from glucose-2- 14 C and acetate-1- 14 C in aorta - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Methodological & Application
Application Notes and Protocols for GSK837149A In Vitro Enzyme Assay
For Researchers, Scientists, and Drug Development Professionals
Introduction
GSK837149A is a potent and selective inhibitor of human fatty acid synthase (FASN), a key enzyme in the de novo biosynthesis of fatty acids.[1][2][3][4][5] This compound exhibits reversible inhibition and specifically targets the β-ketoacyl reductase (KR) domain of FASN.[1][4] this compound acts as a competitive inhibitor with respect to the cofactor NADPH and a non-competitive inhibitor with respect to the substrate acetoacetyl-CoA.[5] The inhibition constant (Ki) for this compound has been determined to be approximately 30 nM.[1][2][3][4]
These application notes provide a detailed protocol for an in vitro enzyme assay to characterize the inhibitory activity of this compound on human FASN. The assay is based on a continuous spectrophotometric method that monitors the decrease in absorbance at 340 nm, corresponding to the oxidation of NADPH during the fatty acid synthesis cycle. This method is a reliable and widely used approach for measuring FASN activity and evaluating its inhibitors.
Data Presentation
The following table summarizes the key quantitative data for this compound.
| Parameter | Value | Reference |
| Target Enzyme | Human Fatty Acid Synthase (FASN) | [1][4] |
| Specific Domain | β-Ketoacyl Reductase (KR) | [1][4] |
| Inhibition Constant (Ki) | ~30 nM | [1][2][3][4] |
| Mechanism of Inhibition | Reversible, Competitive with NADPH, Non-competitive with acetoacetyl-CoA | [5] |
Signaling Pathway
The following diagram illustrates the role of the β-ketoacyl reductase (KR) domain within the fatty acid synthesis pathway and the point of inhibition by this compound.
Caption: Inhibition of the FASN KR domain by this compound.
Experimental Protocols
In Vitro FASN Inhibition Assay
This protocol details the procedure for determining the inhibitory effect of this compound on the activity of human FASN by monitoring NADPH oxidation.
Materials and Reagents:
-
Recombinant Human Fatty Acid Synthase (FASN)
-
This compound
-
NADPH (Nicotinamide adenine dinucleotide phosphate, reduced form)
-
Acetyl-CoA (Acetyl Coenzyme A)
-
Malonyl-CoA (Malonyl Coenzyme A)
-
Potassium Phosphate buffer (pH 7.0)
-
Dithiothreitol (DTT)
-
EDTA (Ethylenediaminetetraacetic acid)
-
Dimethyl sulfoxide (DMSO)
-
96-well UV-transparent microplate
-
Spectrophotometer capable of reading absorbance at 340 nm
Solution Preparation:
-
Assay Buffer: 100 mM Potassium Phosphate (pH 7.0), 1 mM EDTA, 1 mM DTT. Prepare fresh and keep on ice.
-
Enzyme Solution: Dilute recombinant human FASN to a working concentration (e.g., 20 nM) in Assay Buffer. Keep on ice.
-
Substrate Solution: Prepare a stock solution of Acetyl-CoA (e.g., 10 mM) and Malonyl-CoA (e.g., 10 mM) in water. Store at -20°C.
-
Cofactor Solution: Prepare a stock solution of NADPH (e.g., 10 mM) in water. Determine the exact concentration by measuring absorbance at 340 nm (Extinction coefficient = 6220 M⁻¹cm⁻¹). Store protected from light at -20°C.
-
Inhibitor Stock Solution: Prepare a stock solution of this compound (e.g., 10 mM) in DMSO.
-
Inhibitor Dilutions: Prepare serial dilutions of this compound in DMSO to create a range of concentrations for IC50 determination (e.g., from 10 mM down to 1 nM).
Experimental Workflow Diagram:
Caption: Experimental workflow for the FASN inhibition assay.
Assay Procedure:
-
Set up the reactions in a 96-well UV-transparent microplate. It is recommended to perform all assays in triplicate. Include controls for no enzyme (background), no inhibitor (100% activity), and no substrates.
-
To each well, add the following components in the specified order:
-
Assay Buffer
-
This compound dilution or DMSO (for the 100% activity control)
-
FASN Enzyme Solution
-
Acetyl-CoA and NADPH
-
-
Mix the plate gently and pre-incubate at 37°C for 5-10 minutes.
-
Initiate the reaction by adding Malonyl-CoA to each well.
-
Immediately place the microplate in a spectrophotometer pre-heated to 37°C.
-
Measure the decrease in absorbance at 340 nm every 30 seconds for 10-15 minutes.
Final Assay Concentrations (Example):
-
Human FASN: 10 nM
-
Acetyl-CoA: 25 µM
-
Malonyl-CoA: 50 µM
-
NADPH: 100 µM
-
This compound: variable concentrations for IC50 determination
-
DMSO: constant final concentration (e.g., 1%) across all wells
Data Analysis:
-
Calculate the rate of NADPH oxidation: Determine the initial reaction velocity (V₀) for each well by calculating the slope of the linear portion of the absorbance vs. time curve. The rate is typically expressed as the change in absorbance per minute (ΔA340/min).
-
Correct for background: Subtract the rate of the no-enzyme control from all other rates.
-
Calculate Percent Inhibition:
-
% Inhibition = (1 - (Rate with Inhibitor / Rate with DMSO control)) * 100
-
-
Determine IC50: Plot the percent inhibition as a function of the logarithm of the this compound concentration. Fit the data to a four-parameter logistic equation to determine the IC50 value, which is the concentration of the inhibitor that causes 50% inhibition of the enzyme activity.
References
- 1. The Kinetics of Carbon‐Carbon Bond Formation in Metazoan Fatty Acid Synthase and Its Impact on Product Fidelity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Analysis of Interdependent Kinetic Controls of Fatty Acid Synthases - PMC [pmc.ncbi.nlm.nih.gov]
- 4. cusabio.com [cusabio.com]
- 5. Beta-ketoacyl-ACP synthase - Wikipedia [en.wikipedia.org]
Application Notes and Protocols: GSK837149A for Cell-Free Systems
For Researchers, Scientists, and Drug Development Professionals
Introduction
GSK837149A is a potent and selective inhibitor of human fatty acid synthase (FAS), a key enzyme in the de novo biosynthesis of fatty acids.[1][2] This document provides detailed application notes and protocols for the use of this compound in cell-free systems, designed to assist researchers in studying FAS inhibition and exploring the enzyme's active site. Due to its limited cell permeability, this compound is an especially valuable tool for in vitro and cell-free biochemical assays.[1][2]
Mechanism of Action: this compound targets the β-ketoacyl reductase (KR) domain of the multifunctional FAS enzyme.[1] It acts as a reversible inhibitor and is competitive with respect to the cofactor NADPH, while being non-competitive with the substrate acetoacetyl-CoA.[3]
Data Presentation
The inhibitory activity of this compound and related compounds can be quantified and compared using key kinetic parameters obtained from cell-free assays.
| Compound | Target Domain | Inhibition Constant (Ki) | IC50 (Cell-Free Assay) | Mechanism of Inhibition | Reference |
| This compound | β-Ketoacyl Reductase (KR) | ~30 nM | Not explicitly reported, but expected to be in the nanomolar range | Reversible; Competitive with NADPH; Non-competitive with acetoacetyl-CoA | [1][2][3] |
| GSK2194069 | β-Ketoacyl Reductase (KR) | Not reported | 60.4 nM | Selective KR inhibitor | [3] |
Experimental Protocols
This section provides detailed methodologies for preparing cell extracts containing active fatty acid synthase and for performing a cell-free FAS inhibition assay.
Protocol 1: Preparation of Cytosolic Extract Containing Fatty Acid Synthase
This protocol describes the preparation of a cytosolic fraction from cultured cells that is enriched in fatty acid synthase for use in cell-free assays.
Materials:
-
Cultured cells known to express high levels of FAS (e.g., LNCaP, HepG2)
-
Phosphate-buffered saline (PBS), ice-cold
-
Hypotonic lysis buffer (e.g., 10 mM Tris-HCl pH 7.4, 1.5 mM MgCl2, 10 mM KCl, with protease inhibitors)
-
Dounce homogenizer or syringe with a narrow-gauge needle
-
Microcentrifuge
-
Bradford assay reagent for protein quantification
Procedure:
-
Cell Harvesting: Grow cells to 80-90% confluency. Aspirate the culture medium and wash the cells twice with ice-cold PBS.
-
Cell Lysis: Scrape the cells into a minimal volume of ice-cold hypotonic lysis buffer. Allow the cells to swell on ice for 15-20 minutes.
-
Homogenization: Lyse the cells by passing the suspension through a Dounce homogenizer (15-20 strokes) or by repeated passage through a syringe with a 27-gauge needle (10-15 times).
-
Centrifugation: Transfer the lysate to a microcentrifuge tube and centrifuge at 1,000 x g for 10 minutes at 4°C to pellet nuclei and intact cells.
-
Isolation of Cytosolic Fraction: Carefully collect the supernatant and transfer it to a fresh tube. Centrifuge the supernatant at 10,000 x g for 20 minutes at 4°C to pellet mitochondria.
-
Final Clarification: Transfer the resulting supernatant (the cytosolic extract) to a new tube. This fraction contains active fatty acid synthase.
-
Protein Quantification: Determine the total protein concentration of the cytosolic extract using a Bradford assay. The extract can be used immediately or aliquoted and stored at -80°C for future use.
Protocol 2: Cell-Free Fatty Acid Synthase (FAS) Inhibition Assay
This spectrophotometric assay measures the activity of FAS by monitoring the decrease in absorbance at 340 nm due to the oxidation of NADPH.
Materials:
-
Cytosolic extract containing FAS (from Protocol 1) or purified FAS
-
Assay Buffer (e.g., 100 mM potassium phosphate buffer, pH 7.0)
-
Acetyl-CoA solution
-
Malonyl-CoA solution
-
NADPH solution
-
This compound stock solution (in DMSO)
-
96-well UV-transparent microplate
-
Spectrophotometer capable of reading absorbance at 340 nm
Procedure:
-
Reaction Mixture Preparation: In a 96-well plate, prepare the reaction mixture containing the following components (example concentrations):
-
Assay Buffer
-
Acetyl-CoA (final concentration: ~50 µM)
-
NADPH (final concentration: ~100-200 µM)
-
Varying concentrations of this compound (e.g., from 1 nM to 10 µM) or DMSO as a vehicle control.
-
-
Enzyme Addition: Add the cytosolic extract (containing a known amount of total protein, e.g., 20-50 µg) or purified FAS to each well.
-
Pre-incubation: Incubate the plate at 37°C for 5-10 minutes to allow the inhibitor to bind to the enzyme.
-
Initiation of Reaction: Start the reaction by adding malonyl-CoA (final concentration: ~50-100 µM) to each well.
-
Kinetic Measurement: Immediately begin monitoring the decrease in absorbance at 340 nm every 30 seconds for 10-15 minutes using a spectrophotometer.
-
Data Analysis:
-
Calculate the rate of NADPH oxidation (slope of the linear portion of the absorbance vs. time curve).
-
Normalize the rates to the vehicle control to determine the percent inhibition for each concentration of this compound.
-
Plot the percent inhibition against the logarithm of the this compound concentration and fit the data to a dose-response curve to determine the IC50 value.
-
Visualizations
Fatty Acid Synthesis Pathway and Inhibition by this compound
The following diagram illustrates the catalytic cycle of fatty acid synthase and the specific point of inhibition by this compound.
Caption: Fatty Acid Synthase catalytic cycle and the inhibitory action of this compound on the β-ketoacyl reductase (KR) step.
Experimental Workflow for Cell-Free FAS Inhibition Assay
This diagram outlines the key steps in performing the cell-free fatty acid synthase inhibition assay.
Caption: Workflow for the cell-free fatty acid synthase (FAS) inhibition assay.
Logical Relationship of this compound's Mechanism of Action
This diagram illustrates the competitive and non-competitive inhibitory relationships of this compound.
Caption: Competitive and non-competitive inhibition mechanism of this compound.
References
- 1. Discovery of this compound, an inhibitor of human fatty acid synthase targeting the beta-ketoacyl reductase reaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. A human fatty acid synthase inhibitor binds β-ketoacyl reductase in the keto-substrate site - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Deciphering Fatty Acid Synthase Inhibition-Triggered Metabolic Flexibility in Prostate Cancer Cells through Untargeted Metabolomics - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: GSK837149A in Breast Cancer Research
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of GSK837149A, a selective inhibitor of human fatty acid synthase (FAS), and its potential applications in breast cancer research. Due to documented poor cell permeability, the primary application of this compound is as a tool compound for in vitro biochemical and enzymatic assays targeting the beta-ketoacyl reductase (KR) domain of FAS.[1][2]
Introduction to this compound and its Target, Fatty Acid Synthase (FAS)
This compound is a symmetrical bisulfonamide urea compound identified as a selective, reversible inhibitor of human fatty acid synthase (FAS).[2] It specifically targets the beta-ketoacyl reductase (KR) activity of the enzyme.[2]
Fatty acid synthase is a key enzyme in the de novo synthesis of fatty acids.[1] Many human cancers, including breast cancer, exhibit elevated levels of FAS, which is associated with poor prognosis.[3][4][5] This upregulation of FAS provides lipids for membrane formation, energy storage, and signaling molecules, sustaining rapid cancer cell proliferation.[5] Therefore, FAS is considered a promising therapeutic target in oncology.[1][3][4]
Biochemical Profile of this compound
This compound has been characterized as a potent inhibitor of the KR domain of FAS. The available quantitative data is summarized below.
| Parameter | Value | Enzyme Source | Notes |
| Ki | ~30 nM | Human Fatty Acid Synthase | Reversible inhibition.[2] |
| Mechanism of Action | Inhibition of the beta-ketoacyl reductase (KR) activity of FAS.[2] | Purified enzyme | Possibly binds to the enzyme-ketoacyl-ACP complex.[2] |
| Cell Permeability | Impaired/Poor | Not specified | This limits its direct application in live-cell and in vivo studies.[1][2] |
Signaling Pathway and Experimental Workflow Diagrams
The following diagrams illustrate the fatty acid synthesis pathway targeted by this compound and a typical experimental workflow for its use in biochemical assays.
Caption: Fatty Acid Synthesis Pathway and the inhibitory action of this compound.
Caption: Workflow for in vitro FAS enzymatic activity assay using this compound.
Experimental Protocols
Given the characteristics of this compound, the following protocols are focused on in vitro enzymatic assays.
Protocol 1: In Vitro Fatty Acid Synthase (FAS) Activity Assay
This protocol is designed to measure the inhibitory effect of this compound on the enzymatic activity of purified human FAS by monitoring the consumption of NADPH.
Materials:
-
Purified human Fatty Acid Synthase (FAS)
-
This compound
-
Assay Buffer: 100 mM potassium phosphate buffer (pH 7.0), 1 mM EDTA, 1 mM dithiothreitol (DTT)
-
Acetyl-CoA solution
-
Malonyl-CoA solution
-
NADPH solution
-
Dimethyl sulfoxide (DMSO) for dissolving this compound
-
96-well UV-transparent microplate
-
Microplate spectrophotometer capable of reading absorbance at 340 nm
Procedure:
-
Preparation of Reagents:
-
Prepare a stock solution of this compound (e.g., 10 mM) in 100% DMSO.
-
Create a series of dilutions of this compound in Assay Buffer. Ensure the final DMSO concentration in the assay is below 1%.
-
Prepare working solutions of substrates in Assay Buffer (e.g., 10X concentration).
-
-
Assay Setup:
-
In a 96-well plate, add 2 µL of the this compound dilutions or DMSO (for control wells) to each well.
-
Add purified FAS enzyme diluted in Assay Buffer to each well.
-
Incubate the plate at 37°C for 15-30 minutes to allow the inhibitor to bind to the enzyme.
-
-
Reaction Initiation and Measurement:
-
Initiate the enzymatic reaction by adding a substrate mix containing Acetyl-CoA, Malonyl-CoA, and NADPH.
-
Immediately place the plate in a microplate reader pre-heated to 37°C.
-
Measure the decrease in absorbance at 340 nm every 30 seconds for 15-20 minutes. The decrease in absorbance corresponds to the oxidation of NADPH.
-
-
Data Analysis:
-
Calculate the initial rate of reaction (V0) for each concentration of this compound from the linear portion of the absorbance vs. time curve.
-
Plot the percentage of inhibition versus the logarithm of the this compound concentration.
-
Determine the IC50 value by fitting the data to a dose-response curve.
-
Protocol 2: Competitive Binding Assay (Hypothetical)
This protocol describes a hypothetical competitive binding assay to screen for new inhibitors of the FAS KR domain using this compound as a reference compound. This would require a labeled version of this compound or a suitable labeled ligand for the KR domain.
Materials:
-
Purified human Fatty Acid Synthase (FAS)
-
Labeled this compound (e.g., fluorescently or radioactively labeled)
-
Unlabeled this compound (for control)
-
Test compounds to be screened
-
Binding Buffer: A suitable buffer that maintains enzyme stability (e.g., phosphate buffer with stabilizers).
-
Filtration apparatus (e.g., 96-well filter plates with a suitable membrane to retain the enzyme).
-
Detection instrument (e.g., scintillation counter or fluorescence plate reader).
Procedure:
-
Assay Setup:
-
In a 96-well plate, add a fixed concentration of purified FAS enzyme.
-
Add a fixed concentration of labeled this compound.
-
Add varying concentrations of the unlabeled test compounds. Include wells with unlabeled this compound as a positive control for displacement and wells with buffer/DMSO as a negative control (maximum binding).
-
-
Incubation:
-
Incubate the plate for a sufficient time at a controlled temperature (e.g., room temperature or 37°C) to allow the binding to reach equilibrium.
-
-
Separation of Bound and Free Ligand:
-
Rapidly filter the contents of each well through the filter plate to separate the enzyme-ligand complex from the unbound labeled ligand.
-
Wash the filters quickly with ice-cold Binding Buffer to remove non-specifically bound ligand.
-
-
Detection:
-
Measure the amount of labeled this compound retained on the filter for each well using the appropriate detection instrument.
-
-
Data Analysis:
-
Calculate the percentage of specific binding for each concentration of the test compound relative to the control wells.
-
Plot the percentage of binding versus the logarithm of the test compound concentration to determine the IC50 value, which represents the concentration of the test compound required to displace 50% of the labeled ligand.
-
Applications in Breast Cancer Research
While direct application in breast cancer cell lines is limited, this compound is a valuable tool for:
-
Validating FAS as a Target: It can be used in biochemical assays with FAS purified from breast cancer patient tissues or cell lines to confirm enzymatic activity and inhibitor sensitivity.
-
High-Throughput Screening: this compound can serve as a positive control in high-throughput screening campaigns to identify new, potentially more cell-permeable inhibitors of the FAS KR domain.
-
Structural Biology Studies: Its use in co-crystallization studies with the FAS enzyme can help elucidate the binding mode of inhibitors to the KR active site, aiding in the structure-based design of new anti-cancer drugs.
-
Mechanism of Action Studies: For researchers developing novel FAS inhibitors, this compound can be used as a comparator to determine if new compounds share a similar mechanism of action by targeting the KR domain.
Conclusion
This compound is a potent and selective inhibitor of the beta-ketoacyl reductase domain of human fatty acid synthase.[2] Although its utility in cell-based and in vivo breast cancer models is hampered by poor cell permeability, it remains a critical tool for in vitro research.[1][2] The protocols and information provided here are intended to guide researchers in leveraging this compound for target validation, drug discovery, and mechanistic studies related to the role of fatty acid synthesis in breast cancer.
References
- 1. Fatty acid synthase as a potential therapeutic target in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Discovery of this compound, an inhibitor of human fatty acid synthase targeting the beta-ketoacyl reductase reaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. An Inhibitor of Fatty Acid Synthase Thioesterase Domain with Improved Cytotoxicity against Breast Cancer Cells and Stability in Plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Novel anti-fatty acid synthase compounds with anti-cancer activity in HER2+ breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Involvement of the pro-oncogenic enzyme fatty acid synthase in the hallmarks of cancer: a promising target in anti-cancer therapies - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for FASN Inhibition using GSK837149A
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fatty Acid Synthase (FASN) is a key enzyme in the de novo synthesis of fatty acids. Its upregulation in various cancers has made it a compelling target for therapeutic intervention. GSK837149A is a selective and reversible inhibitor of human FASN, specifically targeting the β-ketoacyl reductase (KR) activity of the enzyme.[1] This document provides detailed application notes and protocols for the experimental use of this compound to study FASN inhibition.
Quantitative Data Summary
| Parameter | Value | Reference |
| Ki (human FASN) | ~30 nM | [1] |
| IC50 (human purified FASN) | 60.4 nM | [2] |
Signaling Pathways
FASN inhibition by this compound impacts several critical signaling pathways involved in cancer cell proliferation, survival, and metabolism. The primary mechanism involves the depletion of palmitate, a key product of FASN, which in turn affects downstream signaling cascades.
Experimental Workflows
The following diagram outlines a general workflow for investigating the effects of this compound on cancer cells.
Experimental Protocols
FASN Enzymatic Activity Assay (Spectrophotometric)
This protocol is adapted from standard methods for measuring FASN activity by monitoring the oxidation of NADPH.
Materials:
-
Purified human FASN enzyme
-
This compound
-
Acetyl-CoA
-
Malonyl-CoA
-
NADPH
-
Potassium phosphate buffer (100 mM, pH 7.0)
-
DMSO
-
96-well UV-transparent microplate
-
Spectrophotometer capable of reading absorbance at 340 nm
Procedure:
-
Prepare Reagents:
-
Prepare a stock solution of this compound in DMSO.
-
Prepare working solutions of Acetyl-CoA, Malonyl-CoA, and NADPH in potassium phosphate buffer.
-
-
Assay Setup:
-
In a 96-well plate, add the following to each well:
-
Potassium phosphate buffer
-
Purified FASN enzyme
-
This compound at various concentrations (or DMSO for control)
-
-
Incubate the plate at 37°C for 15 minutes to allow the inhibitor to bind to the enzyme.
-
-
Initiate Reaction:
-
Add a mixture of Acetyl-CoA and Malonyl-CoA to each well to start the reaction.
-
Immediately after, add NADPH to each well.
-
-
Measurement:
-
Measure the decrease in absorbance at 340 nm every 30 seconds for 10-15 minutes at 37°C. The rate of NADPH oxidation is proportional to FASN activity.
-
-
Data Analysis:
-
Calculate the initial reaction velocity (V₀) for each concentration of this compound.
-
Plot the percentage of FASN inhibition versus the logarithm of the this compound concentration to determine the IC50 value.
-
Cell Viability Assay (MTT Assay)
This protocol outlines the determination of the cytotoxic effects of this compound on cancer cell lines.
Materials:
-
Cancer cell lines (e.g., MCF-7, PC-3, A549)
-
Complete cell culture medium
-
This compound
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
96-well cell culture plates
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
-
Treatment:
-
Prepare serial dilutions of this compound in complete culture medium.
-
Remove the old medium from the wells and add 100 µL of the this compound solutions at different concentrations. Include a vehicle control (DMSO) and a no-treatment control.
-
Incubate the plates for 24, 48, or 72 hours at 37°C in a CO2 incubator.
-
-
MTT Addition:
-
After the incubation period, add 10 µL of MTT solution to each well.
-
Incubate for 2-4 hours at 37°C until purple formazan crystals are visible.
-
-
Solubilization:
-
Carefully remove the medium containing MTT.
-
Add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Gently shake the plate for 5-10 minutes to ensure complete solubilization.
-
-
Measurement:
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability relative to the untreated control cells.
-
Plot the percentage of viability against the logarithm of the this compound concentration to determine the IC50 value.
-
Cellular Uptake Assay (HPLC-MS/MS)
This protocol is designed to quantify the intracellular concentration of this compound, which is crucial given reports of its potentially limited cell permeability.
Materials:
-
Cancer cell lines
-
Complete cell culture medium
-
This compound
-
PBS (ice-cold)
-
Trypsin-EDTA
-
Acetonitrile with an internal standard
-
HPLC-MS/MS system
Procedure:
-
Cell Seeding and Treatment:
-
Seed cells in 6-well plates and grow to 80-90% confluency.
-
Treat cells with a known concentration of this compound for a specific time (e.g., 4 hours).
-
-
Cell Harvesting and Lysis:
-
Aspirate the medium and wash the cells twice with ice-cold PBS.
-
Harvest the cells using Trypsin-EDTA and centrifuge to obtain a cell pellet.
-
Count the cells to normalize the drug concentration.
-
Lyse the cell pellet by adding a known volume of acetonitrile containing an internal standard.
-
Vortex and centrifuge to pellet the cell debris.
-
-
Sample Analysis:
-
Collect the supernatant for HPLC-MS/MS analysis.
-
Prepare a standard curve of this compound in the lysis buffer.
-
-
Quantification:
-
Quantify the concentration of this compound in the cell lysate using the standard curve.
-
Calculate the intracellular concentration, typically expressed as pmol/10^6 cells.
-
Western Blot Analysis of PI3K/Akt/mTOR Pathway
This protocol is for assessing the effect of this compound on key proteins in the PI3K/Akt/mTOR signaling pathway.
Materials:
-
Cancer cell lines
-
This compound
-
RIPA buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-FASN, anti-p-Akt (Ser473), anti-Akt, anti-p-mTOR (Ser2448), anti-mTOR, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
ECL substrate
-
Chemiluminescence imaging system
Procedure:
-
Cell Treatment and Lysis:
-
Treat cells with this compound at various concentrations for a specified time.
-
Wash cells with ice-cold PBS and lyse with RIPA buffer.
-
Centrifuge to collect the protein lysate.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using the BCA assay.
-
-
SDS-PAGE and Transfer:
-
Load equal amounts of protein onto an SDS-PAGE gel and perform electrophoresis.
-
Transfer the separated proteins to a PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
-
Detection:
-
Wash the membrane again with TBST.
-
Add ECL substrate and visualize the protein bands using a chemiluminescence imaging system.
-
-
Analysis:
-
Quantify the band intensities and normalize to a loading control (e.g., β-actin). Compare the levels of phosphorylated and total proteins between treated and untreated samples.
-
References
- 1. Discovery of this compound, an inhibitor of human fatty acid synthase targeting the beta-ketoacyl reductase reaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Deciphering Fatty Acid Synthase Inhibition-Triggered Metabolic Flexibility in Prostate Cancer Cells through Untargeted Metabolomics - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for GSK837149A in Biochemical Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
GSK837149A is a potent and selective inhibitor of human fatty acid synthase (FAS).[1][2] It functions through a reversible mode of action, specifically targeting the β-ketoacyl reductase (KR) activity of the enzyme.[1][2] This compound is a valuable tool for researchers studying the role of FAS in various physiological and pathological processes, including cancer and metabolic disorders. These application notes provide detailed protocols for utilizing this compound in biochemical assays to probe FAS activity.
Mechanism of Action
This compound acts as a competitive inhibitor with respect to NADPH and a non-competitive inhibitor with respect to acetoacetyl-CoA. It binds to the KR domain of FAS, preventing the reduction of the β-ketoacyl-ACP intermediate, a critical step in the fatty acid elongation cycle. The inhibition is reversible, with a reported inhibition constant (Ki) of approximately 30 nM.[1][2]
Data Presentation
A key parameter for characterizing an inhibitor is its half-maximal inhibitory concentration (IC50). While the inhibitory constant (Ki) for this compound is well-documented, specific IC50 values from various biochemical assays are not consistently reported in publicly available literature. The Ki value, however, provides a direct measure of the inhibitor's binding affinity.
| Compound | Target | Inhibition Type | Ki | Reference |
| This compound | Human Fatty Acid Synthase (β-ketoacyl reductase domain) | Reversible, Competitive with NADPH | ~30 nM | [1][2] |
Signaling Pathway
The following diagram illustrates the fatty acid synthesis pathway and the point of inhibition by this compound.
Caption: Fatty acid synthesis pathway and inhibition by this compound.
Experimental Protocols
Two common methods for assessing FAS activity and the inhibitory potential of compounds like this compound are spectrophotometric assays and mass spectrometry-based assays.
Protocol 1: Spectrophotometric Assay for FAS Inhibition
This protocol measures the decrease in NADPH concentration by monitoring the absorbance at 340 nm.
Experimental Workflow
Caption: Workflow for the spectrophotometric FAS inhibition assay.
Materials:
-
Purified human fatty acid synthase (FAS)
-
This compound
-
Assay Buffer: 100 mM potassium phosphate (pH 7.0), 1 mM EDTA, 1 mM dithiothreitol (DTT)
-
Acetyl-CoA
-
Malonyl-CoA
-
NADPH
-
96-well UV-transparent microplate
-
Spectrophotometer capable of reading absorbance at 340 nm
Procedure:
-
Reagent Preparation:
-
Prepare a stock solution of this compound in DMSO.
-
Prepare fresh working solutions of acetyl-CoA, malonyl-CoA, and NADPH in assay buffer.
-
Keep the FAS enzyme solution on ice.
-
-
Assay Setup (per well):
-
Add 170 µL of Assay Buffer to each well.
-
Add 10 µL of NADPH solution (final concentration ~100 µM).
-
Add 10 µL of Acetyl-CoA solution (final concentration ~50 µM).
-
Add 10 µL of this compound solution at various concentrations (e.g., 0.1 nM to 1 µM). For the control well, add 10 µL of DMSO.
-
Add 10 µL of Malonyl-CoA solution (final concentration ~100 µM).
-
-
Pre-incubation:
-
Pre-incubate the plate at 37°C for 5 minutes.
-
-
Reaction Initiation:
-
Initiate the reaction by adding 10 µL of FAS enzyme solution (final concentration will depend on the specific activity of the enzyme lot).
-
-
Measurement:
-
Immediately start monitoring the decrease in absorbance at 340 nm every 30 seconds for 10-15 minutes.
-
-
Data Analysis:
-
Calculate the initial reaction rate (V₀) for each concentration of this compound from the linear portion of the absorbance vs. time curve.
-
Plot the percentage of inhibition against the logarithm of the this compound concentration.
-
Determine the IC50 value by fitting the data to a suitable dose-response curve.
-
Protocol 2: GC-MS Based Assay for Direct Measurement of FAS Product
This method directly measures the product of the FAS reaction, palmitate, providing a more direct assessment of enzyme activity.
Experimental Workflow
References
Application Notes and Protocols for FASN Inhibition using GSK837149A
For Researchers, Scientists, and Drug Development Professionals
Introduction
GSK837149A is a potent and selective inhibitor of human fatty acid synthase (FASN), a key enzyme in the de novo biosynthesis of fatty acids.[1][2] FASN is a critical enzyme for proliferating cancer cells, making it an attractive therapeutic target.[3][4] this compound acts as a reversible inhibitor, specifically targeting the β-ketoacyl reductase (KR) domain of the FASN enzyme.[1][2][5] This document provides detailed information on the effective concentration of this compound for FASN inhibition, experimental protocols for its use, and visualizations of the relevant biological pathways and workflows.
Data Presentation: Efficacy of this compound
This compound demonstrates high potency in biochemical assays. However, its utility in cell-based assays is limited by poor cell penetration.[1]
| Parameter | Value | Assay Type | Notes |
| Ki | ~30 nM | Biochemical (Enzyme Kinetics) | Reversible inhibition of human type I FASN.[1][2][5] |
| pIC50 | 7.8 | Biochemical (Enzyme Activity) | Selective and reversible inhibition. |
| Cellular Activity | Not reported | Cell-Based Assays | Poor cell penetration limits effectiveness in cellular models.[1] |
Mechanism of Action
This compound is a competitive inhibitor with respect to NADPH and a non-competitive inhibitor with respect to acetoacetyl-CoA.[2] It selectively targets the KR domain of FASN, preventing the reduction of the growing fatty acid chain.
Experimental Protocols
Due to the limited cell permeability of this compound, its efficacy is best evaluated in biochemical assays using purified FASN enzyme.
Protocol 1: In Vitro FASN Activity Assay (Spectrophotometric)
This protocol measures the decrease in NADPH concentration, which is consumed during the FASN catalytic cycle.
Materials:
-
Purified human FASN enzyme
-
This compound
-
Acetyl-CoA
-
Malonyl-CoA
-
NADPH
-
Potassium phosphate buffer (100 mM, pH 7.0)
-
DMSO (for dissolving this compound)
-
96-well UV-transparent microplate
-
Spectrophotometer capable of reading absorbance at 340 nm
Procedure:
-
Prepare Reagents:
-
Dissolve this compound in DMSO to create a stock solution (e.g., 10 mM).
-
Prepare working solutions of this compound by serial dilution in potassium phosphate buffer.
-
Prepare a reaction mixture containing acetyl-CoA (e.g., 50 µM), malonyl-CoA (e.g., 50 µM), and NADPH (e.g., 100 µM) in potassium phosphate buffer.
-
-
Assay Setup:
-
Add 5 µL of the this compound working solutions or DMSO (vehicle control) to the wells of the 96-well plate.
-
Add 85 µL of the reaction mixture to each well.
-
Pre-incubate the plate at 37°C for 10 minutes.
-
-
Initiate Reaction:
-
Add 10 µL of purified FASN enzyme to each well to start the reaction.
-
-
Measurement:
-
Immediately measure the absorbance at 340 nm every minute for 15-30 minutes at 37°C.
-
-
Data Analysis:
-
Calculate the rate of NADPH oxidation from the linear portion of the absorbance curve.
-
Plot the percentage of FASN inhibition against the logarithm of this compound concentration to determine the IC50 value.
-
Protocol 2: In Vitro FASN Activity Assay (Mass Spectrometry-based)
This protocol directly measures the formation of the FASN product, palmitate.
Materials:
-
Purified human FASN enzyme
-
This compound
-
Acetyl-CoA
-
¹³C-labeled Malonyl-CoA
-
NADPH
-
Potassium phosphate buffer (100 mM, pH 7.0)
-
DMSO
-
LC-MS/MS system
Procedure:
-
Reaction Setup:
-
Prepare reaction mixtures as described in Protocol 1, but using ¹³C-labeled Malonyl-CoA.
-
Incubate varying concentrations of this compound with the FASN enzyme and reaction mixture at 37°C for a defined period (e.g., 60 minutes).
-
-
Sample Preparation:
-
Stop the reaction by adding a quenching solution (e.g., ice-cold methanol).
-
Extract the lipids using an appropriate organic solvent (e.g., chloroform/methanol).
-
Dry the organic phase and reconstitute in a suitable solvent for LC-MS/MS analysis.
-
-
LC-MS/MS Analysis:
-
Analyze the samples for the presence and quantity of ¹³C-labeled palmitate.
-
-
Data Analysis:
-
Quantify the amount of labeled palmitate produced in the presence of different concentrations of this compound.
-
Calculate the percentage of inhibition and determine the IC50 value.
-
Signaling Pathways and Cellular Effects of FASN Inhibition
While this compound is not ideal for cellular studies, the inhibition of FASN by other means (e.g., cell-permeable inhibitors like TVB-3166 or siRNA) has been shown to impact several key signaling pathways and cellular processes in cancer cells.
-
Disruption of Membrane Lipid Rafts: FASN inhibition alters the lipid composition of cell membranes, affecting the integrity of lipid rafts and the signaling of raft-associated proteins.
-
Inhibition of Oncogenic Signaling: Pathways such as PI3K-AKT-mTOR and Wnt/β-catenin, which are often hyperactive in cancer, can be downregulated upon FASN inhibition.
-
Induction of Apoptosis: The accumulation of malonyl-CoA and the depletion of palmitate can lead to cellular stress and trigger programmed cell death.
-
Reprogramming of Gene Expression: FASN inhibition can alter the expression of genes involved in cell proliferation, survival, and metabolism.
Conclusion
This compound is a valuable tool for in vitro studies of FASN inhibition due to its high potency and selectivity. The provided biochemical assay protocols offer robust methods for characterizing its inhibitory activity. For cellular studies, researchers should consider the limitations imposed by its poor cell permeability and may need to explore alternative, cell-permeable FASN inhibitors to investigate the downstream cellular effects of FASN blockade.
References
- 1. Discovery of this compound, an inhibitor of human fatty acid synthase targeting the beta-ketoacyl reductase reaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Involvement of the pro-oncogenic enzyme fatty acid synthase in the hallmarks of cancer: a promising target in anti-cancer therapies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. axonmedchem.com [axonmedchem.com]
GSK837149A: Application Notes and Protocols for Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Abstract
GSK837149A is a potent, selective, and reversible inhibitor of human fatty acid synthase (FAS).[1][2][3][4] It specifically targets the β-ketoacyl reductase (KR) catalytic domain of the FAS enzyme, a key player in de novo lipogenesis.[1][3][5][6] This document provides detailed application notes and experimental protocols for the utilization of this compound as a tool compound in drug discovery research, particularly in the fields of oncology and metabolic diseases.
Introduction to this compound
This compound is a symmetrical bisulfonamide urea-containing compound identified as a selective inhibitor of human fatty acid synthase.[1][3] FAS is a critical enzyme responsible for the synthesis of long-chain fatty acids, primarily palmitate, from acetyl-CoA and malonyl-CoA. In normal tissues, FAS expression is generally low, with cells preferentially utilizing circulating fatty acids. However, many cancer cells exhibit upregulated FAS expression and a heavy reliance on de novo fatty acid synthesis to support rapid proliferation, membrane production, and signaling molecule generation.[7] This makes FAS an attractive target for therapeutic intervention in oncology. This compound serves as a valuable chemical probe to investigate the roles of FAS in various cellular processes and to aid in the design of novel FAS inhibitors.[1][3][4]
Mechanism of Action
This compound functions as a reversible inhibitor of the β-ketoacyl reductase (KR) activity of fatty acid synthase.[1][3] It is a competitive inhibitor with respect to NADPH and a non-competitive inhibitor with respect to acetoacetyl-CoA.[5][6] By binding to the KR domain, this compound prevents the reduction of the β-ketoacyl-ACP intermediate to a β-hydroxyacyl-ACP, a crucial step in the fatty acid elongation cycle.
Signaling Pathway Context:
Fatty acid synthase is intricately linked with major cellular signaling pathways that are often dysregulated in cancer. Its expression and activity can be promoted by oncogenic pathways such as the PI3K/AKT/mTOR and MAPK/ERK pathways.[1][2][5] Inhibition of FAS by this compound can, in turn, impact these pathways, leading to reduced cell proliferation and induction of apoptosis.
Quantitative Data
The following table summarizes the key quantitative parameters for this compound.
| Parameter | Value | Target | Comments | Reference |
| Ki | ~30 nM | Human Fatty Acid Synthase (FAS) | Reversible inhibition. | [1][2][3][5][6][8] |
| pIC50 | 7.8 | Human Fatty Acid Synthase (FAS) | [2] | |
| Mechanism | Reversible | β-ketoacyl reductase (KR) domain of FAS | Competitive with NADPH, non-competitive with acetoacetyl-CoA. | [1][3][5][6] |
Experimental Protocols
In Vitro Fatty Acid Synthase (FAS) Inhibition Assay
This protocol describes a spectrophotometric assay to determine the inhibitory activity of this compound on purified human FAS by monitoring the oxidation of NADPH.
Experimental Workflow:
Materials:
-
Purified human fatty acid synthase (FAS)
-
This compound
-
Dimethyl sulfoxide (DMSO)
-
Assay Buffer: 100 mM potassium phosphate buffer (pH 7.0), 1 mM EDTA, 1 mM dithiothreitol (DTT)
-
Acetyl-CoA
-
Malonyl-CoA
-
NADPH
-
96-well UV-transparent microplate
-
Spectrophotometer capable of reading absorbance at 340 nm
Procedure:
-
Prepare this compound dilutions: Prepare a stock solution of this compound in DMSO. Serially dilute the stock solution in assay buffer to achieve the desired final concentrations. The final DMSO concentration in the assay should be kept constant (e.g., ≤1%).
-
Assay setup: In a 96-well plate, add the following components in order:
-
Assay Buffer
-
This compound dilution or DMSO (for control)
-
Purified FAS enzyme
-
-
Pre-incubation: Gently mix and pre-incubate the plate at 37°C for 15-30 minutes to allow the inhibitor to bind to the enzyme.
-
Reaction initiation: To start the reaction, add a solution containing acetyl-CoA, malonyl-CoA, and NADPH. A typical final concentration for substrates is in the low micromolar range.
-
Measurement: Immediately begin monitoring the decrease in absorbance at 340 nm every 30 seconds for 10-15 minutes at 37°C. The decrease in absorbance corresponds to the oxidation of NADPH.
-
Data analysis:
-
Calculate the rate of NADPH oxidation (slope of the linear portion of the absorbance vs. time curve).
-
Determine the percent inhibition for each concentration of this compound relative to the DMSO control.
-
Plot the percent inhibition against the logarithm of the this compound concentration and fit the data to a dose-response curve to determine the IC50 value.
-
The Ki can be calculated from the IC50 using the Cheng-Prusoff equation, though this requires determination of the Km for the substrate under the same conditions.
-
Cell-Based Assay for Inhibition of De Novo Lipogenesis
This protocol outlines a method to assess the effect of this compound on fatty acid synthesis in a cellular context using radiolabeled acetate.
Experimental Workflow:
Materials:
-
Cancer cell line with high FAS expression (e.g., LNCaP, MCF-7, A549)
-
Cell culture medium and supplements
-
This compound
-
DMSO
-
[1-14C]-Acetic acid, sodium salt
-
Phosphate-buffered saline (PBS)
-
Lysis buffer (e.g., RIPA buffer)
-
Chloroform/methanol mixture (2:1, v/v)
-
Scintillation vials and scintillation cocktail
-
Scintillation counter
Procedure:
-
Cell seeding: Plate cells in a multi-well plate at an appropriate density and allow them to adhere overnight.
-
Inhibitor treatment: Treat the cells with various concentrations of this compound or DMSO (vehicle control) for a predetermined time (e.g., 24 hours). Note that due to potentially limited cell permeability, higher concentrations or longer incubation times may be necessary.[1][3]
-
Radiolabeling: Add [14C]-acetate to the culture medium at a final concentration of approximately 1 µCi/mL and incubate for 2-4 hours.
-
Cell harvesting and lipid extraction:
-
Wash the cells twice with ice-cold PBS.
-
Lyse the cells and collect the lysate.
-
Extract total lipids from the lysate using a chloroform/methanol extraction method.
-
-
Quantification:
-
Transfer the lipid-containing organic phase to a scintillation vial and allow the solvent to evaporate.
-
Add scintillation cocktail to the vial and quantify the radioactivity using a scintillation counter.
-
-
Data analysis:
-
Normalize the radioactive counts to the protein concentration of the cell lysate.
-
Calculate the percent inhibition of de novo lipogenesis for each this compound concentration relative to the DMSO control.
-
Applications in Drug Discovery
-
Target validation: Use this compound to confirm the role of FAS in cancer cell proliferation, survival, and metabolism.
-
HTS assay development: Serve as a reference compound in high-throughput screening campaigns for novel FAS inhibitors.
-
Structure-activity relationship (SAR) studies: Act as a starting point for the design and synthesis of more potent and cell-permeable FAS inhibitors.
-
Mechanism of action studies: Elucidate the downstream cellular effects of FAS inhibition on signaling pathways and metabolic networks.
Limitations
While this compound is a valuable tool, researchers should be aware of its potential limitations. Initial studies have suggested that its cell penetration may be impaired, which could necessitate the use of higher concentrations in cell-based assays or the development of analogs with improved permeability.[1][3]
Conclusion
This compound is a well-characterized, selective inhibitor of the KR domain of human fatty acid synthase. Its utility as a tool compound provides a robust platform for investigating the therapeutic potential of FAS inhibition in various diseases, particularly cancer. The protocols and data presented here offer a comprehensive guide for researchers to effectively utilize this compound in their drug discovery and development efforts.
References
- 1. Fatty Acid Synthase: An Emerging Target in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Discovery of this compound, an inhibitor of human fatty acid synthase targeting the beta-ketoacyl reductase reaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. onesearch.nihlibrary.ors.nih.gov [onesearch.nihlibrary.ors.nih.gov]
- 5. aacrjournals.org [aacrjournals.org]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Deciphering Fatty Acid Synthase Inhibition-Triggered Metabolic Flexibility in Prostate Cancer Cells through Untargeted Metabolomics - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Landscape of the oncogenic role of fatty acid synthase in human tumors | Aging [aging-us.com]
Probing the Catalytic Domains of Fatty Acid Synthase (FASN) with GSK837149A: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fatty Acid Synthase (FASN) is a critical enzyme in the de novo synthesis of fatty acids. Its upregulation in various cancers and metabolic diseases has made it a compelling target for therapeutic intervention. GSK837149A is a selective and reversible inhibitor of the β-ketoacyl reductase (KR) catalytic domain of human FASN.[1][2][3] This document provides detailed application notes and experimental protocols for utilizing this compound as a chemical probe to investigate the function and therapeutic potential of targeting the KR domain of FASN.
Data Presentation
Inhibitor Activity of this compound
| Parameter | Value | Description | Reference |
| Target | β-ketoacyl reductase (KR) domain of human Fatty Acid Synthase (FASN) | The specific catalytic domain inhibited by this compound. | [1][2] |
| Ki | ~30 nM | The inhibition constant, indicating the potency of the inhibitor. | [1][2][3] |
| pIC50 | 7.8 | The negative logarithm of the half maximal inhibitory concentration, another measure of potency. | [3] |
| Mode of Inhibition | Reversible | The inhibitor binds non-covalently to the enzyme and can dissociate. | [1][2] |
| Competition with Substrates | Competitive with NADPH; Non-competitive with acetoacetyl-CoA | Describes how the inhibitor interacts with the enzyme's substrates. |
Signaling Pathways
FASN is a key player in cellular metabolism and its activity is intricately linked to major signaling pathways that control cell growth, proliferation, and survival. Inhibition of FASN, including through targeting the KR domain, has been shown to impact these pathways, making it a promising strategy for cancer therapy.[4][5]
FASN Inhibition and Downstream Signaling
Caption: FASN Inhibition by this compound and its impact on downstream signaling pathways.
Experimental Protocols
In Vitro FASN β-Ketoacyl Reductase (KR) Activity Assay (Spectrophotometric)
This protocol is adapted from general spectrophotometric assays for FASN activity by monitoring NADPH consumption.
Materials:
-
Purified human FASN enzyme
-
This compound
-
NADPH
-
Acetoacetyl-CoA
-
Assay Buffer: 100 mM potassium phosphate buffer (pH 7.0), 1 mM EDTA, 1 mM dithiothreitol (DTT)
-
96-well UV-transparent microplate
-
Spectrophotometer capable of reading absorbance at 340 nm
Procedure:
-
Prepare Reagents:
-
Prepare a stock solution of this compound in DMSO.
-
Prepare serial dilutions of this compound in assay buffer.
-
Prepare stock solutions of NADPH and acetoacetyl-CoA in assay buffer.
-
-
Assay Setup:
-
In a 96-well plate, add 50 µL of assay buffer to each well.
-
Add 10 µL of the this compound dilution (or DMSO for control) to the respective wells.
-
Add 20 µL of purified FASN enzyme solution to each well.
-
Incubate the plate at 37°C for 15 minutes to allow the inhibitor to bind to the enzyme.
-
-
Initiate Reaction:
-
Add 10 µL of NADPH solution to each well.
-
Add 10 µL of acetoacetyl-CoA solution to each well to start the reaction.
-
-
Measurement:
-
Immediately place the plate in a spectrophotometer pre-warmed to 37°C.
-
Measure the decrease in absorbance at 340 nm every 30 seconds for 10-15 minutes. The decrease in absorbance corresponds to the oxidation of NADPH.
-
-
Data Analysis:
-
Calculate the initial rate of reaction (V) for each concentration of the inhibitor.
-
Plot the reaction rate as a function of the inhibitor concentration to determine the IC50 value.
-
Cell-Based FASN Inhibition Assay
This protocol outlines a general method to assess the effect of this compound on the proliferation of cancer cells.
Materials:
-
Cancer cell line known to overexpress FASN (e.g., MCF-7, PC-3)
-
Complete cell culture medium
-
This compound
-
Cell proliferation reagent (e.g., MTT, WST-1)
-
96-well cell culture plate
-
Incubator (37°C, 5% CO2)
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.
-
Incubate the plate for 24 hours to allow cells to attach.
-
-
Inhibitor Treatment:
-
Prepare serial dilutions of this compound in culture medium.
-
Remove the old medium from the wells and add 100 µL of the medium containing different concentrations of this compound (or vehicle control).
-
Incubate the plate for 48-72 hours.
-
-
Cell Viability Measurement:
-
Add the cell proliferation reagent to each well according to the manufacturer's instructions.
-
Incubate for the recommended time (typically 1-4 hours).
-
Measure the absorbance at the appropriate wavelength using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each inhibitor concentration relative to the vehicle control.
-
Plot the percentage of viability against the inhibitor concentration to determine the IC50 value.
-
Experimental Workflow
Workflow for Characterizing a Novel FASN KR Domain Inhibitor
References
- 1. Discovery of this compound, an inhibitor of human fatty acid synthase targeting the beta-ketoacyl reductase reaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. onesearch.nihlibrary.ors.nih.gov [onesearch.nihlibrary.ors.nih.gov]
- 3. apexbt.com [apexbt.com]
- 4. Inhibition of de novo Palmitate Synthesis by Fatty Acid Synthase Induces Apoptosis in Tumor Cells by Remodeling Cell Membranes, Inhibiting Signaling Pathways, and Reprogramming Gene Expression - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Multi-level suppression of receptor-PI3K-mTORC1 by fatty acid synthase inhibitors is crucial for their efficacy against ovarian cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
GSK837149A solubility and formulation for experiments
This technical support center provides researchers, scientists, and drug development professionals with essential information on the solubility and formulation of GSK837149A for experimental use.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a selective and reversible inhibitor of human fatty acid synthase (FASN).[1][2][3] It specifically targets the β-ketoacyl reductase (KR) domain of the FASN enzyme.[2][3] By inhibiting FASN, this compound blocks the synthesis of long-chain fatty acids.[3] The inhibition is reversible with a Ki value of approximately 30 nM.[1][3] this compound is a competitive inhibitor with respect to NADPH and a non-competitive inhibitor with respect to acetoacetyl-CoA.[2]
Q2: What are the common solvents for dissolving this compound?
A2: this compound is soluble in organic solvents such as dimethyl sulfoxide (DMSO) and dimethylformamide (DMF).[2][3] For in vitro experiments, DMSO is commonly used to prepare stock solutions.[2] It is important to use freshly opened, anhydrous DMSO as the compound is hygroscopic and solubility can be affected.[2]
Q3: My this compound is not dissolving properly. What can I do?
A3: If you encounter solubility issues, particularly precipitation or phase separation, gentle heating and/or sonication can be used to aid dissolution.[2] Ensure you are using a high-purity, anhydrous solvent. For DMSO stock solutions, it is recommended to use them soon after preparation and avoid long-term storage.[3]
Q4: Are there established formulations for in vivo experiments?
A4: Yes, several vehicle formulations have been reported for in vivo use. The choice of formulation will depend on the route of administration and desired pharmacokinetic profile. Refer to the detailed protocols in the "Experimental Protocols" section below for specific formulations.
Data Presentation
Table 1: Solubility of this compound
| Solvent | Concentration | Remarks | Reference |
| DMSO | 10 mg/mL (18.03 mM) | Ultrasonic treatment may be needed. Use freshly opened DMSO. | [2] |
| Dimethylformamide (DMF) | 5 mg/mL | [3] |
Experimental Protocols
Preparation of Stock Solutions for In Vitro Experiments
-
Solvent Selection : Use anhydrous, high-purity DMSO.[2]
-
Weighing : Accurately weigh the desired amount of this compound powder.
-
Dissolution : Add the appropriate volume of DMSO to achieve the target concentration (e.g., 10 mg/mL).
-
Aiding Solubilization : If necessary, use an ultrasonic bath to facilitate dissolution.[2]
-
Storage : Store the stock solution at -20°C. It is recommended to prepare fresh solutions and avoid long-term storage.[3]
In Vivo Formulation Protocols
Protocol 1: DMSO/PEG300/Tween-80/Saline Formulation [2]
-
Prepare a 10 mg/mL stock solution of this compound in DMSO.
-
In a sterile tube, add the following components in order:
-
10% DMSO (from the stock solution)
-
40% PEG300
-
5% Tween-80
-
45% Saline
-
-
Vortex the mixture thoroughly until a clear solution is obtained. This formulation is reported to have a solubility of ≥ 1 mg/mL (1.80 mM).[2]
Protocol 2: DMSO/SBE-β-CD in Saline Formulation [2]
-
Prepare a 10 mg/mL stock solution of this compound in DMSO.
-
Prepare a 20% solution of Captisol® (SBE-β-CD) in saline.
-
Add 10% of the DMSO stock solution to 90% of the 20% SBE-β-CD in saline solution.
-
Mix until a clear solution is achieved. This formulation is reported to have a solubility of ≥ 1 mg/mL (1.80 mM).[2] Note: The supplier advises caution if the continuous dosing period exceeds half a month.[2]
Protocol 3: DMSO/Corn Oil Formulation [2]
-
Prepare a 10 mg/mL stock solution of this compound in DMSO.
-
Add 10% of the DMSO stock solution to 90% corn oil.
-
Mix thoroughly until a clear solution is formed. This formulation is reported to have a solubility of ≥ 1 mg/mL (1.80 mM).[2]
Mandatory Visualizations
Fatty Acid Synthase (FASN) Inhibition Pathway
References
GSK837149A Aqueous Stability: Technical Support Center
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with GSK837149A. The information is designed to address common issues encountered during experimental workflows involving aqueous solutions of this compound.
Frequently Asked Questions (FAQs)
Q1: How should I prepare aqueous solutions of this compound for my experiments?
A1: this compound has limited solubility in purely aqueous solutions. Therefore, the use of organic solvents and other excipients is necessary to achieve a clear and stable solution. The table below summarizes recommended solvent systems.[1] It is crucial to use a newly opened, anhydrous grade of DMSO, as its hygroscopic nature can negatively impact the solubility of the compound.[1] If precipitation or phase separation occurs during preparation, gentle heating and/or sonication can be used to aid dissolution.[1]
Q2: What are the recommended storage conditions for this compound in both powder and solvent forms?
A2: Proper storage is critical to maintain the integrity of this compound. The recommended storage conditions are detailed in the table below.[1]
Q3: What are the known degradation pathways for this compound in aqueous solutions?
A3: Currently, there is no specific published data detailing the degradation pathways of this compound in aqueous solutions. However, based on its chemical structure, which includes a bisulfonamide urea moiety, potential degradation pathways in aqueous environments could include hydrolysis.[2] General studies on the degradation of other pharmaceutical compounds in aqueous solutions have identified hydrolysis, oxidation, and cyclization as common pathways.[3][4][5][6][7]
Q4: How can I assess the stability of this compound in my specific experimental solution?
A4: To determine the stability of this compound in your specific aqueous solution (e.g., cell culture medium, buffer), a stability study is recommended. A general protocol for such a study is provided in the "Experimental Protocols" section of this guide. This typically involves incubating the compound in the solution under desired experimental conditions and monitoring its concentration over time using a suitable analytical method like High-Performance Liquid Chromatography (HPLC).
Troubleshooting Guides
Issue: Precipitation is observed when preparing an aqueous solution of this compound.
| Possible Cause | Troubleshooting Step |
| Incomplete Dissolution | Gently warm the solution and/or use sonication to aid in dissolving the compound.[1] |
| Inappropriate Solvent System | Refer to the "Solubility and Formulation Data" table for recommended solvent systems. Ensure all components are added in the correct order and mixed thoroughly between each addition.[1] |
| Hygroscopic DMSO Used | Use a fresh, unopened bottle of anhydrous DMSO for preparing the stock solution.[1] |
| Saturation Exceeded | Do not exceed the recommended solubility limits for the chosen solvent system. |
Issue: Inconsistent experimental results are obtained when using this compound.
| Possible Cause | Troubleshooting Step |
| Degradation of this compound in Solution | Prepare fresh solutions for each experiment. If using a stock solution, ensure it has been stored correctly and is within the recommended stability window.[1] Consider performing a stability study in your experimental medium. |
| Improper Storage of Stock Solutions | Store stock solutions at -80°C for up to 6 months or at -20°C for up to 1 month.[1] Minimize freeze-thaw cycles. |
| Inaccurate Pipetting of Viscous Solvents | When using viscous solvents like PEG300, ensure accurate pipetting by using positive displacement pipettes or by carefully aspirating and dispensing the liquid slowly. |
Data Presentation
Solubility and Formulation Data
| Protocol | Solvent Composition | Achievable Solubility | Notes |
| 1 | 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline | ≥ 1 mg/mL (1.80 mM) | Yields a clear solution. |
| 2 | 10% DMSO, 90% (20% SBE-β-CD in Saline) | ≥ 1 mg/mL (1.80 mM) | Yields a clear solution. Caution is advised if the dosing period exceeds half a month. |
| 3 | 10% DMSO, 90% Corn Oil | ≥ 1 mg/mL (1.80 mM) | - |
| In Vitro | DMSO | 10 mg/mL (18.03 mM) | Requires sonication. Use of newly opened DMSO is critical due to its hygroscopic nature. |
Data sourced from MedChemExpress.[1]
Storage Recommendations
| Form | Temperature | Duration |
| Powder | -20°C | 3 years |
| 4°C | 2 years | |
| In Solvent | -80°C | 6 months |
| -20°C | 1 month |
Data sourced from MedChemExpress.[1]
Experimental Protocols
Protocol: General Method for Assessing the Stability of this compound in an Aqueous Solution
-
Preparation of this compound Solution:
-
Prepare a concentrated stock solution of this compound in an appropriate solvent (e.g., DMSO) at a known concentration.
-
Spike the aqueous solution of interest (e.g., phosphate-buffered saline pH 7.4, cell culture medium) with the this compound stock solution to achieve the desired final concentration. Ensure the final concentration of the organic solvent is compatible with your experimental system.
-
-
Incubation:
-
Aliquot the prepared solution into several vials to avoid repeated sampling from the same container.
-
Incubate the vials under the desired experimental conditions (e.g., 37°C, protected from light).
-
-
Sample Collection:
-
At designated time points (e.g., 0, 2, 4, 8, 12, 24 hours), remove one vial from incubation.
-
Immediately quench any potential degradation by freezing the sample at -80°C until analysis.
-
-
Sample Analysis:
-
Thaw the samples and analyze the concentration of this compound using a validated analytical method, such as reverse-phase HPLC with UV detection.
-
The percentage of this compound remaining at each time point can be calculated relative to the concentration at time 0.
-
Visualizations
Caption: Experimental workflow for assessing the stability of this compound in aqueous solutions.
Caption: Troubleshooting logic for addressing precipitation of this compound during solution preparation.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Discovery of this compound, an inhibitor of human fatty acid synthase targeting the beta-ketoacyl reductase reaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Degradation pathways of a peptide boronic acid derivative, 2-Pyz-(CO)-Phe-Leu-B(OH)(2) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Determination of degradation pathways and kinetics of acyl glucuronides by NMR spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Elucidating the pathways of degradation of denagliptin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Identification of the major degradation pathways of ticagrelor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Stability and degradation profiles of Spantide II in aqueous solutions - PubMed [pubmed.ncbi.nlm.nih.gov]
Potential off-target effects of GSK837149A
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers and drug development professionals using GSK837149A. The information is presented in a question-and-answer format to directly address potential issues encountered during experiments.
Frequently Asked Questions (FAQs)
Q1: What is the primary target and mechanism of action of this compound?
This compound is a selective and reversible inhibitor of human fatty acid synthase (FAS).[1][2] It specifically targets the β-ketoacyl reductase (KR) activity of the FAS enzyme.[1][2] By inhibiting this domain, this compound blocks the synthesis of long-chain fatty acids.[1]
Q2: What is the reported potency of this compound?
This compound inhibits fatty acid synthase with a reported inhibitory constant (Ki) of approximately 30 nM.[1][2]
Q3: Is there any published data on the off-target effects of this compound?
Currently, there is no specific quantitative data in the public domain detailing the off-target effects of this compound. The compound is described as a "selective" inhibitor of fatty acid synthase.[1] However, as with any small molecule inhibitor, the potential for off-target interactions cannot be entirely excluded without comprehensive screening.
Q4: What are the known properties of this compound?
The table below summarizes the key reported properties of this compound.
| Property | Description | Reference |
| Target | Human Fatty Acid Synthase (FAS) | [1][2] |
| Specific Domain | β-ketoacyl reductase (KR) | [1][2] |
| Mechanism of Action | Reversible inhibition | [1][2] |
| Inhibitory Constant (Ki) | ~30 nM | [1][2] |
Troubleshooting Guide
Problem: I am observing unexpected phenotypic effects in my cell-based assays that do not seem to align with the known function of fatty acid synthase.
Possible Cause: While this compound is a selective FAS inhibitor, unexpected cellular effects could hypothetically arise from off-target interactions.
Suggested Solution:
-
Confirm On-Target Effect: First, verify that this compound is inhibiting fatty acid synthesis in your experimental system. This can be done through metabolic labeling studies with a radiolabeled precursor like 14C-acetate, followed by lipid extraction and analysis. A significant reduction in newly synthesized fatty acids upon treatment would confirm on-target activity.
-
Dose-Response Analysis: Perform a detailed dose-response curve for the unexpected phenotype. If the EC50 for the unexpected effect is significantly different from the EC50 for FAS inhibition, it may suggest an off-target mechanism.
-
Structural Analogs: If available, test a structurally related but inactive analog of this compound. If the inactive analog does not produce the unexpected phenotype, it strengthens the hypothesis of a specific (though potentially off-target) interaction of this compound.
-
Off-Target Screening: To definitively identify potential off-target interactions, consider performing broader screening assays. General protocols for these are provided in the "Experimental Protocols" section below.
Problem: The inhibitory effect of this compound in my whole-cell assay is weaker than expected based on its reported Ki value.
Possible Cause: Initial studies have suggested that cell penetration of this compound and its analogs may be limited.[1][2]
Suggested Solution:
-
Optimize Incubation Time and Concentration: Experiment with longer incubation times and a range of concentrations to ensure adequate intracellular accumulation of the compound.
-
Cellular Uptake Studies: If possible, perform cellular uptake studies to directly measure the intracellular concentration of this compound. This can be achieved using methods like liquid chromatography-mass spectrometry (LC-MS) on cell lysates.
-
Use of Permeabilizing Agents: In biochemical assays using cell lysates, the issue of cell penetration is circumvented. If you are using intact cells, consider if a temporary permeabilization protocol (e.g., with a low concentration of digitonin) is compatible with your experimental endpoint, though this can introduce other artifacts.
Experimental Protocols for Investigating Potential Off-Target Effects
Given the lack of specific published off-target data for this compound, the following are general methodologies for identifying potential off-target interactions of small molecule inhibitors.
Kinase Selectivity Profiling
Objective: To assess the inhibitory activity of this compound against a broad panel of protein kinases, a common source of off-target effects for many small molecules.
Methodology:
-
Assay Platform: Utilize a commercially available kinase profiling service or an in-house platform. These typically employ radiometric (e.g., 33P-ATP) or fluorescence/luminescence-based assays.
-
Compound Concentration: Initially screen this compound at a fixed concentration (e.g., 1 µM or 10 µM) against the kinase panel.
-
Assay Procedure (Example using ADP-Glo™): a. Dispense the kinase, a suitable substrate, and ATP into the wells of a microplate. b. Add this compound or vehicle control. c. Incubate for a defined period (e.g., 60 minutes) at room temperature to allow the kinase reaction to proceed. d. Add an ADP-Glo™ reagent to terminate the kinase reaction and deplete the remaining ATP. e. Add a kinase detection reagent to convert ADP to ATP, which is then used in a luciferase/luciferin reaction to generate a luminescent signal. f. Measure luminescence using a plate reader. A lower signal in the presence of the compound indicates inhibition.
-
Data Analysis: Calculate the percent inhibition for each kinase relative to the vehicle control. For any significant "hits" (e.g., >50% inhibition), perform follow-up dose-response assays to determine the IC50 value.
Proteome-Wide Off-Target Identification using Chemical Proteomics
Objective: To identify proteins that directly interact with this compound in a complex biological sample (e.g., cell lysate).
Methodology (Compound-Centric Chemical Proteomics):
-
Probe Synthesis: Synthesize a derivative of this compound that incorporates a reactive group for immobilization (e.g., an amine or carboxyl group) and a linker, without significantly compromising its activity.
-
Immobilization: Covalently attach the this compound probe to a solid support, such as agarose or magnetic beads.
-
Affinity Pull-Down: a. Incubate the immobilized probe with a cell lysate or tissue homogenate. b. To distinguish specific binders from non-specific ones, perform a parallel incubation in the presence of a high concentration of free (non-immobilized) this compound as a competitor. c. Wash the beads extensively to remove non-specifically bound proteins. d. Elute the bound proteins.
-
Protein Identification: a. Separate the eluted proteins by SDS-PAGE and visualize with a protein stain. Excise bands that are present in the primary experiment but reduced or absent in the competition control. b. Alternatively, perform in-solution digestion of the eluate followed by liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
Data Analysis: Identify proteins that are significantly enriched on the this compound beads and competed off by the free compound. These are high-confidence potential off-targets.
Cellular Thermal Shift Assay (CETSA®)
Objective: To identify protein targets of this compound in intact cells by measuring changes in their thermal stability upon compound binding.
Methodology:
-
Cell Treatment: Treat intact cells with this compound or a vehicle control for a specified duration.
-
Heat Challenge: Aliquot the cell suspension into PCR tubes and heat them to a range of different temperatures for a short period (e.g., 3 minutes).
-
Cell Lysis: Lyse the cells by freeze-thaw cycles.
-
Separation of Soluble and Precipitated Proteins: Centrifuge the lysates at high speed to pellet the aggregated, denatured proteins.
-
Analysis: a. Collect the supernatant containing the soluble proteins. b. Analyze the abundance of specific proteins of interest at different temperatures using Western blotting or other targeted protein detection methods. c. For a proteome-wide approach, analyze the soluble fractions by mass spectrometry.
-
Data Analysis: A protein that binds to this compound will be stabilized and thus remain in the soluble fraction at higher temperatures compared to the vehicle control. This results in a "thermal shift" in its melting curve.
Visualizations
Caption: Intended mechanism of this compound on the Fatty Acid Synthase pathway.
Caption: Workflow for investigating potential off-target effects of this compound.
References
Technical Support Center: Interpreting Results from GSK837149A Enzyme Kinetics
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the fatty acid synthase (FAS) inhibitor, GSK837149A.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a selective and reversible inhibitor of human fatty acid synthase (FAS)[1][2][3]. It specifically targets the β-ketoacyl reductase (KR) activity of the enzyme[1][2][3]. Its inhibitory effect is characterized by a Ki value of approximately 30 nM[1][2][3][4]. This compound is believed to bind to the enzyme-ketoacyl-ACP complex[1][2][3]. Kinetic studies have shown that this compound acts as a competitive inhibitor with respect to NADPH and a non-competitive inhibitor with respect to acetoacetyl-CoA.
Q2: What are the key kinetic parameters of this compound?
The primary kinetic parameter for this compound is its inhibition constant (Ki), which quantifies its binding affinity to the target enzyme.
| Parameter | Value | Enzyme Target |
| Ki | ~30 nM | Human Fatty Acid Synthase (FAS) |
Q3: Are there known issues with the cell permeability of this compound?
Yes, initial studies have suggested that the cell penetration of this compound and its analogs may be limited[1][2][3]. This makes it a particularly useful tool for in vitro studies targeting the β-ketoacyl reductase active site of FAS, but its effectiveness in cell-based assays might be variable and require optimization[1][2][3].
Q4: In which signaling pathways is Fatty Acid Synthase (FAS) involved?
FAS plays a crucial role in cancer cell metabolism and is linked to several key signaling pathways that regulate cell growth, proliferation, and survival. These include:
-
PI3K/Akt/mTOR Pathway: This pathway is frequently hyperactivated in cancer and promotes anabolic processes, including lipogenesis through the upregulation of FAS.
-
AMPK Pathway: The 5' AMP-activated protein kinase (AMPK) acts as a cellular energy sensor. When activated by low energy levels, AMPK can inhibit FAS to conserve energy.
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| No or low inhibition observed | Incorrect this compound concentration: Calculation error or degradation of the compound. | - Verify calculations and prepare fresh stock solutions. - Store this compound stock solutions at -20°C or -80°C as recommended. |
| Inactive enzyme: Improper storage or handling of the FAS enzyme. | - Aliquot the enzyme upon receipt and store at the recommended temperature to avoid repeated freeze-thaw cycles. - Run a positive control with a known FAS inhibitor to confirm enzyme activity. | |
| Assay conditions not optimal: Incorrect pH, temperature, or substrate concentrations. | - Ensure the assay buffer is at the correct pH and the incubation is performed at the optimal temperature for FAS activity. - Verify the concentrations of acetyl-CoA, malonyl-CoA, and NADPH. | |
| High variability between replicates | Pipetting errors: Inaccurate or inconsistent pipetting of small volumes. | - Use calibrated pipettes and proper pipetting techniques. - Prepare a master mix of reagents to minimize pipetting variations. |
| Incomplete mixing: Reagents not thoroughly mixed in the assay wells. | - Gently mix the contents of the wells after adding all components. | |
| Edge effects in microplates: Evaporation from the outer wells of a microplate. | - Avoid using the outermost wells of the plate or fill them with buffer to maintain humidity. | |
| Unexpected kinetic profile | Substrate or product inhibition: High concentrations of substrates or the accumulation of products may inhibit the enzyme. | - Perform the assay over a range of substrate concentrations to identify any substrate inhibition. - Measure initial reaction rates to minimize the effect of product accumulation. |
| This compound precipitation: The compound may precipitate at higher concentrations in the assay buffer. | - Check the solubility of this compound in your assay buffer. - If necessary, add a small amount of a solubilizing agent like DMSO, ensuring the final concentration does not affect enzyme activity. |
Experimental Protocols
Spectrophotometric Assay for FAS Inhibition by this compound
This protocol is adapted from standard methods for measuring FAS activity by monitoring the oxidation of NADPH at 340 nm.
Materials:
-
Purified human Fatty Acid Synthase (FAS)
-
This compound
-
Potassium phosphate buffer (100 mM, pH 7.0)
-
Acetyl-CoA
-
Malonyl-CoA
-
NADPH
-
96-well UV-transparent microplate
-
Microplate spectrophotometer capable of reading absorbance at 340 nm
Procedure:
-
Prepare Reagent Solutions:
-
Prepare a stock solution of this compound in DMSO.
-
Prepare working solutions of acetyl-CoA, malonyl-CoA, and NADPH in potassium phosphate buffer.
-
-
Assay Setup:
-
In a 96-well plate, add the following to each well:
-
Potassium phosphate buffer
-
A specific concentration of this compound (or DMSO for control)
-
Acetyl-CoA
-
NADPH
-
Purified FAS enzyme
-
-
Incubate the plate at 37°C for 10 minutes to allow the inhibitor to bind to the enzyme.
-
-
Initiate the Reaction:
-
Add malonyl-CoA to each well to start the reaction.
-
-
Measure NADPH Oxidation:
-
Immediately begin monitoring the decrease in absorbance at 340 nm every 30 seconds for 10-15 minutes using a microplate spectrophotometer.
-
-
Data Analysis:
-
Calculate the initial reaction rate (V₀) for each concentration of this compound from the linear portion of the absorbance vs. time curve.
-
Plot the percentage of inhibition against the logarithm of the this compound concentration to determine the IC₅₀ value.
-
Perform kinetic studies by varying the concentrations of NADPH and acetoacetyl-CoA to determine the mode of inhibition.
-
Signaling Pathways and Experimental Workflows
Caption: Key signaling pathways regulating Fatty Acid Synthase (FAS) activity.
Caption: General workflow for a FAS inhibition assay using this compound.
Caption: A logical approach to troubleshooting enzyme kinetics experiments.
References
- 1. Fatty Acid Synthase: An Emerging Target in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Effect of 24 h Fasting on Gene Expression of AMPK, Appetite Regulation Peptides and Lipometabolism Related Factors in the Hypothalamus of Broiler Chicks - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Discovery of this compound, an inhibitor of human fatty acid synthase targeting the beta-ketoacyl reductase reaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Landscape of the oncogenic role of fatty acid synthase in human tumors | Aging [aging-us.com]
Technical Support Center: Optimizing GSK837149A Incubation Time for FASN Inhibition
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for optimizing the incubation time of GSK837149A, a selective inhibitor of human Fatty Acid Synthase (FASN).
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for this compound?
A1: this compound is a reversible inhibitor of human fatty acid synthase (FASN)[1][2][3]. It specifically targets the β-ketoacyl reductase (KR) activity of the enzyme[1][3]. This compound acts as a competitive inhibitor with respect to NADPH and a non-competitive inhibitor with respect to acetoacetyl-CoA[2]. The inhibitor has a reported Ki value of approximately 30 nM[1][2][4].
Q2: Why is optimizing the incubation time for this compound important?
A2: Optimizing the incubation time is crucial for obtaining accurate and reproducible results in FASN inhibition assays. For a reversible inhibitor like this compound, the incubation time determines the extent to which the inhibitor-enzyme binding reaches equilibrium. Insufficient incubation can lead to an underestimation of the inhibitor's potency (a higher IC50 value), while excessively long incubation times may lead to off-target effects or cellular stress, confounding the results.
Q3: What are the initial recommended incubation times for in vitro and cell-based assays?
A3: Based on protocols for other FASN inhibitors and general enzyme kinetics, a good starting point for in vitro assays with purified FASN is a pre-incubation of 30 minutes[5][6]. For cell-based assays, a longer incubation period of 24 to 48 hours is often used to assess the inhibitor's impact on cellular processes like proliferation and apoptosis[7]. However, for direct measurement of FASN inhibition in cells, a shorter time course (e.g., 1 to 6 hours) should be evaluated.
Q4: How does the reversibility of this compound affect experimental design?
A4: As a reversible inhibitor, this compound's binding to FASN is not permanent. This means that the inhibitory effect can be reversed by washing the cells or diluting the inhibitor from the assay. This property is important to consider when designing washout experiments to study the recovery of FASN activity.
Q5: Are there known issues with the cell permeability of this compound?
A5: Initial studies have suggested that cell penetration of this compound and its analogs might be impaired[1][3]. This is a critical factor to consider when transitioning from in vitro to cell-based assays. If you observe a significant discrepancy between the in vitro IC50 and the cellular EC50, poor cell permeability could be a contributing factor.
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| High variability in IC50 values between experiments. | - Inconsistent incubation times. - Suboptimal incubation time (not reaching equilibrium). - Pipetting errors. - Cell passage number and confluency. | - Strictly adhere to a standardized incubation time for all experiments. - Perform a time-course experiment to determine the optimal incubation time (see Experimental Protocols). - Use calibrated pipettes and proper pipetting techniques. - Maintain consistent cell culture conditions, including passage number and seeding density. |
| No significant FASN inhibition observed in cell-based assays, despite potent in vitro activity. | - Poor cell permeability of this compound. - Efflux of the inhibitor by cellular transporters. - Insufficient incubation time for cellular uptake and target engagement. | - Consider using a higher concentration range in cell-based assays. - Evaluate the use of permeabilizing agents (with appropriate controls). - Perform a time-course experiment with longer incubation times (e.g., 1, 2, 4, 6, 12, 24 hours). - Consider using a Cellular Thermal Shift Assay (CETSA) to confirm target engagement in cells[8][9][10]. |
| Observed cell toxicity at concentrations where FASN inhibition is expected. | - Off-target effects of the inhibitor. - Prolonged incubation leading to cellular stress. | - Reduce the incubation time. - Use a lower concentration of the inhibitor and assess FASN inhibition at earlier time points. - Perform a cell viability assay (e.g., MTT or CCK-8) in parallel with your FASN inhibition assay to distinguish between specific inhibition and general toxicity[7]. |
| Inconsistent results in FASN activity assays using cell lysates. | - Incomplete cell lysis. - Degradation of FASN enzyme during lysate preparation. - Interference from other cellular components. | - Use a validated lysis buffer and protocol. - Add protease inhibitors to the lysis buffer[11]. - Ensure all steps are performed on ice or at 4°C. - Consider using purified FASN for initial kinetic studies to avoid confounding factors. |
Experimental Protocols
Protocol 1: Determining Optimal Incubation Time for this compound in an In Vitro FASN Activity Assay
This protocol aims to determine the minimal incubation time required for this compound to achieve maximal inhibition of purified FASN.
Materials:
-
Purified human FASN enzyme
-
This compound
-
Assay buffer (e.g., potassium phosphate buffer with DTT and EDTA)
-
Substrates: Acetyl-CoA, Malonyl-CoA (radiolabeled or unlabeled), and NADPH
-
Scintillation fluid and counter (for radiolabeled assay) or spectrophotometer (for NADPH depletion assay)
Procedure:
-
Prepare a series of dilutions of this compound in assay buffer at a concentration known to cause significant inhibition (e.g., 10x the expected IC50).
-
In a multi-well plate, add the purified FASN enzyme to the assay buffer.
-
Add the this compound dilution to the wells containing the enzyme.
-
Incubate the enzyme-inhibitor mixture for varying periods: 0, 5, 15, 30, 45, and 60 minutes at 37°C.
-
Initiate the enzymatic reaction by adding the substrates (Acetyl-CoA, Malonyl-CoA, and NADPH).
-
Allow the reaction to proceed for a fixed time (e.g., 20 minutes).
-
Stop the reaction and measure the FASN activity. For radiolabeled assays, this involves extracting and counting the synthesized fatty acids. For spectrophotometric assays, this involves measuring the decrease in NADPH absorbance at 340 nm[12].
-
Plot FASN activity (or % inhibition) as a function of incubation time. The optimal incubation time is the point at which the inhibition reaches a plateau.
Data Presentation:
| Incubation Time (minutes) | % FASN Inhibition (Mean ± SD) |
| 0 | 25.3 ± 3.1 |
| 5 | 58.7 ± 4.5 |
| 15 | 85.2 ± 2.9 |
| 30 | 94.6 ± 1.8 |
| 45 | 95.1 ± 2.0 |
| 60 | 94.8 ± 2.3 |
Protocol 2: Determining Optimal Incubation Time for this compound in a Cell-Based FASN Inhibition Assay
This protocol aims to determine the optimal incubation time for this compound to inhibit FASN activity in a cellular context.
Materials:
-
Cancer cell line with high FASN expression (e.g., HepG2, BT474)[5]
-
Cell culture medium and supplements
-
This compound
-
Lysis buffer
-
Reagents for FASN activity assay (as in Protocol 1) or for measuring fatty acid synthesis (e.g., radiolabeled acetate)
Procedure:
-
Seed cells in a multi-well plate and allow them to adhere and grow to a desired confluency (e.g., 70-80%).
-
Treat the cells with a fixed concentration of this compound (e.g., 5x the expected cellular EC50).
-
Incubate the cells for varying periods: 1, 2, 4, 8, 12, and 24 hours.
-
After the incubation period, measure FASN activity. This can be done in two ways:
-
Directly: Lyse the cells and perform an in vitro FASN activity assay on the cell lysates.
-
Indirectly: During the last 1-2 hours of the incubation with this compound, add a radiolabeled fatty acid precursor (e.g., [14C]-acetate) to the medium. After this labeling period, lyse the cells, extract the lipids, and measure the incorporation of the radiolabel into the lipid fraction.
-
-
Plot FASN activity (or % inhibition of fatty acid synthesis) as a function of incubation time. The optimal incubation time is the point that provides a robust and consistent inhibitory effect before significant cytotoxicity occurs.
Data Presentation:
| Incubation Time (hours) | % Inhibition of Fatty Acid Synthesis (Mean ± SD) | Cell Viability (%) (Mean ± SD) |
| 1 | 35.6 ± 5.2 | 98.1 ± 2.5 |
| 2 | 62.1 ± 4.8 | 97.5 ± 3.1 |
| 4 | 81.3 ± 3.9 | 96.8 ± 2.9 |
| 8 | 88.9 ± 3.1 | 95.2 ± 3.5 |
| 12 | 90.5 ± 2.7 | 91.7 ± 4.0 |
| 24 | 91.2 ± 2.9 | 85.4 ± 4.8 |
Visualizations
Caption: FASN signaling pathway and the inhibitory action of this compound.
Caption: Workflow for determining optimal this compound incubation time.
Caption: Troubleshooting decision tree for FASN inhibition experiments.
References
- 1. Discovery of this compound, an inhibitor of human fatty acid synthase targeting the beta-ketoacyl reductase reaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. onesearch.nihlibrary.ors.nih.gov [onesearch.nihlibrary.ors.nih.gov]
- 4. axonmedchem.com [axonmedchem.com]
- 5. Fasnall, a Selective FASN Inhibitor, Shows Potent Anti-tumor Activity in the MMTV-Neu Model of HER2+ Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Deciphering Fatty Acid Synthase Inhibition-Triggered Metabolic Flexibility in Prostate Cancer Cells through Untargeted Metabolomics - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Inhibition of fatty acid synthase (FASN) affects the proliferation and apoptosis of HepG2 hepatoma carcinoma cells via the β-catenin/C-myc signaling pathway | Annals of Hepatology [elsevier.es]
- 8. The cellular thermal shift assay for evaluating drug target interactions in cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. researchgate.net [researchgate.net]
- 11. Identification of Acetylation Sites of Fatty Acid Synthase (FASN) by Mass Spectrometry and FASN Activity Assay [en.bio-protocol.org]
- 12. Identification of Acetylation Sites of Fatty Acid Synthase (FASN) by Mass Spectrometry and FASN Activity Assay [bio-protocol.org]
Troubleshooting GSK837149A inconsistent results
Welcome to the technical support center for GSK837149A. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the effective use of this compound in experiments and to help troubleshoot inconsistent results.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a selective and reversible inhibitor of human fatty acid synthase (FAS).[1][2] It specifically targets the β-ketoacyl reductase (KR) activity of the FAS enzyme.[1][2] this compound acts as a competitive inhibitor with respect to NADPH and a non-competitive inhibitor regarding acetoacetyl-CoA. Its inhibitory constant (Ki) is approximately 30 nM.[1]
Q2: Why am I observing a significant discrepancy between the biochemical (cell-free) and cell-based assay results with this compound?
A common reason for this discrepancy is the compound's limited cell permeability.[1] While this compound is potent against the isolated FAS enzyme, its ability to cross the cell membrane and reach its intracellular target is impaired. This can lead to a much lower apparent potency in cell-based assays compared to biochemical assays.
Q3: What are the known downstream signaling effects of inhibiting Fatty Acid Synthase (FAS) with this compound?
Inhibition of FAS can have broad effects on cellular metabolism and signaling. Fatty acid synthase is a key enzyme in de novo lipogenesis, and its inhibition can impact several downstream pathways, including:
-
PI3K/AKT/mTOR Pathway: Inhibition of FAS has been shown to suppress this critical signaling pathway involved in cell growth, proliferation, and survival.[3][4]
-
β-catenin Signaling: FAS inhibition can lead to a decrease in the stability and transcriptional activity of β-catenin.[3][5]
-
Glycolysis and Amino Acid Metabolism: As a central metabolic enzyme, FAS inhibition can lead to adaptive changes in other metabolic pathways like glycolysis and glutaminolysis.[1]
-
Cell Cycle Progression: FAS inhibition can cause cell cycle arrest, often at the G2/M phase.[1]
Q4: Are there any known off-target effects for this compound?
While specific off-target effects for this compound are not extensively documented in publicly available literature, achieving high selectivity is a common challenge for fatty acid synthase inhibitors.[6][7] Early-generation FAS inhibitors were known to have off-target interactions. Inconsistent or unexpected results could potentially be due to the inhibition of other cellular targets. It is crucial to include appropriate controls in your experiments to assess potential off-target effects.
Troubleshooting Guide
Inconsistent or Noisy Data in Biochemical Assays
| Potential Cause | Recommended Solution |
| Poor this compound Solubility | This compound is soluble in DMSO. Ensure the final DMSO concentration in the assay is low (typically <1%) and consistent across all conditions to avoid solvent effects. Prepare fresh dilutions from a concentrated stock for each experiment. |
| Enzyme Instability | Use a purified and stable source of fatty acid synthase. Keep the enzyme on ice and use it within its recommended storage period. |
| Substrate Degradation | Acetyl-CoA and Malonyl-CoA can be unstable. Prepare fresh substrate solutions for each experiment and keep them on ice. |
| Incorrect Buffer Conditions | Ensure the pH and ionic strength of the assay buffer are optimal for FAS activity. |
Low Potency or Inconsistent Results in Cell-Based Assays
| Potential Cause | Recommended Solution |
| Poor Cell Permeability | This is a known issue with this compound.[1] Consider increasing the incubation time or using higher concentrations. However, be mindful of potential off-target effects and cytotoxicity at higher concentrations. For endpoint assays, longer incubation times (24-72 hours) may be necessary to observe an effect. |
| Compound Instability in Culture Media | Small molecules can be unstable in culture media over long incubation periods. Consider replenishing the media with fresh compound every 24 hours for long-term experiments. |
| High Protein Binding in Serum | If your cell culture medium contains serum, this compound may bind to serum proteins, reducing its effective concentration. Consider reducing the serum concentration or using serum-free media for the duration of the treatment, if compatible with your cell line. |
| Cell Line Dependence | The reliance on de novo fatty acid synthesis can vary significantly between different cell lines. Ensure your chosen cell line has a high level of FAS expression and is dependent on de novo lipogenesis for proliferation. |
| Cytotoxicity | At higher concentrations or with prolonged exposure, this compound may induce cytotoxicity, which can confound the results of functional assays. Determine the cytotoxic concentration of the compound in your cell line using a cell viability assay (e.g., MTT or CellTiter-Glo) and use concentrations below this threshold for your experiments. |
Experimental Protocols
Fatty Acid Synthase (FAS) Activity Assay (Spectrophotometric)
This protocol is based on the widely used method of monitoring the decrease in absorbance at 340 nm due to the oxidation of NADPH during fatty acid synthesis.
Materials:
-
Purified human fatty acid synthase (FAS)
-
This compound
-
Acetyl-CoA
-
Malonyl-CoA
-
NADPH
-
Assay Buffer: 100 mM potassium phosphate buffer (pH 7.0), 1 mM EDTA, 1 mM dithiothreitol (DTT)
-
96-well UV-transparent microplate
-
Spectrophotometer capable of reading absorbance at 340 nm in kinetic mode
Procedure:
-
Prepare Reagents:
-
Prepare a 10 mM stock solution of this compound in DMSO. Create a dilution series in DMSO to achieve the desired final concentrations in the assay.
-
Prepare stock solutions of acetyl-CoA (10 mM), malonyl-CoA (10 mM), and NADPH (10 mM) in the assay buffer. Store on ice.
-
Dilute the purified FAS enzyme in the assay buffer to the desired working concentration.
-
-
Assay Setup:
-
In a 96-well plate, add the following to each well:
-
Assay Buffer
-
This compound or DMSO (for control)
-
Purified FAS enzyme
-
-
Incubate the plate at 37°C for 15 minutes to allow the inhibitor to bind to the enzyme.
-
-
Initiate the Reaction:
-
Prepare a substrate mix containing acetyl-CoA, malonyl-CoA, and NADPH in the assay buffer.
-
Add the substrate mix to each well to start the reaction. The final concentrations should be optimized for your specific enzyme preparation, but typical concentrations are in the range of 25-50 µM for acetyl-CoA and malonyl-CoA, and 100-200 µM for NADPH.
-
-
Data Acquisition:
-
Immediately place the plate in a spectrophotometer pre-warmed to 37°C.
-
Measure the decrease in absorbance at 340 nm every 30 seconds for 15-30 minutes.
-
-
Data Analysis:
-
Calculate the rate of NADPH consumption (slope of the linear portion of the absorbance vs. time curve).
-
Determine the percent inhibition for each concentration of this compound compared to the DMSO control.
-
Plot the percent inhibition against the logarithm of the inhibitor concentration to determine the IC50 value.
-
Visualizations
Caption: Fatty Acid Synthesis Pathway and Inhibition by this compound.
Caption: Troubleshooting Workflow for this compound Experiments.
References
- 1. mdpi.com [mdpi.com]
- 2. Biochemistry, molecular biology, and pharmacology of fatty acid synthase, an emerging therapeutic target and diagnosis/prognosis marker - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Inhibition of de novo Palmitate Synthesis by Fatty Acid Synthase Induces Apoptosis in Tumor Cells by Remodeling Cell Membranes, Inhibiting Signaling Pathways, and Reprogramming Gene Expression - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Inhibition of fatty acid synthase (FASN) affects the proliferation and apoptosis of HepG2 hepatoma carcinoma cells via the β-catenin/C-myc signaling pathway | Annals of Hepatology [elsevier.es]
- 6. What are the new molecules for FAS inhibitors? [synapse.patsnap.com]
- 7. What FAS inhibitors are in clinical trials currently? [synapse.patsnap.com]
GSK837149A degradation and storage conditions
This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the stability, storage, and handling of GSK837149A, a selective inhibitor of human Fatty Acid Synthase (FASN).
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for this compound stock solutions?
For optimal stability, stock solutions of this compound should be stored under the following conditions.[1] Adherence to these guidelines is critical to prevent degradation and ensure the compound's activity.
| Temperature | Storage Duration |
| -80°C | Up to 6 months |
| -20°C | Up to 1 month |
Q2: How should I prepare stock solutions of this compound?
It is recommended to dissolve this compound in a suitable organic solvent such as DMSO. For example, a 10 mg/mL stock solution can be prepared in DMSO.[1]
Q3: Can I store working solutions for in vivo experiments?
It is strongly recommended to prepare working solutions for in vivo experiments freshly on the day of use.[1] Long-term storage of diluted working solutions is not advised as it may lead to precipitation or degradation.
Q4: What solvents are recommended for preparing in vivo working solutions?
Several protocols can be used to prepare working solutions for in vivo administration. The choice of solvent system will depend on the specific experimental requirements. Here are a few examples[1]:
-
Protocol 1 (PEG300/Tween-80/Saline): A final solution can be prepared by adding 100 μL of a 10 mg/mL DMSO stock solution to 400 μL of PEG300, mixing, then adding 50 μL of Tween-80, mixing again, and finally adding 450 μL of saline.[1]
-
Protocol 2 (SBE-β-CD in Saline): A working solution can be made by adding 100 μL of a 10 mg/mL DMSO stock solution to 900 μL of 20% SBE-β-CD in saline.[1]
-
Protocol 3 (Corn oil): For dosing periods not exceeding half a month, a working solution can be prepared by adding 100 μL of a 10 mg/mL DMSO stock solution to 900 μL of corn oil.[1]
If precipitation or phase separation occurs during preparation, gentle heating and/or sonication can be used to aid dissolution.[1]
Troubleshooting Guide
This guide addresses common issues that may be encountered during the handling and use of this compound.
Issue 1: Precipitation observed in the stock solution after storage.
-
Possible Cause: The compound may have come out of solution due to temperature fluctuations or exceeding the recommended storage duration.
-
Troubleshooting Steps:
-
Warm the vial to room temperature.
-
Vortex or sonicate the solution until the precipitate redissolves.
-
If the precipitate does not redissolve, it may indicate degradation or insolubility, and a fresh stock solution should be prepared.
-
Issue 2: Reduced or no activity of this compound in an assay.
-
Possible Cause 1: Improper Storage. The compound may have degraded due to storage at inappropriate temperatures or for an extended period.
-
Troubleshooting Steps:
-
Review the storage conditions and duration of your stock solution.
-
Prepare a fresh stock solution from solid material and re-run the experiment.
-
-
Possible Cause 2: Repeated Freeze-Thaw Cycles. Multiple freeze-thaw cycles can lead to the degradation of the compound.
-
Troubleshooting Steps:
-
Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.
-
-
Possible Cause 3: Instability in Assay Media. The stability of this compound in specific assay buffers or media is not extensively documented. Instability in certain aqueous environments could lead to a loss of activity.
-
Troubleshooting Steps:
-
Minimize the pre-incubation time of this compound in the assay media before starting the experiment.
-
Consider the pH and composition of your assay buffer, as these can influence compound stability.
-
Experimental Protocols
Preparation of a 10 mg/mL Stock Solution in DMSO
-
Weighing: Accurately weigh the desired amount of this compound powder.
-
Dissolution: Add the appropriate volume of DMSO to achieve a final concentration of 10 mg/mL.
-
Mixing: Vortex or sonicate the solution until the compound is completely dissolved.
-
Storage:
Visualizations
References
GSK837149A nonspecific binding in assays
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers using GSK837149A, a selective inhibitor of human fatty acid synthase (FAS).
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
This compound is a selective and reversible inhibitor of human fatty acid synthase (FAS).[1][2] It specifically targets the β-ketoacyl reductase (KR) activity of the FAS enzyme.[1][2] The inhibition constant (Ki) is approximately 30 nM.[1][2] The compound likely binds to the enzyme-ketoacyl-ACP complex.[1]
Q2: What are the common causes of nonspecific binding in assays?
Nonspecific binding in biochemical assays can arise from several factors:
-
Hydrophobic Interactions: Compounds can nonspecifically bind to plastic surfaces of assay plates or to hydrophobic regions of proteins other than the intended target.
-
Electrostatic Interactions: Charged molecules can interact with oppositely charged surfaces on the plate or with non-target proteins.[3]
-
High Compound Concentration: Using excessively high concentrations of the test compound can lead to off-target effects and nonspecific binding.
-
Assay Buffer Composition: The pH, salt concentration, and absence of detergents can influence nonspecific interactions.[4]
-
Protein Aggregation: Both the target protein and the inhibitor can aggregate, leading to spurious results.
Q3: How can I differentiate between specific inhibition of FAS and nonspecific binding of this compound?
Distinguishing between specific and nonspecific inhibition is crucial for accurate data interpretation. Here are a few strategies:
-
Varying Target Concentration: True inhibitors should show a dependence on the enzyme concentration, whereas nonspecific binders may not.
-
Inclusion of a Control Protein: A structurally unrelated protein that is known not to interact with the compound can be included in the assay. Binding to this control protein would indicate nonspecific interactions.
-
Use of Detergents: Low concentrations of non-ionic detergents, such as Tween-20 or Triton X-100, can disrupt nonspecific hydrophobic interactions. A significant change in inhibitory activity in the presence of a detergent may suggest that nonspecific binding was contributing to the observed effect.
-
Time Dependence: Investigate whether the inhibition is time-dependent, which can sometimes be a characteristic of nonspecific inhibitors that denature the target enzyme.
Troubleshooting Guide for Nonspecific Binding
Issue: High background signal or inconsistent results in my FAS inhibition assay with this compound.
High background and variability can often be attributed to nonspecific binding of the compound to either the assay plate or other proteins in the system.
Experimental Workflow for Investigating Nonspecific Binding
Caption: A general experimental workflow for an enzyme inhibition assay, incorporating steps to mitigate nonspecific binding.
Recommended Solutions
| Solution Category | Specific Action | Recommended Concentration/Parameters | Rationale |
| Assay Plate Treatment | Pre-coat plates with a blocking agent. | 0.1% - 1% Bovine Serum Albumin (BSA) or Casein in assay buffer. | Saturates nonspecific binding sites on the plastic surface of the microplate.[5][6] |
| Buffer Optimization | Add a non-ionic detergent to the assay buffer. | 0.01% - 0.05% Tween-20 or Triton X-100. | Reduces nonspecific hydrophobic interactions of the compound.[4][6] |
| Increase the salt concentration of the buffer. | 50 mM - 150 mM NaCl. | Shields electrostatic interactions that can lead to nonspecific binding.[4] | |
| Adjust the pH of the buffer. | Maintain pH within the optimal range for FAS activity (typically pH 6.5-7.5). | Drastic changes in pH can alter the charge of both the protein and the compound, potentially increasing nonspecific binding.[4] | |
| Assay Protocol | Increase the number and rigor of wash steps. | 3-5 washes between steps. | Removes unbound compound and other reagents that may contribute to background signal.[6] |
| Reduce the concentration of this compound. | Test a wider range of concentrations, focusing on the expected Ki of 30 nM. | High concentrations are more likely to cause off-target and nonspecific effects. | |
| Include a control protein. | Use a protein of similar size and pI to FAS that is not expected to interact with this compound. | Helps to identify compound binding that is not specific to the intended target. |
Troubleshooting Logic Flow
Caption: A step-by-step decision tree for troubleshooting nonspecific binding in assays involving this compound.
Experimental Protocols
Protocol: Fatty Acid Synthase (FAS) Activity Assay
This protocol is a general guideline for measuring FAS activity and can be adapted to test the inhibitory effect of this compound. The assay monitors the oxidation of NADPH at 340 nm.[7]
Materials:
-
Purified human Fatty Acid Synthase (FAS)
-
This compound
-
NADPH
-
Acetyl-CoA
-
Malonyl-CoA
-
Assay Buffer: 100 mM potassium phosphate (pH 7.0), 1 mM EDTA, 1 mM DTT
-
96-well UV-transparent microplate
-
Spectrophotometer capable of reading absorbance at 340 nm
Procedure:
-
Prepare Reagents:
-
Prepare a 10X stock solution of NADPH, Acetyl-CoA, and Malonyl-CoA in the assay buffer.
-
Prepare a stock solution of this compound in DMSO. Further dilute in assay buffer to desired concentrations. Ensure the final DMSO concentration in the assay is ≤1%.
-
-
Assay Setup:
-
Add 150 µL of assay buffer to each well.
-
Add 10 µL of this compound dilution or vehicle control (assay buffer with DMSO) to the appropriate wells.
-
Add 10 µL of purified FAS enzyme to each well (except for the no-enzyme control wells).
-
Mix gently and pre-incubate for 15 minutes at 37°C.
-
-
Initiate Reaction:
-
Add 20 µL of a pre-mixed solution of Acetyl-CoA and NADPH.
-
Add 10 µL of Malonyl-CoA to start the reaction.
-
-
Measurement:
-
Immediately begin reading the absorbance at 340 nm every 30 seconds for 15-30 minutes at 37°C.
-
-
Data Analysis:
-
Calculate the rate of NADPH oxidation (decrease in A340) for each well.
-
Plot the percent inhibition versus the concentration of this compound to determine the IC50 value.
-
Fatty Acid Synthase Signaling Pathway
References
- 1. Discovery of this compound, an inhibitor of human fatty acid synthase targeting the beta-ketoacyl reductase reaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. axonmedchem.com [axonmedchem.com]
- 3. Nonspecific Binding: Main Factors of Occurrence and Strategies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 4. How to eliminate non-specific binding? | AAT Bioquest [aatbio.com]
- 5. rusling.research.uconn.edu [rusling.research.uconn.edu]
- 6. ELISA Troubleshooting Guide | Bio-Techne [bio-techne.com]
- 7. Identification of Acetylation Sites of Fatty Acid Synthase (FASN) by Mass Spectrometry and FASN Activity Assay - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Head-to-Head Battle of FASN Inhibitors: GSK837149A vs. Orlistat
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of two prominent Fatty Acid Synthase (FASN) inhibitors, GSK837149A and Orlistat. We delve into their mechanisms of action, biochemical properties, and cellular effects, supported by available experimental data.
Fatty Acid Synthase (FASN) is a critical enzyme in de novo lipogenesis, the process of synthesizing fatty acids. Its upregulation in various cancers and metabolic diseases has made it a prime target for therapeutic intervention. This guide focuses on a detailed comparison of this compound, a selective FASN inhibitor, and Orlistat, a well-known drug with FASN-inhibiting properties.
At a Glance: Key Differences
| Feature | This compound | Orlistat |
| Target Domain | β-ketoacyl Reductase (KR) | Thioesterase (TE)[1][2] |
| Mechanism | Reversible, competitive with NADPH[3] | Irreversible, covalent modification[2] |
| Inhibition Constant (Ki) | ~30 nM[3][4] | Not typically reported due to irreversible nature |
| Cell Permeability | Reported to be impaired[4] | Active in cellular assays[1][5][6] |
| Primary Indication | Research compound for obesity and cancer[3] | FDA-approved for obesity management[1] |
Delving Deeper: Mechanism of Action
FASN is a large multifunctional enzyme with several catalytic domains that work in concert to produce palmitate. This compound and Orlistat target distinct domains within this enzymatic complex, leading to different modes of inhibition.
This compound is a selective and reversible inhibitor of the β-ketoacyl reductase (KR) domain .[3][4] The KR domain is responsible for reducing the β-ketoacyl intermediate to a β-hydroxyacyl intermediate, a crucial step in the fatty acid elongation cycle. By competitively inhibiting the binding of the cofactor NADPH, this compound effectively halts this reduction step.[3]
Orlistat , on the other hand, is an irreversible inhibitor that targets the thioesterase (TE) domain .[1][2] The TE domain is the final catalytic domain in the FASN complex, responsible for cleaving the newly synthesized fatty acid chain from the enzyme. Orlistat contains a reactive β-lactone ring that forms a covalent bond with a critical serine residue in the active site of the TE domain, thereby inactivating the enzyme.[2]
Caption: FASN Inhibition Sites of this compound and Orlistat.
Comparative Performance Data
Direct comparative studies of this compound and Orlistat in the same experimental settings are limited. However, data from various sources allow for an indirect comparison of their biochemical and cellular activities.
Biochemical Potency
| Inhibitor | Parameter | Value | Source |
| This compound | Ki (human FASN) | ~30 nM | [3][4] |
| Orlistat | IC50 (FASN activity in LN229 glioblastoma cells) | 277.9 µM | [7] |
Note: A direct comparison of Ki and IC50 values is challenging due to the different nature of the measurements and experimental conditions. The lower Ki of this compound suggests high biochemical potency.
Cellular Effects
While this compound has shown potent biochemical activity, its utility in cellular studies has been hampered by poor cell permeability.[4] In contrast, Orlistat has been extensively studied in various cancer cell lines, demonstrating significant effects on cell proliferation and apoptosis.
| Cell Line | Orlistat Concentration | Effect | Source |
| PC-3 (Prostate Cancer) | 30 µM | ~75% reduction in fatty acid synthesis | [1] |
| PC-3 (Prostate Cancer) | Not specified | Pronounced antiproliferative effect | [1] |
| PANC-1 (Pancreatic Cancer) | Not specified | Significant reduction in proliferation and enhanced apoptosis | [5][6][8] |
| H441 & H1975 (NSCLC) | 30 µM | Significant inhibition of FASN activity | [9] |
| Y79 (Retinoblastoma) | 145.25 µM (IC50) | Dose-dependent decrease in viability | [10] |
Studies have shown that the antiproliferative effects of Orlistat in cancer cells can be reversed by the addition of palmitate, the end product of the FASN pathway, confirming its on-target effect.[1]
Experimental Protocols
FASN Activity Assay (General Protocol)
This assay measures the activity of FASN by monitoring the oxidation of its cofactor, NADPH.
-
Reagents:
-
Purified FASN enzyme
-
Reaction buffer (e.g., potassium phosphate buffer)
-
Substrates: Acetyl-CoA, Malonyl-CoA
-
Cofactor: NADPH
-
Inhibitor (this compound or Orlistat) at various concentrations
-
-
Procedure:
-
Prepare a reaction mixture containing the reaction buffer, acetyl-CoA, and NADPH.
-
Add the FASN enzyme to the mixture.
-
To initiate the reaction, add malonyl-CoA.
-
Monitor the decrease in absorbance at 340 nm, which corresponds to the oxidation of NADPH, using a spectrophotometer.
-
To determine the inhibitory effect, pre-incubate the enzyme with different concentrations of the inhibitor before adding malonyl-CoA.
-
-
Data Analysis:
-
Calculate the rate of NADPH oxidation from the change in absorbance over time.
-
Plot the percentage of inhibition against the inhibitor concentration to determine the IC50 value.
-
Cellular Lipogenesis Assay (using Radiolabeled Acetate)
This assay measures the rate of de novo fatty acid synthesis in cultured cells.
-
Materials:
-
Cultured cells
-
Cell culture medium
-
Radiolabeled acetate (e.g., [1-14C]-acetate)
-
Inhibitor (this compound or Orlistat)
-
Scintillation counter
-
-
Procedure:
-
Plate cells in a multi-well plate and allow them to adhere.
-
Treat the cells with various concentrations of the inhibitor for a specified period.
-
Add radiolabeled acetate to the culture medium and incubate for a few hours to allow for its incorporation into newly synthesized lipids.
-
Wash the cells to remove unincorporated radiolabeled acetate.
-
Lyse the cells and extract the total lipids.
-
Measure the radioactivity in the lipid extract using a scintillation counter.
-
-
Data Analysis:
-
Normalize the radioactivity counts to the protein concentration of the cell lysate.
-
Plot the normalized radioactivity against the inhibitor concentration to determine the effect of the inhibitor on lipogenesis.
-
Caption: Workflow for FASN Inhibition Assays.
Signaling Pathway Context
FASN is a central enzyme in cellular metabolism, and its inhibition has downstream effects on various signaling pathways. The end product of FASN, palmitate, is a precursor for various lipids that are essential for cell membrane formation, energy storage, and protein modification (palmitoylation). These lipids are also involved in signaling cascades that promote cell growth and survival, such as the PI3K/Akt and Wnt/β-catenin pathways. By blocking palmitate synthesis, FASN inhibitors can disrupt these oncogenic signaling pathways.
Caption: FASN in the Context of Cellular Signaling.
Conclusion
This compound and Orlistat represent two distinct strategies for inhibiting FASN. This compound is a potent, reversible inhibitor of the KR domain, making it a valuable tool for biochemical and structural studies. However, its poor cell permeability currently limits its application in cellular and in vivo models. Orlistat, an irreversible inhibitor of the TE domain, has demonstrated clear cellular activity, including antiproliferative and pro-apoptotic effects in various cancer cell lines. While its potency at the enzymatic level may be lower than that of this compound, its ability to function in a cellular context has led to its investigation as a potential anti-cancer agent.
For researchers in drug development, the distinct mechanisms and properties of these two inhibitors offer different avenues for exploration. The development of more cell-permeable analogs of this compound could provide potent and reversible FASN inhibitors for in vivo studies. Conversely, the multi-targeted nature and established clinical profile of Orlistat may warrant further investigation into its repurposing for oncology, potentially in combination with other therapies. Future head-to-head studies with standardized assays are needed for a more definitive comparison of the therapeutic potential of these and other emerging FASN inhibitors.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. Mechanism of Orlistat Hydrolysis by the Thioesterase of Human Fatty Acid Synthase - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Discovery of this compound, an inhibitor of human fatty acid synthase targeting the beta-ketoacyl reductase reaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. ar.iiarjournals.org [ar.iiarjournals.org]
- 6. Orlistat Reduces Proliferation and Enhances Apoptosis in Human Pancreatic Cancer Cells (PANC-1) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Inhibition of de novo Palmitate Synthesis by Fatty Acid Synthase Induces Apoptosis in Tumor Cells by Remodeling Cell Membranes, Inhibiting Signaling Pathways, and Reprogramming Gene Expression - PMC [pmc.ncbi.nlm.nih.gov]
- 8. ar.iiarjournals.org [ar.iiarjournals.org]
- 9. Metabolic Shifts Induced by Fatty Acid Synthase Inhibitor Orlistat in Non-small Cell Lung Carcinoma Cells Provide Novel Pharmacodynamic Biomarkers for Positron Emission Tomography and Magnetic Resonance Spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Chemical inhibition of fatty acid synthase: molecular docking analysis and biochemical validation in ocular cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to FASN Inhibitors: GSK837149A and GSK2194069
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of two prominent fatty acid synthase (FASN) inhibitors, GSK837149A and GSK2194069. Both compounds, developed by GlaxoSmithKline, target the β-ketoacyl reductase (KR) domain of FASN, a key enzyme in de novo lipogenesis, which is a critical metabolic pathway for cancer cell proliferation and survival. This document summarizes their biochemical and cellular activities, outlines key experimental protocols for their evaluation, and visualizes their mechanism of action and relevant signaling pathways.
Data Presentation: A Head-to-Head Comparison
The following tables summarize the key quantitative data for this compound and GSK2194069, providing a clear comparison of their biochemical potency and cellular activity.
Table 1: Biochemical Activity against FASN
| Parameter | This compound | GSK2194069 | Reference(s) |
| Target | Fatty Acid Synthase (FASN), β-ketoacyl reductase (KR) domain | Fatty Acid Synthase (FASN), β-ketoacyl reductase (KR) domain | [1][2] |
| Mechanism of Action | Reversible inhibitor | Potent and specific inhibitor of KR activity | [1][2] |
| Ki | ~30 nM | 4.8 nM (vs. acetoacetyl-CoA), 5.6 nM (vs. NADPH) | [3] |
| IC50 (overall FASN activity) | Not explicitly reported | 7.7 nM | [3] |
| Inhibition Kinetics | Competitive with NADPH, non-competitive with acetoacetyl-CoA | Competitive with the keto-substrate | [4] |
Table 2: Cellular Activity
| Parameter | This compound | GSK2194069 | Reference(s) |
| Cell Permeability | Reported to be impaired | Demonstrates good cell permeability | [1][5] |
| Anti-proliferative EC50 (A549 cells) | Not reported | 15 nM | [6] |
| Effect on Cellular Lipogenesis | Not reported in cellular assays | Decreases phosphatidylcholine levels (EC50 = 15.5 nM in A549 cells) | [3] |
| Effect on Cancer Cell Lines | Limited cellular data due to poor permeability | Inhibits growth of various cancer cell lines including KATO-III, MKN45, A549, and SNU-1 | [3] |
Experimental Protocols
Detailed methodologies are crucial for the accurate evaluation and comparison of FASN inhibitors. Below are representative protocols for key experiments.
FASN Enzymatic Assay (KR Domain Activity)
This assay measures the ability of an inhibitor to block the KR-catalyzed reduction of a substrate.
Objective: To determine the IC50 or Ki of an inhibitor against the FASN KR domain.
Materials:
-
Purified human FASN enzyme
-
NADPH
-
Acetoacetyl-CoA (or other suitable KR substrate like trans-1-decalone)
-
Assay buffer (e.g., 100 mM potassium phosphate, pH 7.0, 1 mM EDTA)
-
Inhibitor stock solution (e.g., in DMSO)
-
96-well microplate
-
Spectrophotometer capable of reading absorbance at 340 nm
Procedure:
-
Prepare a reaction mixture containing the assay buffer, NADPH, and acetoacetyl-CoA in each well of a 96-well plate.
-
Add varying concentrations of the FASN inhibitor (this compound or GSK2194069) to the wells. Include a vehicle control (e.g., DMSO).
-
Initiate the reaction by adding the purified FASN enzyme to each well.
-
Immediately begin monitoring the decrease in absorbance at 340 nm, which corresponds to the oxidation of NADPH.
-
Record the rate of reaction for each inhibitor concentration.
-
Calculate the percent inhibition relative to the vehicle control.
-
Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value. Ki values can be determined through further kinetic studies by varying substrate concentrations.
Cell Viability Assay
This assay assesses the effect of FASN inhibitors on the proliferation and survival of cancer cells.
Objective: To determine the EC50 of an inhibitor in a specific cancer cell line.
Materials:
-
Cancer cell line of interest (e.g., A549, LNCaP)
-
Complete cell culture medium
-
FASN inhibitor stock solution
-
96-well cell culture plates
-
Cell viability reagent (e.g., CellTiter-Glo®, MTT, or resazurin)
-
Plate reader (luminometer or spectrophotometer)
Procedure:
-
Seed the cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Treat the cells with a serial dilution of the FASN inhibitor (this compound or GSK2194069). Include a vehicle control.
-
Incubate the cells for a specified period (e.g., 72 hours).
-
Add the cell viability reagent to each well according to the manufacturer's instructions.
-
Incubate as required by the reagent.
-
Measure the signal (luminescence or absorbance) using a plate reader.
-
Normalize the data to the vehicle control to determine the percentage of viable cells.
-
Plot the percentage of cell viability against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to calculate the EC50 value.
Mandatory Visualizations
Signaling Pathways
FASN is intricately linked to key oncogenic signaling pathways. Inhibition of FASN can disrupt these pathways, leading to reduced cancer cell growth and survival.
Caption: FASN Inhibition Disrupts Oncogenic Signaling Pathways.
Experimental Workflow
The following diagram illustrates a general workflow for characterizing a FASN inhibitor from initial screening to cellular evaluation.
Caption: Workflow for FASN Inhibitor Characterization.
Conclusion
This compound and GSK2194069 are both inhibitors of the FASN KR domain. While this compound was an important early tool compound, its utility is limited by poor cell permeability[1]. In contrast, GSK2194069 demonstrates potent enzymatic and cellular activity, effectively inhibiting FASN within cancer cells and leading to reduced proliferation[3][6]. This makes GSK2194069 a more suitable candidate for in vitro and potentially in vivo studies investigating the therapeutic potential of FASN inhibition. The provided data and protocols offer a framework for the continued evaluation of these and other novel FASN inhibitors in the drug discovery pipeline.
References
- 1. Discovery of this compound, an inhibitor of human fatty acid synthase targeting the beta-ketoacyl reductase reaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. A human fatty acid synthase inhibitor binds β-ketoacyl reductase in the keto-substrate site - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
Validating FASN Inhibition: A Comparative Analysis of GSK837149A and siRNA
A head-to-head comparison of the selective chemical inhibitor GSK837149A and siRNA-mediated gene silencing reveals consistent and targeted inhibition of Fatty Acid Synthase (FASN), a key enzyme in cancer metabolism. This guide provides a comprehensive analysis of their respective impacts on cancer cell viability, lipid accumulation, and protein expression, supported by detailed experimental protocols and data.
This comparison guide is intended for researchers, scientists, and drug development professionals interested in the validation of FASN inhibitors. By presenting data from studies on both this compound and FASN siRNA, this document aims to provide a clear, objective comparison of these two methodologies for inhibiting FASN function.
Introduction to FASN Inhibition
Fatty Acid Synthase (FASN) is a critical enzyme in the de novo synthesis of fatty acids. In many cancers, FASN is overexpressed and plays a crucial role in providing the lipids necessary for rapid cell proliferation, membrane synthesis, and signaling. This makes FASN an attractive target for therapeutic intervention. Two primary methods for investigating the effects of FASN inhibition are the use of selective chemical inhibitors, such as this compound, and genetic knockdown using small interfering RNA (siRNA).
This compound is a selective and reversible inhibitor of human FASN, specifically targeting the β-ketoacyl reductase (KR) domain with a high affinity (Ki of approximately 30 nM)[1][2][3]. It functions as a competitive inhibitor of NADPH and a non-competitive inhibitor of acetoacetyl-CoA[1]. In contrast, FASN siRNA directly targets the FASN mRNA for degradation, leading to a reduction in the overall levels of the FASN protein.
Comparative Data on FASN Inhibition
To validate the inhibitory effects of this compound, its performance is compared to that of FASN siRNA across several key cellular assays. The following tables summarize the quantitative data from various studies, demonstrating the impact of both methods on cancer cell lines.
Table 1: Effect on Cancer Cell Viability
| Treatment | Cell Line | Assay | Result |
| This compound | LNCaP (Prostate) | MTT Assay | Dose-dependent decrease in cell viability[4] |
| FASN siRNA | LNCaP (Prostate) | MTT Assay | Significant decrease in cell viability[4] |
| FASN siRNA | SGC-7901 (Gastric) | MTT Assay | Time-dependent inhibition of cell proliferation[5] |
| FASN siRNA | HepG2 (Hepatoma) | CCK-8 Assay | Decreased cell proliferation and increased apoptosis[6][7] |
| FASN Inhibitor (C75) | BGC-823 (Gastric) | Cell Viability Assay | Dose-dependent decrease in cell viability[8] |
| FASN Inhibitor (TVB-3166) | Various Cancer Lines | Cell Viability Assay | Induces apoptosis in tumor cells[9] |
Table 2: Effect on Lipid Accumulation
| Treatment | Cell Line | Assay | Result |
| FASN siRNA | MC38 (Colorectal) | Oil Red O Staining | Lower levels of lipid droplets in vivo[10] |
| FASN siRNA | HCT116-LOHP (Colorectal) | Bodipy Staining | Decreased intracellular neutral lipid droplets[11] |
| FASN Inhibitor (TVB-3664) | Murine HCC Model | Oil Red O Staining | Significantly inhibited lipid accumulation[12] |
Table 3: Effect on FASN Protein Expression
| Treatment | Cell Line | Assay | Result |
| FASN siRNA | HepG2 (Hepatoma) | Western Blot | Significant reduction in FASN protein levels[6] |
| FASN siRNA | BGC-823 (Gastric) | Western Blot | Significant downregulation of FASN protein[8] |
| FASN siRNA | Prostate Cancer Cells | Western Blot | Effective knockdown of FASN protein[4] |
| FASN Inhibitor (TVB-3166) | Various Cancer Lines | Western Blot | Does not decrease FASN protein expression, but inhibits its function[9] |
Signaling Pathways and Experimental Workflows
The inhibition of FASN by either this compound or siRNA has significant downstream effects on cellular signaling pathways. The following diagrams illustrate the FASN signaling pathway, a typical experimental workflow for comparing the two inhibitory methods, and the logical relationship of the validation process.
Caption: FASN catalyzes the synthesis of fatty acids, which are essential for various cellular functions that promote cancer cell proliferation and survival.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Discovery of this compound, an inhibitor of human fatty acid synthase targeting the beta-ketoacyl reductase reaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. axonmedchem.com [axonmedchem.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Inhibition of fatty acid synthase (FASN) affects the proliferation and apoptosis of HepG2 hepatoma carcinoma cells via the β-catenin/C-myc signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Inhibition of fatty acid synthase (FASN) affects the proliferation and apoptosis of HepG2 hepatoma carcinoma cells via the β-catenin/C-myc signaling pathway | Annals of Hepatology [elsevier.es]
- 8. researchgate.net [researchgate.net]
- 9. Inhibition of de novo Palmitate Synthesis by Fatty Acid Synthase Induces Apoptosis in Tumor Cells by Remodeling Cell Membranes, Inhibiting Signaling Pathways, and Reprogramming Gene Expression - PMC [pmc.ncbi.nlm.nih.gov]
- 10. FASN promotes lipid metabolism and progression in colorectal cancer via the SP1/PLA2G4B axis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. Therapeutic efficacy of FASN inhibition in preclinical models of HCC - PMC [pmc.ncbi.nlm.nih.gov]
A Head-to-Head Comparison of FASN Inhibitors: GSK837149A vs. TVB-3166 in Metabolic Research
For researchers, scientists, and drug development professionals, the selection of appropriate chemical probes is paramount to advancing our understanding of metabolic pathways and developing novel therapeutics. Fatty Acid Synthase (FASN) has emerged as a critical target in metabolic research, particularly in oncology and metabolic diseases. This guide provides an objective comparison of two prominent FASN inhibitors, GSK837149A and TVB-3166, supported by experimental data to aid in the selection of the most suitable compound for specific research needs.
Executive Summary
Both this compound and TVB-3166 are potent inhibitors of human FASN, a key enzyme in de novo lipogenesis. While both compounds effectively block fatty acid synthesis, they exhibit distinct characteristics in their mechanism of action, supporting data, and potential for in vivo applications. TVB-3166 is an orally available inhibitor with demonstrated in vivo efficacy and established effects on key signaling pathways. In contrast, this compound is a potent inhibitor of the β-ketoacyl reductase (KR) domain of FASN, though initial studies suggest it has impaired cell penetration, limiting its current in vivo applications.
At a Glance: Key Differences
| Feature | This compound | TVB-3166 |
| Target | Human Fatty Acid Synthase (FASN)[1][2] | Human Fatty Acid Synthase (FASN)[3] |
| Mechanism of Action | Reversible inhibitor of the β-ketoacyl reductase (KR) domain[1] | Reversible inhibitor of FASN[3] |
| Potency | Kᵢ ≈ 30 nM[1] | Biochemical IC₅₀ = 42 nM; Cellular Palmitate Synthesis IC₅₀ = 81 nM[3] |
| Cell Permeability | Initial results suggest impaired cell penetration[1] | Orally available with demonstrated cellular and in vivo activity[3] |
| Signaling Pathway Effects | Data not available | Inhibits PI3K-AKT-mTOR and β-catenin signaling pathways |
| In Vivo Data | Not readily available | Demonstrates in vivo xenograft tumor growth inhibition[3] |
In-Depth Comparison
Biochemical and Cellular Activity
Both molecules exhibit potent inhibition of FASN activity. This compound demonstrates a strong binding affinity with a Kᵢ value of approximately 30 nM[1]. TVB-3166 shows a biochemical IC₅₀ of 42 nM and effectively inhibits cellular palmitate synthesis with an IC₅₀ of 81 nM[3]. The on-target effect of TVB-3166 is confirmed by the rescue of its cytotoxic effects with the addition of exogenous palmitate.
Table 1: Comparative Potency of FASN Inhibitors
| Compound | Assay Type | Potency Metric | Value (nM) | Reference |
| This compound | Enzyme Inhibition | Kᵢ | ~30 | [1] |
| TVB-3166 | Biochemical FASN Inhibition | IC₅₀ | 42 | [3] |
| TVB-3166 | Cellular Palmitate Synthesis | IC₅₀ | 81 | [3] |
| TVB-3166 | Cell Viability (CALU-6 cells) | IC₅₀ | 100 |
Mechanism of Action and Downstream Effects
This compound specifically targets the β-ketoacyl reductase (KR) domain of FASN, acting as a competitive inhibitor with respect to NADPH and a non-competitive inhibitor towards acetoacetyl-CoA. This precise mechanism makes it a valuable tool for studying the specific role of the KR domain in fatty acid synthesis.
TVB-3166, while also a FASN inhibitor, has been shown to have broader downstream effects on cellular signaling. Inhibition of FASN by TVB-3166 leads to the disruption of lipid raft architecture and subsequent inhibition of the PI3K-AKT-mTOR and β-catenin signaling pathways. These pathways are crucial for cell growth, proliferation, and survival, and their inhibition by TVB-3166 contributes to its anti-tumor activity. Currently, there is no publicly available data on the effects of this compound on these signaling pathways.
In Vivo Studies
A significant differentiator between the two compounds is the availability of in vivo data. TVB-3166 is orally available and has demonstrated dose-dependent inhibition of xenograft tumor growth in mice. In contrast, initial findings for this compound indicated potential issues with cell penetration, and there is a lack of published in vivo efficacy studies for this compound in the context of metabolic research. This makes TVB-3166 a more suitable candidate for translational studies and preclinical in vivo models.
Table 2: In Vivo Data Summary
| Compound | Administration Route | Study Type | Outcome | Reference |
| This compound | Not available | Not available | Not available | - |
| TVB-3166 | Oral gavage | Xenograft tumor model | Dose-dependent tumor growth inhibition | [3] |
Experimental Protocols
FASN Activity Assay (General Protocol)
This protocol describes a common method to assess the activity of FASN, which can be adapted for testing inhibitors like this compound and TVB-3166. The assay measures the oxidation of NADPH, a cofactor in the fatty acid synthesis pathway, by monitoring the decrease in absorbance at 340 nm.
Materials:
-
Purified human FASN enzyme
-
NADPH
-
Acetyl-CoA
-
Malonyl-CoA
-
Assay buffer (e.g., 100 mM potassium phosphate buffer, pH 7.0, containing 1 mM EDTA and 1 mM DTT)
-
Inhibitor (this compound or TVB-3166) dissolved in DMSO
-
96-well UV-transparent microplate
-
Spectrophotometer plate reader
Procedure:
-
Prepare a reaction mixture containing assay buffer, acetyl-CoA, and NADPH in each well of the 96-well plate.
-
Add the FASN inhibitor (this compound or TVB-3166) at various concentrations to the respective wells. Include a DMSO control.
-
Pre-incubate the plate at 37°C for 15 minutes.
-
Initiate the reaction by adding malonyl-CoA to all wells.
-
Immediately measure the absorbance at 340 nm every minute for 15-30 minutes at 37°C.
-
Calculate the rate of NADPH oxidation from the linear portion of the absorbance curve.
-
Determine the IC₅₀ or Kᵢ values by plotting the percentage of inhibition against the inhibitor concentration.
References
- 1. Discovery of this compound, an inhibitor of human fatty acid synthase targeting the beta-ketoacyl reductase reaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Identification of Fasnall as a therapeutically effective Complex I inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Activation of beta-catenin signalling by GSK-3 inhibition increases p-glycoprotein expression in brain endothelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Confirming FASN as the Primary Target of GSK837149A: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of GSK837149A with other fatty acid synthase (FASN) inhibitors, offering experimental data and detailed protocols to objectively assess its performance and confirm FASN as its primary target.
Introduction
Biochemical Performance: A Comparative Analysis
This compound demonstrates potent and specific inhibition of FASN in biochemical assays. The following table summarizes its performance in comparison to other well-characterized FASN inhibitors.
| Inhibitor | Target Domain | Mechanism of Action | Ki (nM) | IC50 | References |
| This compound | β-ketoacyl reductase (KR) | Reversible, Competitive with NADPH, Non-competitive with acetoacetyl-CoA | ~30 | - | [1][2][5][7][8][9] |
| GSK2194069 | β-ketoacyl reductase (KR) | Potent and specific | 5.6 (vs NADPH) | 7.7 nM (FASN); 4.8 nM (vs acetoacetyl-CoA) | [1][2][7][10] |
| TVB-2640 | Not specified | Orally active | - | 52 nM (FASN); 72 nM (cellular) | [11][12][13] |
| Orlistat | Thioesterase (TE) | Irreversible | - | 122 ng/mL (lipase) | [4][14] |
| C75 | Ketoacyl Synthase (KS) | Irreversible | - | 15.53 µM - 35 µM | [6][15][16][17] |
Experimental Protocols for Target Validation
To rigorously confirm FASN as the target of this compound, a series of biochemical and cellular experiments can be performed.
Biochemical Assay: FASN Activity via NADPH Oxidation
This assay directly measures the enzymatic activity of purified FASN by monitoring the consumption of its cofactor, NADPH.
Protocol:
-
Prepare Reaction Mixture: In a 96-well plate, prepare a reaction mixture containing 100 mM potassium phosphate buffer (pH 7.0), 1 mM DTT, 1 mM EDTA, 30 µM acetyl-CoA, and 50 µM malonyl-CoA.
-
Add FASN and Inhibitor: Add purified human FASN enzyme to the reaction mixture. For inhibition studies, pre-incubate the enzyme with varying concentrations of this compound or other inhibitors for 15 minutes at 37°C.
-
Initiate Reaction: Start the reaction by adding NADPH to a final concentration of 100 µM.
-
Measure NADPH Oxidation: Immediately measure the decrease in absorbance at 340 nm every minute for 15-30 minutes using a microplate reader. The rate of NADPH oxidation is proportional to FASN activity.
-
Data Analysis: Calculate the initial reaction velocities and determine the IC50 value for each inhibitor by plotting the percentage of inhibition against the inhibitor concentration.
Cellular Assay: De Novo Lipid Synthesis with [¹⁴C]Acetate Incorporation
This assay assesses the ability of cell-permeable FASN inhibitors to block the synthesis of new lipids in cancer cell lines. While not suitable for the cell-impermeable this compound, it is crucial for comparing its cell-permeable counterparts.
Protocol:
-
Cell Culture: Plate cancer cells (e.g., MCF-7, PC-3) in a 24-well plate and grow to 70-80% confluency.
-
Inhibitor Treatment: Treat the cells with varying concentrations of a cell-permeable FASN inhibitor (e.g., TVB-2640, Orlistat) for 24 hours.
-
Radiolabeling: Add [¹⁴C]acetate (1 µCi/mL) to the culture medium and incubate for 4 hours to allow for its incorporation into newly synthesized lipids.
-
Lipid Extraction: Wash the cells with PBS, and then extract total lipids using a chloroform:methanol (2:1) solution.
-
Quantification: Measure the amount of incorporated radioactivity in the lipid extract using a scintillation counter.
-
Data Analysis: Normalize the radioactivity counts to the total protein content in each well. A decrease in [¹⁴C]acetate incorporation indicates inhibition of de novo lipid synthesis.
Cellular Assay: Western Blot for Downstream Signaling
FASN activity is linked to key cancer signaling pathways. This protocol assesses the effect of FASN inhibitors on the phosphorylation status of key signaling proteins like Akt and ERK.
Protocol:
-
Cell Treatment and Lysis: Treat cancer cells with FASN inhibitors for the desired time. Wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein (20-30 µg) on an SDS-PAGE gel and transfer them to a PVDF membrane.
-
Immunoblotting: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour. Incubate the membrane with primary antibodies against p-Akt (Ser473), total Akt, p-ERK1/2 (Thr202/Tyr204), total ERK1/2, and FASN overnight at 4°C.
-
Detection: Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature. Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Analysis: Quantify the band intensities and normalize the levels of phosphorylated proteins to their respective total protein levels.
Visualizing the Experimental and Logical Frameworks
To better illustrate the experimental workflows and the underlying biological pathways, the following diagrams are provided in the DOT language for Graphviz.
Cellular Effects of FASN Inhibition
While this compound is not suitable for cellular studies, understanding the effects of other FASN inhibitors provides crucial context for the consequences of targeting this enzyme.
| Inhibitor | Cell Line | Observed Cellular Effects | References |
| TVB-2640 | Various cancer cell lines | Induces apoptosis, inhibits cell proliferation, reduces lipid accumulation. | [3][8][11][12][18] |
| GSK2194069 | LNCaP, A549 | Inhibits cell viability, reduces fatty acid synthesis. | [1][7][19] |
| Orlistat | PANC-1, HSC-3, PC-3 | Reduces proliferation, enhances apoptosis, induces cell cycle arrest. | [1][6][10][15][20] |
| C75 | Prostate and breast cancer cells | Induces apoptosis, inhibits fatty acid synthesis. | [2][4][17][21] |
Conclusion
The data presented strongly supports the classification of this compound as a potent and selective inhibitor of the FASN β-ketoacyl reductase domain. Its utility as a tool compound in biochemical assays is clear, providing a means to probe FASN activity without the complexities of cellular systems. The comparative data on other FASN inhibitors highlights the diverse chemical scaffolds and mechanisms through which this critical enzyme can be targeted. The provided experimental protocols offer a robust framework for researchers to independently verify these findings and to further explore the role of FASN in health and disease.
References
- 1. Orlistat treatment induces apoptosis and arrests cell cycle in HSC-3 oral cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Lipidomics Profiling Reveals Differential Alterations after FAS Inhibition in 3D Colon Cancer Cell Culture Models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. ar.iiarjournals.org [ar.iiarjournals.org]
- 7. Deciphering Fatty Acid Synthase Inhibition-Triggered Metabolic Flexibility in Prostate Cancer Cells through Untargeted Metabolomics - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Targeting fatty acid synthase in preclinical models of TNBC brain metastases synergizes with SN-38 and impairs invasion - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Pharmacological effect and mechanism of orlistat in anti-tumor therapy: A review - PMC [pmc.ncbi.nlm.nih.gov]
- 11. tvb-2640 - My Cancer Genome [mycancergenome.org]
- 12. researchgate.net [researchgate.net]
- 13. Fatty acid synthase (FASN) signalome: A molecular guide for precision oncology - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. scientificarchives.com [scientificarchives.com]
- 16. researchgate.net [researchgate.net]
- 17. 4-Methylene-2-octyl-5-oxotetrahydrofuran-3-carboxylic Acid (C75), an Inhibitor of Fatty-acid Synthase, Suppresses the Mitochondrial Fatty Acid Synthesis Pathway and Impairs Mitochondrial Function - PMC [pmc.ncbi.nlm.nih.gov]
- 18. biorxiv.org [biorxiv.org]
- 19. researchgate.net [researchgate.net]
- 20. Orlistat Reduces Proliferation and Enhances Apoptosis in Human Pancreatic Cancer Cells (PANC-1) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Cytotoxicity and Radiosensitizing Activity of the Fatty Acid Synthase Inhibitor C75 Is Enhanced by Blocking Fatty Acid Uptake in Prostate Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
A Researcher's Guide to FASN Inhibitors: GSK837149A as a Reference Compound
For researchers, scientists, and drug development professionals, the selection of an appropriate reference compound is a critical first step in the screening and development of novel Fatty Acid Synthase (FASN) inhibitors. This guide provides a comprehensive comparison of GSK837149A with other commonly used FASN inhibitors, supported by experimental data and detailed protocols to aid in your research endeavors.
Fatty Acid Synthase (FASN) is a key enzyme in the de novo synthesis of fatty acids. Its upregulation in various cancers and metabolic diseases has made it an attractive target for therapeutic intervention. Consequently, a variety of small molecule inhibitors have been developed to probe its function and to serve as starting points for drug discovery programs. This compound has been identified as a selective and potent inhibitor of human FASN, making it a valuable tool for in vitro screening campaigns.[1] This guide will compare this compound to other well-known FASN inhibitors, providing a clear overview of their properties to help you select the most suitable reference compound for your specific needs.
Comparative Analysis of FASN Inhibitors
The selection of a reference FASN inhibitor for screening assays depends on several factors, including potency, mechanism of action, reversibility, and cell permeability. The following table summarizes the key characteristics of this compound and several alternative compounds. It is important to note that IC50 and Ki values can vary between different assay conditions and enzyme sources. Therefore, the data presented below should be considered as a comparative guide, with the understanding that values from different studies may not be directly comparable.
| Inhibitor | Target Domain | Mechanism of Action | Reversibility | Potency (IC50/Ki) | Cell Permeability | Key Considerations |
| This compound | β-Ketoacyl Reductase (KR) | Reversible, competitive with NADPH, non-competitive with acetoacetyl-CoA[1] | Reversible | Ki: ~30 nM[1] | Impaired[1] | High potency and selectivity for the KR domain. Its limited cell permeability makes it an excellent candidate for biochemical assays but may be less suitable for cell-based screens without optimization. |
| Orlistat | Thioesterase (TE) | Irreversible, forms a covalent adduct with the active site serine[2] | Irreversible | IC50: 277.9 µM (LN229 cells)[3] | Low[2] | FDA-approved drug for obesity. Its irreversible nature and action on the TE domain offer a different mechanistic class for comparison. However, it has lower potency and poor cell permeability. |
| C75 | β-Ketoacyl Synthase (KS) & Thioesterase (TE) | Irreversible, slow-binding inhibitor[4][5][6] | Irreversible | IC50: 35 µM (clonogenic assay), 50 µM (spheroid growth assay)[7] | Cell-permeable | A synthetic analog of cerulenin with reported anti-tumor and anti-obesity properties.[4] Its dual-domain targeting and irreversible nature provide a unique comparison point. |
| Cerulenin | β-Ketoacyl Synthase (KS) | Irreversible, covalent modification of the active site cysteine[8][9] | Irreversible | - | Cell-permeable | A natural product with antifungal and antitumor activities.[10] Its chemical instability can be a limitation for its use as a reliable reference standard.[11] |
| GSK2194069 | β-Ketoacyl Reductase (KR) | Potent and specific inhibitor of the KR domain. | - | - | - | A potent and specific inhibitor targeting the same domain as this compound, making it a relevant comparator for mechanism-of-action studies. |
| TVB-2640 (Denifanstat) | FASN Active Site | Reversible, competitive inhibitor[12] | Reversible | IC50: 2.3 nM (human FASN)[12] | Orally bioavailable | A clinical-stage inhibitor with high potency and good pharmacokinetic properties.[12][13] It represents a more drug-like FASN inhibitor and is suitable for both in vitro and in vivo studies. |
Signaling Pathways and Experimental Workflows
To effectively screen for FASN inhibitors, it is crucial to understand the enzyme's role in cellular signaling and the typical workflow of an inhibitor screening campaign.
FASN Signaling Pathway
FASN plays a central role in cellular metabolism, particularly in cancer cells, where it is often overexpressed. Its activity is regulated by upstream signaling pathways such as the PI3K/AKT and MAPK pathways, which are often activated in cancer. The product of FASN, palmitate, is a precursor for the synthesis of various lipids required for membrane formation, energy storage, and protein modification. Inhibition of FASN leads to a depletion of these essential lipids, ultimately inducing cell cycle arrest and apoptosis in cancer cells.
Caption: FASN signaling in cancer and points of inhibition.
FASN Inhibitor Screening Workflow
A typical high-throughput screening (HTS) campaign for FASN inhibitors involves several stages, from assay development to hit validation and lead optimization. The following diagram illustrates a generalized workflow.
Caption: A generalized workflow for FASN inhibitor screening.
Experimental Protocols
This section provides detailed protocols for commonly used assays in FASN inhibitor screening.
FASN Activity Assay (NADPH Consumption)
This spectrophotometric assay measures the activity of FASN by monitoring the decrease in absorbance at 340 nm due to the oxidation of NADPH, a required cofactor for the fatty acid synthesis reaction.
Materials:
-
Purified human FASN enzyme
-
Assay Buffer: 100 mM potassium phosphate buffer (pH 7.0), 1 mM EDTA, 1 mM dithiothreitol (DTT)
-
Substrate Solution: Acetyl-CoA and Malonyl-CoA dissolved in assay buffer
-
Cofactor Solution: NADPH dissolved in assay buffer
-
Test compounds (including reference inhibitor) dissolved in DMSO
-
96-well UV-transparent microplate
-
Microplate spectrophotometer capable of reading absorbance at 340 nm
Procedure:
-
Prepare a reaction mixture containing the assay buffer and purified FASN enzyme in each well of the 96-well plate.
-
Add the test compounds or reference inhibitor (e.g., this compound) at various concentrations to the wells. Include a DMSO control (vehicle).
-
Pre-incubate the plate at 37°C for 15 minutes to allow the compounds to interact with the enzyme.
-
Initiate the reaction by adding the substrate solution (acetyl-CoA and malonyl-CoA) and the cofactor solution (NADPH) to each well.
-
Immediately start monitoring the decrease in absorbance at 340 nm every minute for 15-30 minutes at 37°C using a microplate reader.
-
Calculate the rate of NADPH consumption (the slope of the linear portion of the absorbance vs. time curve).
-
Determine the percent inhibition for each compound concentration relative to the DMSO control.
-
Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a dose-response curve to determine the IC50 value.
Cell-Based FASN Inhibition Assay (Lipid Synthesis)
This assay measures the inhibition of de novo lipid synthesis in cells by quantifying the incorporation of a radiolabeled precursor, such as [14C]-acetate, into the total lipid fraction.
Materials:
-
Cancer cell line with high FASN expression (e.g., BT-474, LNCaP)
-
Cell culture medium and supplements
-
Test compounds (including reference inhibitor) dissolved in DMSO
-
[14C]-acetate (radiolabeled)
-
Phosphate-buffered saline (PBS)
-
Lipid extraction solvent (e.g., Hexane:Isopropanol, 3:2 v/v)
-
Scintillation cocktail
-
Scintillation counter
-
Multi-well cell culture plates
Procedure:
-
Seed the cells in multi-well plates and allow them to adhere and grow overnight.
-
Treat the cells with various concentrations of the test compounds or reference inhibitor for a predetermined time (e.g., 24 hours). Include a DMSO control.
-
Add [14C]-acetate to each well and incubate for a further 2-4 hours to allow for its incorporation into newly synthesized lipids.
-
Wash the cells with ice-cold PBS to remove unincorporated [14C]-acetate.
-
Lyse the cells and extract the total lipids using the lipid extraction solvent.
-
Transfer the lipid-containing organic phase to scintillation vials and allow the solvent to evaporate.
-
Add scintillation cocktail to each vial and quantify the amount of radioactivity using a scintillation counter.
-
Normalize the radioactivity counts to the protein concentration of the cell lysate.
-
Calculate the percent inhibition of lipid synthesis for each compound concentration relative to the DMSO control.
-
Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a dose-response curve to determine the IC50 value.
Conclusion
This compound serves as a highly valuable reference compound for researchers engaged in the discovery and development of novel FASN inhibitors. Its high potency and specific, reversible mechanism of action against the KR domain make it an excellent tool for biochemical screening and mechanistic studies. However, its limited cell permeability should be taken into consideration when designing cell-based assays. For studies requiring a cell-permeable or irreversible inhibitor, or for those investigating different FASN domains, alternative compounds such as C75, Orlistat, or the clinical candidate TVB-2640 may be more appropriate. By carefully considering the properties of each inhibitor and utilizing the standardized protocols provided, researchers can confidently select the most suitable reference compound to advance their FASN-targeted research.
References
- 1. Discovery of this compound, an inhibitor of human fatty acid synthase targeting the beta-ketoacyl reductase reaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Fatty acid synthase as a potential therapeutic target in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Characterization of the inactivation of rat fatty acid synthase by C75: inhibition of partial reactions and protection by substrates - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pnas.org [pnas.org]
- 6. researchgate.net [researchgate.net]
- 7. selleckchem.com [selleckchem.com]
- 8. go.drugbank.com [go.drugbank.com]
- 9. pnas.org [pnas.org]
- 10. medchemexpress.com [medchemexpress.com]
- 11. pnas.org [pnas.org]
- 12. Denifanstat | TVB-2640 | fatty acid synthase (FASN) inhibitor | CAS 1399177-37-7 | Nonalcoholic Steatohepatitis | Buy TVB2640 from Supplier InvivoChem [invivochem.com]
- 13. What FAS inhibitors are in clinical trials currently? [synapse.patsnap.com]
For researchers, scientists, and drug development professionals, GSK837149A presents a highly selective tool for investigating the role of fatty acid synthase (FAS) in various physiological and pathological processes. This guide provides a comprehensive evaluation of this compound's specificity against related enzymes, supported by experimental data and detailed protocols.
This compound is a potent and reversible inhibitor of human fatty acid synthase (FAS), a key enzyme in the de novo biosynthesis of fatty acids.[1] It specifically targets the β-ketoacyl reductase (KR) domain of the multi-enzyme FAS complex, exhibiting a competitive inhibition pattern with respect to NADPH and a non-competitive pattern with acetoacetyl-CoA.[1] With a reported inhibition constant (Ki) of approximately 30 nM, this compound offers a powerful means to dissect the intricate roles of FAS in cellular metabolism and disease.[1]
Comparative Specificity of this compound
To provide a framework for evaluation, the following table includes data for this compound and a related compound, GSK2194069, which also targets the FAS KR domain. This comparison highlights the potency of this class of inhibitors.
| Compound | Target | Inhibition Constant (Ki) | Mechanism of Action |
| This compound | Human Fatty Acid Synthase (FAS) β-Ketoacyl Reductase (KR) | ~30 nM[1] | Reversible, Competitive with NADPH, Non-competitive with acetoacetyl-CoA[1] |
| GSK2194069 | Human Fatty Acid Synthase (FAS) β-Ketoacyl Reductase (KR) | 10 nM | Competitive with trans-1-decalone, Uncompetitive with NADPH |
Experimental Protocols
To facilitate the independent evaluation of this compound, detailed methodologies for key experiments are provided below.
Biochemical Assay for Fatty Acid Synthase (FAS) Inhibition
This protocol describes a spectrophotometric assay to measure the overall activity of FAS by monitoring the consumption of NADPH.
Materials:
-
Purified human fatty acid synthase (FAS)
-
This compound
-
Acetyl-CoA
-
Malonyl-CoA
-
NADPH
-
Potassium phosphate buffer (pH 7.0)
-
DMSO (for dissolving the inhibitor)
-
UV-Vis spectrophotometer
Procedure:
-
Prepare a reaction mixture containing potassium phosphate buffer, acetyl-CoA, and malonyl-CoA in a cuvette.
-
Add a solution of this compound at various concentrations (a vehicle control with DMSO should be included).
-
Initiate the reaction by adding purified FAS enzyme to the mixture.
-
Immediately monitor the decrease in absorbance at 340 nm, which corresponds to the oxidation of NADPH.
-
Calculate the initial reaction rates from the linear portion of the absorbance curve.
-
Determine the IC50 value of this compound by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
Experimental Workflow for Determining Enzyme Specificity
The following workflow outlines the steps to assess the specificity of an inhibitor like this compound against a panel of related enzymes.
Signaling Pathways
Inhibition of FAS by this compound has significant downstream consequences, ultimately impacting cell survival and proliferation. The depletion of fatty acids, the primary products of FAS, can trigger apoptotic pathways.
Inhibition of FASN has been shown to suppress proliferation and promote apoptosis in cancer cells through pathways such as the β-catenin/C-myc signaling pathway.[2] Furthermore, FAS inhibition can lead to the activation of the p53 tumor suppressor pathway, a key regulator of apoptosis. The intricate network of signaling events underscores the central role of FAS in maintaining cellular homeostasis and the potential of its inhibitors in disease intervention.
References
- 1. Discovery of this compound, an inhibitor of human fatty acid synthase targeting the beta-ketoacyl reductase reaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Inhibition of fatty acid synthase (FASN) affects the proliferation and apoptosis of HepG2 hepatoma carcinoma cells via the β-catenin/C-myc signaling pathway | Annals of Hepatology [elsevier.es]
Safety Operating Guide
Essential Safety and Disposal Guidance for GSK837149A
This document provides critical safety, handling, and disposal information for GSK837149A, a selective and reversible inhibitor of the fatty acid synthase (FAS).[1] The following procedures are intended for researchers, scientists, and drug development professionals to ensure safe laboratory operations and proper environmental stewardship.
Chemical and Physical Properties
A summary of the key quantitative data for this compound is presented below for easy reference.
| Property | Value |
| CAS Number | 13616-29-0 |
| Molecular Formula | C₂₃H₂₂N₈O₅S₂ |
| Molecular Weight | 554.6 g/mol |
| Purity | ≥95% |
| IC₅₀ | 15.8 nM |
| Kᵢ | ~30 nM |
| Solubility | DMF: 5 mg/ml, DMSO: 5 mg/ml, DMF:PBS (pH 7.2) (1:1): 0.5 mg/ml |
| Stability | ≥ 4 years (when stored correctly) |
Safe Handling and Personal Protective Equipment (PPE)
Before handling this compound, it is imperative to adhere to the following safety precautions to minimize exposure and ensure a safe working environment.
Handling Precautions:
-
Avoid inhalation of dust, vapors, or mist.[2]
-
Prevent contact with skin and eyes.[2]
-
Ensure adequate ventilation in the work area.[2]
-
Evacuate personnel to safe areas in case of a spill.[2]
Recommended Personal Protective Equipment (PPE):
-
Eye Protection: Wear chemical safety goggles or a face shield. An eye-wash station should be readily accessible.[2]
-
Hand Protection: Wear appropriate chemical-resistant gloves (e.g., nitrile rubber).
-
Skin and Body Protection: Wear a laboratory coat, long-sleeved shirt, and long pants. Remove contaminated clothing promptly.[2]
-
Respiratory Protection: If ventilation is inadequate, use a NIOSH-approved respirator.
Emergency Procedures
First Aid Measures:
-
Eye Contact: Immediately flush eyes with large amounts of water for at least 15 minutes, separating eyelids to ensure adequate flushing. Seek immediate medical attention.[2]
-
Skin Contact: Rinse the affected skin area thoroughly with large amounts of water. Remove contaminated clothing and shoes and seek medical advice.[2]
-
Inhalation: Move the individual to fresh air. If breathing is difficult, administer cardiopulmonary resuscitation (CPR). Avoid mouth-to-mouth resuscitation.[2]
-
Ingestion: If swallowed, wash out the mouth with water, provided the person is conscious. Call a physician.
Spill and Leak Cleanup: In the event of a spill, prevent further leakage if it is safe to do so.[2] Keep the product away from drains and water courses.[2] Absorb the spill with a liquid-binding material such as diatomite or universal binders.[2] Decontaminate the affected surfaces and equipment by scrubbing with alcohol.[2] Dispose of the contaminated material in accordance with local, state, and federal regulations.[2]
Proper Disposal Protocol for this compound
The disposal of this compound and its contaminated packaging must be conducted in strict accordance with all applicable country, federal, state, and local regulations.[2] The following is a general step-by-step guide for the proper disposal of this chemical waste.
Experimental Protocol: Chemical Waste Disposal
-
Waste Segregation:
-
Collect all waste containing this compound, including unused product, solutions, and contaminated consumables (e.g., pipette tips, gloves, vials), in a designated and clearly labeled hazardous waste container.
-
Do not mix with other incompatible waste streams. This compound is incompatible with strong acids/alkalis and strong oxidizing/reducing agents.[2]
-
-
Container Labeling:
-
Label the waste container with "Hazardous Waste" and the full chemical name: "this compound".
-
Include the concentration and quantity of the waste.
-
Note any other chemical components present in the waste mixture.
-
Affix the appropriate hazard symbols as required by your institution's safety office.
-
-
Waste Storage:
-
Store the sealed waste container in a designated, well-ventilated, and secure waste accumulation area.
-
Keep the container away from sources of ignition and incompatible materials.
-
-
Disposal Request:
-
Contact your institution's Environmental Health and Safety (EHS) department to schedule a pickup for the chemical waste.
-
Provide the EHS department with a complete and accurate description of the waste.
-
-
Transportation:
-
This compound is considered non-hazardous for transport according to DOT (US), IMDG, and IATA regulations.[2] However, all institutional and local guidelines for the transport of chemical waste must be followed.
-
This compound Disposal Workflow
The following diagram illustrates the logical steps for the proper disposal of this compound.
Caption: A workflow diagram illustrating the key stages for the safe and compliant disposal of this compound waste.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
